Trox-1
Description
Properties
CAS No. |
1141080-15-0 |
|---|---|
Molecular Formula |
C22H16ClFN6O |
Molecular Weight |
434.9 g/mol |
IUPAC Name |
(3R)-5-(3-chloro-4-fluorophenyl)-3-methyl-3-(pyrimidin-5-ylmethyl)-1-(1H-1,2,4-triazol-5-yl)indol-2-one |
InChI |
InChI=1S/C22H16ClFN6O/c1-22(8-13-9-25-11-26-10-13)16-6-14(15-2-4-18(24)17(23)7-15)3-5-19(16)30(20(22)31)21-27-12-28-29-21/h2-7,9-12H,8H2,1H3,(H,27,28,29)/t22-/m1/s1 |
InChI Key |
OABSWPUPIHULMQ-JOCHJYFZSA-N |
Isomeric SMILES |
C[C@]1(C2=C(C=CC(=C2)C3=CC(=C(C=C3)F)Cl)N(C1=O)C4=NC=NN4)CC5=CN=CN=C5 |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)C3=CC(=C(C=C3)F)Cl)N(C1=O)C4=NC=NN4)CC5=CN=CN=C5 |
Synonyms |
5-(3-chloro-4-fluorophenyl)-3-methyl-3-(pyrimidin-5-ylmethyl)-1-(1H-1,2,4-triazol-3-yl)-1,3-dihydro-2H-indol-2-one TROX-1 compound |
Origin of Product |
United States |
Foundational & Exploratory
Trox-1: A Technical Guide to its Mechanism of Action on Cav2 Channels
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism of action of Trox-1, a state- and use-dependent inhibitor of voltage-gated Cav2 calcium channels. This compound represents a significant departure from traditional Cav2 channel blockers, offering a potential for an improved therapeutic window in the treatment of chronic pain.[1][2] This document details the quantitative aspects of its inhibitory action, the experimental protocols used for its characterization, and visual representations of its mechanism and the methodologies employed.
Core Mechanism of Action: State- and Use-Dependent Inhibition
This compound is a small-molecule antagonist that selectively targets Cav2.1, Cav2.2, and Cav2.3 channels.[1] Its inhibitory action is critically dependent on the conformational state of the channel. This compound exhibits significantly higher potency for channels in the open and inactivated states compared to the closed (resting) state.[1][2] This state-dependent inhibition means that this compound is more effective at blocking Cav2 channels in neurons that are depolarized, a characteristic of pathological states such as neuropathic pain.[1]
Furthermore, this compound demonstrates use-dependent inhibition, where its blocking efficacy increases with repeated channel activation.[1] This property arises from the molecule's ability to preferentially bind to and stabilize the inactivated state of the channel, leading to a cumulative block during high-frequency neuronal firing.
Signaling Pathway of this compound on Cav2 Channels in a Neuron
Caption: State-dependent action of this compound on Cav2 channels.
Quantitative Data: Potency of this compound
The inhibitory potency of this compound on Cav2 channels has been quantified under various experimental conditions using different techniques. The following tables summarize the key half-maximal inhibitory concentration (IC50) values.
Table 1: State-Dependent Inhibition of Cav2.2 Channels by this compound
| Experimental Condition | Assay Type | Holding Potential (mV) | IC50 (µM) | Reference |
| Hyperpolarized | Electrophysiology | -110 | 4.2 | [1] |
| Hyperpolarized | Electrophysiology | -90 | 0.90 | [1] |
| Depolarized | Electrophysiology | -70 | 0.36 | [1] |
| Depolarized (Open/Inactivated) | Electrophysiology | Not specified | 0.11 | [1] |
| Hyperpolarized | Ca2+ Influx Assay | Not applicable | 9.5 | [1] |
| Depolarized | Ca2+ Influx Assay | Not applicable | 0.69 | [1] |
Table 2: Use-Dependent Inhibition of Cav2.2 Channels by this compound
| Pulse Number in Train | Assay Type | IC50 (µM) | Reference |
| First Pulse | Electrophysiology | 27 | [1] |
| Last Pulse | Electrophysiology | 2.7 | [1] |
Table 3: Inhibition of Cav2 Subfamily Members by this compound under Depolarized Conditions
| Channel Subtype | Assay Type | IC50 (µM) | Reference |
| Cav2.1 | Electrophysiology | 0.29 | [1] |
| Cav2.2 | Electrophysiology | 0.19 | [1] |
| Cav2.3 | Electrophysiology | 0.28 | [1] |
| Cav2.1 | Ca2+ Influx Assay | 1.8 | [1] |
| Cav2.2 | Ca2+ Influx Assay | 0.69 | [1] |
| Cav2.3 | Ca2+ Influx Assay | 1.1 | [1] |
Experimental Protocols
The characterization of this compound's mechanism of action relies on two primary experimental techniques: whole-cell patch-clamp electrophysiology and fluorescence-based calcium influx assays.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents and is the gold standard for characterizing the voltage- and use-dependent properties of ion channel modulators.
Objective: To measure the inhibitory effect of this compound on Cav2 channel currents under different voltage protocols that favor specific channel states.
Methodology:
-
Cell Preparation:
-
HEK293 cells stably expressing the desired human Cav2 channel subtype (e.g., Cav2.2) along with auxiliary α2δ and β subunits are cultured under standard conditions.
-
For experiments on native channels, dorsal root ganglion (DRG) neurons are isolated from rats.[1]
-
-
Electrophysiological Recording:
-
Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.
-
External Solution (in mM): 140 tetraethylammonium (B1195904) chloride, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with tetraethylammonium hydroxide.
-
Internal Solution (in mM): 120 N-methyl-D-glucamine, 20 tetraethylammonium chloride, 11 EGTA, 1 CaCl2, 10 HEPES, 4 Mg-ATP, 0.3 Na2-GTP, pH 7.2 with methanesulfonic acid.
-
To isolate Cav2.2 currents in native neurons, a cocktail of blockers for other channels is used (e.g., 100 nM isradipine (B148454) for Cav1, 300 nM ω-agatoxin IVA for Cav2.1, and 150 nM SNX-482 for Cav2.3).[1]
-
-
Voltage Protocols:
-
State-Dependence: To assess the voltage-dependence of this compound inhibition, cells are held at different membrane potentials (e.g., -110 mV, -90 mV, -70 mV) to alter the proportion of channels in the closed, open, and inactivated states.[1] Currents are then elicited by a depolarizing step.
-
Use-Dependence: To evaluate use-dependent block, a train of depolarizing pulses (e.g., 20 pulses of 25 ms (B15284909) duration to +20 mV at a frequency of 2 Hz) is applied from a holding potential of -60 mV.[3] The inhibition of the current is compared between the first and last pulses of the train.
-
-
Data Analysis:
-
Peak inward currents are measured before and after the application of different concentrations of this compound.
-
Concentration-response curves are generated, and IC50 values are calculated by fitting the data to the Hill equation.
-
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Fluorescence-Based Calcium Influx Assay
This high-throughput screening method allows for the rapid assessment of compound activity on ion channels by measuring changes in intracellular calcium concentration.
Objective: To determine the inhibitory potency of this compound on Cav2 channels by measuring its effect on depolarization-induced calcium influx.
Methodology:
-
Cell Preparation:
-
HEK293 cells stably expressing the target Cav2 channel are plated in 96- or 384-well microplates.
-
-
Fluorescent Dye Loading:
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer. The acetoxymethyl (AM) ester form of the dye allows it to be cell-permeant.
-
-
Assay Procedure:
-
The baseline fluorescence is measured using a fluorescence plate reader (e.g., FLIPR).
-
Cells are pre-incubated with varying concentrations of this compound.
-
To induce calcium influx, a depolarizing stimulus is applied. This is typically achieved by adding a high concentration of potassium chloride (KCl) to the extracellular solution.
-
Hyperpolarized conditions: A low concentration of KCl (e.g., 4 mM) is used to maintain a negative membrane potential.
-
Depolarized conditions: A high concentration of KCl (e.g., 30 mM) is used to depolarize the cell membrane and promote channel opening and inactivation.[4]
-
The change in fluorescence intensity upon depolarization is measured in the presence and absence of this compound.
-
-
Data Analysis:
-
The increase in fluorescence, which corresponds to the amount of calcium influx, is quantified.
-
The percentage of inhibition by this compound at each concentration is calculated, and IC50 values are determined from the concentration-response curves.
-
Caption: Workflow for fluorescence-based calcium influx assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of the triazine, T4, a representative from a novel series of CaV2 inhibitors with strong state-depende… [ouci.dntb.gov.ua]
- 3. Novel charged sodium and calcium channel inhibitor active against neurogenic inflammation | eLife [elifesciences.org]
- 4. Pharmacological Inhibition of Voltage-gated Ca2+ Channels for Chronic Pain Relief - PMC [pmc.ncbi.nlm.nih.gov]
Trox-1: A Technical Guide to its Mechanism of Action on Cav2 Channels
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism of action of Trox-1, a state- and use-dependent inhibitor of voltage-gated Cav2 calcium channels. This compound represents a significant departure from traditional Cav2 channel blockers, offering a potential for an improved therapeutic window in the treatment of chronic pain.[1][2] This document details the quantitative aspects of its inhibitory action, the experimental protocols used for its characterization, and visual representations of its mechanism and the methodologies employed.
Core Mechanism of Action: State- and Use-Dependent Inhibition
This compound is a small-molecule antagonist that selectively targets Cav2.1, Cav2.2, and Cav2.3 channels.[1] Its inhibitory action is critically dependent on the conformational state of the channel. This compound exhibits significantly higher potency for channels in the open and inactivated states compared to the closed (resting) state.[1][2] This state-dependent inhibition means that this compound is more effective at blocking Cav2 channels in neurons that are depolarized, a characteristic of pathological states such as neuropathic pain.[1]
Furthermore, this compound demonstrates use-dependent inhibition, where its blocking efficacy increases with repeated channel activation.[1] This property arises from the molecule's ability to preferentially bind to and stabilize the inactivated state of the channel, leading to a cumulative block during high-frequency neuronal firing.
Signaling Pathway of this compound on Cav2 Channels in a Neuron
Caption: State-dependent action of this compound on Cav2 channels.
Quantitative Data: Potency of this compound
The inhibitory potency of this compound on Cav2 channels has been quantified under various experimental conditions using different techniques. The following tables summarize the key half-maximal inhibitory concentration (IC50) values.
Table 1: State-Dependent Inhibition of Cav2.2 Channels by this compound
| Experimental Condition | Assay Type | Holding Potential (mV) | IC50 (µM) | Reference |
| Hyperpolarized | Electrophysiology | -110 | 4.2 | [1] |
| Hyperpolarized | Electrophysiology | -90 | 0.90 | [1] |
| Depolarized | Electrophysiology | -70 | 0.36 | [1] |
| Depolarized (Open/Inactivated) | Electrophysiology | Not specified | 0.11 | [1] |
| Hyperpolarized | Ca2+ Influx Assay | Not applicable | 9.5 | [1] |
| Depolarized | Ca2+ Influx Assay | Not applicable | 0.69 | [1] |
Table 2: Use-Dependent Inhibition of Cav2.2 Channels by this compound
| Pulse Number in Train | Assay Type | IC50 (µM) | Reference |
| First Pulse | Electrophysiology | 27 | [1] |
| Last Pulse | Electrophysiology | 2.7 | [1] |
Table 3: Inhibition of Cav2 Subfamily Members by this compound under Depolarized Conditions
| Channel Subtype | Assay Type | IC50 (µM) | Reference |
| Cav2.1 | Electrophysiology | 0.29 | [1] |
| Cav2.2 | Electrophysiology | 0.19 | [1] |
| Cav2.3 | Electrophysiology | 0.28 | [1] |
| Cav2.1 | Ca2+ Influx Assay | 1.8 | [1] |
| Cav2.2 | Ca2+ Influx Assay | 0.69 | [1] |
| Cav2.3 | Ca2+ Influx Assay | 1.1 | [1] |
Experimental Protocols
The characterization of this compound's mechanism of action relies on two primary experimental techniques: whole-cell patch-clamp electrophysiology and fluorescence-based calcium influx assays.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents and is the gold standard for characterizing the voltage- and use-dependent properties of ion channel modulators.
Objective: To measure the inhibitory effect of this compound on Cav2 channel currents under different voltage protocols that favor specific channel states.
Methodology:
-
Cell Preparation:
-
HEK293 cells stably expressing the desired human Cav2 channel subtype (e.g., Cav2.2) along with auxiliary α2δ and β subunits are cultured under standard conditions.
-
For experiments on native channels, dorsal root ganglion (DRG) neurons are isolated from rats.[1]
-
-
Electrophysiological Recording:
-
Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.
-
External Solution (in mM): 140 tetraethylammonium chloride, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with tetraethylammonium hydroxide.
-
Internal Solution (in mM): 120 N-methyl-D-glucamine, 20 tetraethylammonium chloride, 11 EGTA, 1 CaCl2, 10 HEPES, 4 Mg-ATP, 0.3 Na2-GTP, pH 7.2 with methanesulfonic acid.
-
To isolate Cav2.2 currents in native neurons, a cocktail of blockers for other channels is used (e.g., 100 nM isradipine for Cav1, 300 nM ω-agatoxin IVA for Cav2.1, and 150 nM SNX-482 for Cav2.3).[1]
-
-
Voltage Protocols:
-
State-Dependence: To assess the voltage-dependence of this compound inhibition, cells are held at different membrane potentials (e.g., -110 mV, -90 mV, -70 mV) to alter the proportion of channels in the closed, open, and inactivated states.[1] Currents are then elicited by a depolarizing step.
-
Use-Dependence: To evaluate use-dependent block, a train of depolarizing pulses (e.g., 20 pulses of 25 ms duration to +20 mV at a frequency of 2 Hz) is applied from a holding potential of -60 mV.[3] The inhibition of the current is compared between the first and last pulses of the train.
-
-
Data Analysis:
-
Peak inward currents are measured before and after the application of different concentrations of this compound.
-
Concentration-response curves are generated, and IC50 values are calculated by fitting the data to the Hill equation.
-
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Fluorescence-Based Calcium Influx Assay
This high-throughput screening method allows for the rapid assessment of compound activity on ion channels by measuring changes in intracellular calcium concentration.
Objective: To determine the inhibitory potency of this compound on Cav2 channels by measuring its effect on depolarization-induced calcium influx.
Methodology:
-
Cell Preparation:
-
HEK293 cells stably expressing the target Cav2 channel are plated in 96- or 384-well microplates.
-
-
Fluorescent Dye Loading:
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer. The acetoxymethyl (AM) ester form of the dye allows it to be cell-permeant.
-
-
Assay Procedure:
-
The baseline fluorescence is measured using a fluorescence plate reader (e.g., FLIPR).
-
Cells are pre-incubated with varying concentrations of this compound.
-
To induce calcium influx, a depolarizing stimulus is applied. This is typically achieved by adding a high concentration of potassium chloride (KCl) to the extracellular solution.
-
Hyperpolarized conditions: A low concentration of KCl (e.g., 4 mM) is used to maintain a negative membrane potential.
-
Depolarized conditions: A high concentration of KCl (e.g., 30 mM) is used to depolarize the cell membrane and promote channel opening and inactivation.[4]
-
The change in fluorescence intensity upon depolarization is measured in the presence and absence of this compound.
-
-
Data Analysis:
-
The increase in fluorescence, which corresponds to the amount of calcium influx, is quantified.
-
The percentage of inhibition by this compound at each concentration is calculated, and IC50 values are determined from the concentration-response curves.
-
Caption: Workflow for fluorescence-based calcium influx assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of the triazine, T4, a representative from a novel series of CaV2 inhibitors with strong state-depende… [ouci.dntb.gov.ua]
- 3. Novel charged sodium and calcium channel inhibitor active against neurogenic inflammation | eLife [elifesciences.org]
- 4. Pharmacological Inhibition of Voltage-gated Ca2+ Channels for Chronic Pain Relief - PMC [pmc.ncbi.nlm.nih.gov]
Trox-1: A State-Dependent Modulator of Voltage-Gated Calcium Channels
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Voltage-gated calcium channels (VGCCs), particularly the N-type (CaV2.2) subfamily, are critical regulators of neurotransmission and have been genetically and pharmacologically validated as key targets for the treatment of chronic pain.[1] The clinical utility of broad-spectrum calcium channel blockers, however, is often hampered by a narrow therapeutic window, leading to significant side effects. Trox-1, a substituted N-triazole oxindole (B195798), emerged as a potent, orally available small-molecule inhibitor of CaV2 type calcium channels with a distinct and therapeutically advantageous mechanism of action: state-dependent blockade.[2][3][4] This guide provides a comprehensive technical overview of this compound's function, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism and experimental evaluation.
Core Mechanism: State-Dependent Inhibition
The central feature of this compound's pharmacological profile is its preferential inhibition of CaV2 channels in depolarized states (open or inactivated) over the resting (closed) state.[4][5] This is a significant departure from state-independent blockers like the peptide ziconotide, which inhibit channels regardless of their conformational state.[4]
In normal physiological conditions, neurons maintain a hyperpolarized resting membrane potential, where CaV2 channels are predominantly in the closed state. In pathological states, such as chronic pain, nociceptive neurons exhibit higher firing rates and prolonged periods of depolarization. This compound leverages this distinction by targeting the channels on these hyper-excitable neurons more potently, while largely sparing those on neurons with normal firing patterns. This mechanism is believed to contribute to a wider therapeutic window, potentially separating analgesic efficacy from adverse effects like motor impairment and cardiovascular issues.[4][5]
This compound is not highly selective among the CaV2 subfamily, blocking CaV2.1, CaV2.2, and CaV2.3 subtypes.[1][3] Its analgesic effects, however, have been shown to be primarily mediated through the blockade of CaV2.2 channels.[4]
Quantitative Pharmacology of this compound
The state-dependent nature of this compound is quantified by comparing its inhibitory concentration (IC50) under different membrane potential conditions.
Table 1: State-Dependent Inhibition of CaV2.2 by this compound
This table summarizes the IC50 values of this compound for CaV2.2 channels under hyperpolarized (resting) versus depolarized (activated/inactivated) conditions, as determined by various experimental methods.
| Preparation | Method | Condition | Holding Potential | IC50 (μM) | Reference |
| Recombinant CaV2.2 | Calcium Influx | Hyperpolarized (4 mM K+) | N/A | > 20 | [4][6] |
| Recombinant CaV2.2 | Calcium Influx | Depolarized (30 mM K+) | N/A | 0.27 | [4][6] |
| Recombinant CaV2.2 | Calcium Influx | Hyperpolarized | N/A | 9.5 | [1] |
| Recombinant CaV2.2 | Calcium Influx | Depolarized | N/A | 0.69 | [1] |
| Rat DRG Neurons | Electrophysiology | Hyperpolarized | -100 mV | 2.6 | [4][5][7] |
| Rat DRG Neurons | Electrophysiology | Depolarized | -50 to -70 mV | 0.4 | [4][5][7] |
| Recombinant CaV2.2 | Electrophysiology | Depolarized | N/A | 0.11 | [1][8] |
Table 2: Voltage-Dependent Inhibition of CaV2.2 by this compound
Automated electrophysiology experiments further demonstrate that this compound potency increases as the holding potential becomes more depolarized.
| Holding Potential | IC50 (μM) | Reference |
| -110 mV | 4.2 | [1] |
| -90 mV | 0.90 | [1] |
| -70 mV | 0.36 | [1] |
Table 3: Use-Dependent Inhibition of CaV2.2 by this compound
Use-dependency, a related phenomenon, describes how inhibition increases with repetitive channel activation. This compound shows a significant increase in potency during a train of depolarizing pulses.
| Pulse | IC50 (μM) | Reference |
| First Pulse | 27 | [1] |
| Last Pulse | 2.7 | [1] |
Table 4: this compound Potency Across CaV2 Subfamily (Depolarized State)
This compound demonstrates broad activity against the CaV2 channel family.
| Channel Subtype | Method | Depolarized IC50 (μM) | Reference |
| CaV2.1 | Manual Electrophysiology | 0.29 | [1] |
| CaV2.2 | Manual Electrophysiology | 0.19 | [1] |
| CaV2.3 | Manual Electrophysiology | 0.28 | [1] |
| CaV2.1 | Calcium Influx | 1.8 | [1] |
| CaV2.2 | Calcium Influx | 0.69 | [1] |
| CaV2.3 | Calcium Influx | 1.1 | [1] |
Experimental Protocols
The characterization of this compound involved a combination of in vitro and in vivo methodologies.
In Vitro Electrophysiology (Whole-Cell Patch-Clamp)
This technique provides a direct measure of ion channel currents and is the gold standard for characterizing state-dependent inhibition.
-
Objective: To measure the inhibitory effect of this compound on CaV2.2 currents in either recombinant cell lines (e.g., HEK293) or native neurons (e.g., rat Dorsal Root Ganglion - DRG).
-
Cell Preparation: DRG neurons are dissociated and cultured. Recombinant cell lines are maintained under standard conditions.
-
Recording:
-
Whole-cell patch-clamp configuration is established.
-
The external solution contains Ba²⁺ or Ca²⁺ as the charge carrier, along with blockers for Na⁺ and K⁺ channels. The internal solution contains a Cs⁺-based electrolyte to block K⁺ currents.
-
To assess state-dependence: The membrane potential is held at a hyperpolarized potential (e.g., -100 mV) to favor the closed state, and then at a more depolarized potential (e.g., -70 mV) to induce partial inactivation.
-
Currents are evoked by a depolarizing voltage step.
-
This compound is applied at various concentrations, and the reduction in current amplitude is measured at each holding potential to determine IC50 values.
-
-
Key Insight: This protocol directly demonstrates that this compound has a higher potency (lower IC50) when the channel is held at more depolarized potentials.[4][5]
Fluorescence-Based Calcium Influx Assay
This is a higher-throughput method to assess channel inhibition by measuring changes in intracellular calcium.
-
Objective: To measure the inhibition of calcium influx through CaV2.2 channels in a population of cells.
-
Protocol:
-
Cells stably expressing the target CaV2 channel are seeded in multi-well plates.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
A baseline fluorescence reading is taken.
-
Cells are pre-incubated with varying concentrations of this compound in a buffer containing a low concentration of potassium (e.g., 4 mM K+), mimicking a hyperpolarized state.
-
Depolarization is induced by adding a high-potassium solution (e.g., 30 mM K+).
-
The change in fluorescence upon depolarization is measured using a plate reader.
-
The IC50 is calculated from the concentration-response curve.
-
-
Key Insight: This assay confirms the state-dependent activity of this compound in a higher-throughput format, showing lower potency in low-K+ (hyperpolarized) conditions and higher potency in high-K+ (depolarized) conditions.[1]
In Vivo Models of Pain
Animal models are used to determine the analgesic efficacy of this compound in pathological pain states.
-
Objective: To assess the ability of this compound to reverse pain-like behaviors.
-
Models:
-
Inflammatory Pain: Complete Freund's Adjuvant (CFA) is injected into the paw of a rodent, inducing inflammation and thermal hyperalgesia.
-
Neuropathic Pain: Spared Nerve Ligation (SNL) or other nerve injury models are used to induce mechanical allodynia.
-
-
Protocol:
-
A baseline pain response (e.g., paw withdrawal threshold to a mechanical stimulus) is measured.
-
The pain model is induced (CFA injection or nerve ligation).
-
After the pain state is established, a new baseline is measured.
-
This compound is administered (typically orally).
-
Pain responses are measured at various time points after administration.
-
-
Key Insight: this compound was shown to effectively reverse hyperalgesia and allodynia in these models, with efficacy comparable to standard-of-care drugs like NSAIDs and pregabalin.[4][5]
Therapeutic Implications and Conclusion
The development of this compound provided crucial proof-of-concept for the therapeutic potential of state-dependent CaV2 channel blockers. By preferentially targeting channels on hyperactive neurons involved in pain signaling, this mechanism offers a path toward improved safety and tolerability compared to non-selective, state-independent inhibitors.[1][4] In preclinical studies, this compound demonstrated analgesic effects at plasma concentrations 20- to 40-fold lower than those causing mild motor or cardiovascular side effects.[4][5]
Despite its promising preclinical profile and novel mechanism, the development of this compound was ultimately halted due to observations of cardiovascular and motor impairment.[7][9] Nevertheless, the insights gained from its characterization remain highly valuable. The work on this compound established that an orally available, small-molecule, state-dependent CaV2 channel inhibitor can achieve a significant therapeutic window in preclinical models of chronic pain.[4] This continues to guide the design and development of next-generation analgesics targeting voltage-gated calcium channels.
References
- 1. Characterization of the substituted N-triazole oxindole this compound, a small-molecule, state-dependent inhibitor of Ca(V)2 calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [medbox.iiab.me]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Analgesic effects of a substituted N-triazole oxindole (this compound), a state-dependent, voltage-gated calcium channel 2 blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Cav2 channels inhibitor | Probechem Biochemicals [probechem.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Trox-1: A State-Dependent Modulator of Voltage-Gated Calcium Channels
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Voltage-gated calcium channels (VGCCs), particularly the N-type (CaV2.2) subfamily, are critical regulators of neurotransmission and have been genetically and pharmacologically validated as key targets for the treatment of chronic pain.[1] The clinical utility of broad-spectrum calcium channel blockers, however, is often hampered by a narrow therapeutic window, leading to significant side effects. Trox-1, a substituted N-triazole oxindole, emerged as a potent, orally available small-molecule inhibitor of CaV2 type calcium channels with a distinct and therapeutically advantageous mechanism of action: state-dependent blockade.[2][3][4] This guide provides a comprehensive technical overview of this compound's function, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism and experimental evaluation.
Core Mechanism: State-Dependent Inhibition
The central feature of this compound's pharmacological profile is its preferential inhibition of CaV2 channels in depolarized states (open or inactivated) over the resting (closed) state.[4][5] This is a significant departure from state-independent blockers like the peptide ziconotide, which inhibit channels regardless of their conformational state.[4]
In normal physiological conditions, neurons maintain a hyperpolarized resting membrane potential, where CaV2 channels are predominantly in the closed state. In pathological states, such as chronic pain, nociceptive neurons exhibit higher firing rates and prolonged periods of depolarization. This compound leverages this distinction by targeting the channels on these hyper-excitable neurons more potently, while largely sparing those on neurons with normal firing patterns. This mechanism is believed to contribute to a wider therapeutic window, potentially separating analgesic efficacy from adverse effects like motor impairment and cardiovascular issues.[4][5]
This compound is not highly selective among the CaV2 subfamily, blocking CaV2.1, CaV2.2, and CaV2.3 subtypes.[1][3] Its analgesic effects, however, have been shown to be primarily mediated through the blockade of CaV2.2 channels.[4]
Quantitative Pharmacology of this compound
The state-dependent nature of this compound is quantified by comparing its inhibitory concentration (IC50) under different membrane potential conditions.
Table 1: State-Dependent Inhibition of CaV2.2 by this compound
This table summarizes the IC50 values of this compound for CaV2.2 channels under hyperpolarized (resting) versus depolarized (activated/inactivated) conditions, as determined by various experimental methods.
| Preparation | Method | Condition | Holding Potential | IC50 (μM) | Reference |
| Recombinant CaV2.2 | Calcium Influx | Hyperpolarized (4 mM K+) | N/A | > 20 | [4][6] |
| Recombinant CaV2.2 | Calcium Influx | Depolarized (30 mM K+) | N/A | 0.27 | [4][6] |
| Recombinant CaV2.2 | Calcium Influx | Hyperpolarized | N/A | 9.5 | [1] |
| Recombinant CaV2.2 | Calcium Influx | Depolarized | N/A | 0.69 | [1] |
| Rat DRG Neurons | Electrophysiology | Hyperpolarized | -100 mV | 2.6 | [4][5][7] |
| Rat DRG Neurons | Electrophysiology | Depolarized | -50 to -70 mV | 0.4 | [4][5][7] |
| Recombinant CaV2.2 | Electrophysiology | Depolarized | N/A | 0.11 | [1][8] |
Table 2: Voltage-Dependent Inhibition of CaV2.2 by this compound
Automated electrophysiology experiments further demonstrate that this compound potency increases as the holding potential becomes more depolarized.
| Holding Potential | IC50 (μM) | Reference |
| -110 mV | 4.2 | [1] |
| -90 mV | 0.90 | [1] |
| -70 mV | 0.36 | [1] |
Table 3: Use-Dependent Inhibition of CaV2.2 by this compound
Use-dependency, a related phenomenon, describes how inhibition increases with repetitive channel activation. This compound shows a significant increase in potency during a train of depolarizing pulses.
| Pulse | IC50 (μM) | Reference |
| First Pulse | 27 | [1] |
| Last Pulse | 2.7 | [1] |
Table 4: this compound Potency Across CaV2 Subfamily (Depolarized State)
This compound demonstrates broad activity against the CaV2 channel family.
| Channel Subtype | Method | Depolarized IC50 (μM) | Reference |
| CaV2.1 | Manual Electrophysiology | 0.29 | [1] |
| CaV2.2 | Manual Electrophysiology | 0.19 | [1] |
| CaV2.3 | Manual Electrophysiology | 0.28 | [1] |
| CaV2.1 | Calcium Influx | 1.8 | [1] |
| CaV2.2 | Calcium Influx | 0.69 | [1] |
| CaV2.3 | Calcium Influx | 1.1 | [1] |
Experimental Protocols
The characterization of this compound involved a combination of in vitro and in vivo methodologies.
In Vitro Electrophysiology (Whole-Cell Patch-Clamp)
This technique provides a direct measure of ion channel currents and is the gold standard for characterizing state-dependent inhibition.
-
Objective: To measure the inhibitory effect of this compound on CaV2.2 currents in either recombinant cell lines (e.g., HEK293) or native neurons (e.g., rat Dorsal Root Ganglion - DRG).
-
Cell Preparation: DRG neurons are dissociated and cultured. Recombinant cell lines are maintained under standard conditions.
-
Recording:
-
Whole-cell patch-clamp configuration is established.
-
The external solution contains Ba²⁺ or Ca²⁺ as the charge carrier, along with blockers for Na⁺ and K⁺ channels. The internal solution contains a Cs⁺-based electrolyte to block K⁺ currents.
-
To assess state-dependence: The membrane potential is held at a hyperpolarized potential (e.g., -100 mV) to favor the closed state, and then at a more depolarized potential (e.g., -70 mV) to induce partial inactivation.
-
Currents are evoked by a depolarizing voltage step.
-
This compound is applied at various concentrations, and the reduction in current amplitude is measured at each holding potential to determine IC50 values.
-
-
Key Insight: This protocol directly demonstrates that this compound has a higher potency (lower IC50) when the channel is held at more depolarized potentials.[4][5]
Fluorescence-Based Calcium Influx Assay
This is a higher-throughput method to assess channel inhibition by measuring changes in intracellular calcium.
-
Objective: To measure the inhibition of calcium influx through CaV2.2 channels in a population of cells.
-
Protocol:
-
Cells stably expressing the target CaV2 channel are seeded in multi-well plates.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
A baseline fluorescence reading is taken.
-
Cells are pre-incubated with varying concentrations of this compound in a buffer containing a low concentration of potassium (e.g., 4 mM K+), mimicking a hyperpolarized state.
-
Depolarization is induced by adding a high-potassium solution (e.g., 30 mM K+).
-
The change in fluorescence upon depolarization is measured using a plate reader.
-
The IC50 is calculated from the concentration-response curve.
-
-
Key Insight: This assay confirms the state-dependent activity of this compound in a higher-throughput format, showing lower potency in low-K+ (hyperpolarized) conditions and higher potency in high-K+ (depolarized) conditions.[1]
In Vivo Models of Pain
Animal models are used to determine the analgesic efficacy of this compound in pathological pain states.
-
Objective: To assess the ability of this compound to reverse pain-like behaviors.
-
Models:
-
Inflammatory Pain: Complete Freund's Adjuvant (CFA) is injected into the paw of a rodent, inducing inflammation and thermal hyperalgesia.
-
Neuropathic Pain: Spared Nerve Ligation (SNL) or other nerve injury models are used to induce mechanical allodynia.
-
-
Protocol:
-
A baseline pain response (e.g., paw withdrawal threshold to a mechanical stimulus) is measured.
-
The pain model is induced (CFA injection or nerve ligation).
-
After the pain state is established, a new baseline is measured.
-
This compound is administered (typically orally).
-
Pain responses are measured at various time points after administration.
-
-
Key Insight: this compound was shown to effectively reverse hyperalgesia and allodynia in these models, with efficacy comparable to standard-of-care drugs like NSAIDs and pregabalin.[4][5]
Therapeutic Implications and Conclusion
The development of this compound provided crucial proof-of-concept for the therapeutic potential of state-dependent CaV2 channel blockers. By preferentially targeting channels on hyperactive neurons involved in pain signaling, this mechanism offers a path toward improved safety and tolerability compared to non-selective, state-independent inhibitors.[1][4] In preclinical studies, this compound demonstrated analgesic effects at plasma concentrations 20- to 40-fold lower than those causing mild motor or cardiovascular side effects.[4][5]
Despite its promising preclinical profile and novel mechanism, the development of this compound was ultimately halted due to observations of cardiovascular and motor impairment.[7][9] Nevertheless, the insights gained from its characterization remain highly valuable. The work on this compound established that an orally available, small-molecule, state-dependent CaV2 channel inhibitor can achieve a significant therapeutic window in preclinical models of chronic pain.[4] This continues to guide the design and development of next-generation analgesics targeting voltage-gated calcium channels.
References
- 1. Characterization of the substituted N-triazole oxindole this compound, a small-molecule, state-dependent inhibitor of Ca(V)2 calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [medbox.iiab.me]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Analgesic effects of a substituted N-triazole oxindole (this compound), a state-dependent, voltage-gated calcium channel 2 blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Cav2 channels inhibitor | Probechem Biochemicals [probechem.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Trox-1 signaling pathway in neurons
An In-depth Technical Guide to the Thioredoxin-1 (Trx1) Signaling Pathway in Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thioredoxin-1 (Trx1) is a ubiquitous 12-kDa oxidoreductase enzyme that plays a critical role in maintaining cellular redox homeostasis and regulating a variety of signaling pathways. In the central nervous system, Trx1 is a key neuroprotective protein, defending neurons against oxidative stress, inflammation, and apoptosis.[1][2] Its dysregulation has been implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[3][4] This guide provides a comprehensive technical overview of the core Trx1 signaling pathway in neurons, with a focus on its interaction with Apoptosis Signal-regulating Kinase 1 (ASK1), quantitative data, detailed experimental protocols, and visual pathway representations.
Core Signaling Pathway: Trx1-ASK1 Axis
The primary neuroprotective function of Trx1 is mediated through its direct interaction with and inhibition of ASK1, a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family.[5] Under basal conditions, the reduced form of Trx1 binds to the N-terminal region of ASK1, keeping it in an inactive state.[5] This interaction is highly dependent on the redox status of Trx1.[5]
Under conditions of oxidative stress, reactive oxygen species (ROS) oxidize the active site cysteines (Cys32 and Cys35) of Trx1.[5] This conformational change leads to the dissociation of Trx1 from ASK1.[5] Once released, ASK1 becomes activated through autophosphorylation and subsequently activates downstream pro-apoptotic signaling cascades, including the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways.[6] The sustained activation of these pathways ultimately leads to neuronal apoptosis.[6]
Mandatory Visualization: Trx1-ASK1 Signaling Pathway
Caption: The Trx1-ASK1 signaling pathway under basal and oxidative stress conditions.
Data Presentation
Quantitative data on the Trx1-ASK1 interaction and related parameters are crucial for understanding the dynamics of this pathway.
| Parameter | Value | Method | Reference |
| Binding Affinity (Kd) of reduced Trx1 for ASK1-TBD | 0.3 ± 0.1 µM | Sedimentation Velocity Analytical Ultracentrifugation (SV-AUC) | [7] |
| Binding Affinity (Kd) of oxidized Trx1 for ASK1-TBD | 6 ± 2 µM | Sedimentation Velocity Analytical Ultracentrifugation (SV-AUC) | [8] |
| Binding Affinity (Kd) of redox-inactive Trx1 mutant (C32S/C35S) for ASK1-TBD | ~900 ± 200 µM | Sedimentation Velocity Analytical Ultracentrifugation (SV-AUC) | [7][8] |
| Concentration of Trx1 in Baboon Brain | 381 ± 110 pg/mg of protein | Not specified | [9] |
| Concentration of GSH in Neurons | ~0.2 mM | Various | [10] |
Experimental Protocols
Co-Immunoprecipitation (Co-IP) of Endogenous Trx1 and ASK1 from Neuronal Cells
This protocol is designed to verify the interaction between Trx1 and ASK1 in neuronal cell lines (e.g., SH-SY5Y) or primary neurons.
Materials:
-
Neuronal cells
-
Ice-cold PBS
-
Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors.
-
Anti-Trx1 antibody for immunoprecipitation
-
Anti-ASK1 antibody for Western blotting
-
Anti-rabbit IgG (for control)
-
Protein A/G magnetic beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis:
-
Culture neuronal cells to ~80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold Co-IP Lysis Buffer and incubate on ice for 20 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube. Determine protein concentration using a BCA or Bradford assay.
-
-
Pre-clearing the Lysate:
-
To 1 mg of protein lysate, add 20 µL of Protein A/G magnetic beads.
-
Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.
-
Place the tube on a magnetic rack and collect the supernatant.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add 2-4 µg of anti-Trx1 antibody or control IgG.
-
Incubate on a rotator overnight at 4°C.
-
Add 30 µL of Protein A/G magnetic beads and incubate for another 2-3 hours at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic rack and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Co-IP Lysis Buffer.
-
-
Elution and Analysis:
-
Resuspend the beads in 30 µL of 2x Laemmli sample buffer and boil for 5 minutes to elute the proteins.
-
Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and perform Western blotting using an anti-ASK1 antibody to detect the co-immunoprecipitated protein.
-
Mandatory Visualization: Co-IP Workflow
Caption: Workflow for Co-immunoprecipitation of Trx1 and ASK1.
NF-κB Reporter Gene Assay in Neuronal Cells
This protocol describes how to measure the activity of NF-κB, a transcription factor that can be influenced by the Trx1 pathway, using a luciferase reporter assay. Lentiviral reporter systems are recommended for efficient delivery into neuronal cells.[11][12]
Materials:
-
Neuronal cell line (e.g., U251-MG glioma cells, or other suitable neuronal lines)[11]
-
NF-κB reporter lentivirus (containing an NF-κB response element driving luciferase expression)[12][13]
-
Cell culture medium and supplements
-
Stimulus (e.g., TNF-α) and inhibitor (if applicable)
-
Luciferase assay system (e.g., Dual-Luciferase® Reporter Assay System)
-
Luminometer
Procedure:
-
Transduction of Neuronal Cells:
-
Plate neuronal cells and allow them to adhere.
-
Transduce the cells with the NF-κB reporter lentivirus according to the manufacturer's instructions.
-
Select for stably transduced cells if a selection marker is present (e.g., puromycin).
-
-
Cell Treatment:
-
Plate the stable reporter cells in a 96-well plate.
-
Treat the cells with your compound of interest or stimulus (e.g., TNF-α at 10-20 ng/mL) for the desired time (e.g., 6-24 hours).[11]
-
-
Cell Lysis:
-
Remove the medium and wash the cells once with PBS.
-
Add 20 µL of Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
-
Luciferase Assay:
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity (NF-κB-driven) in a luminometer.
-
Add 100 µL of Stop & Glo® Reagent to quench the firefly reaction and simultaneously measure the Renilla luciferase activity (for normalization of transfection efficiency, if a co-reporter was used).
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Express the results as fold change relative to the untreated control.
-
Mandatory Visualization: Reporter Gene Assay Logic
Caption: Logical flow of an NF-κB luciferase reporter gene assay.
Conclusion
The Thioredoxin-1 signaling pathway, particularly its inhibitory interaction with ASK1, represents a critical node in neuronal survival and a promising target for therapeutic intervention in neurodegenerative diseases. This guide provides foundational knowledge, quantitative data, and practical protocols for researchers and drug development professionals to investigate this vital pathway. Further research into the nuanced regulation of Trx1 expression, localization, and activity in specific neuronal populations will undoubtedly uncover new avenues for the treatment of neurological disorders.
References
- 1. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 2. Neuroprotection of Thioredoxin1 in the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Real-time monitoring of NF-kappaB activity in cultured cells and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of the Thioredoxin System in Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NFκB Pathway - Report Lentivirus [gentarget.com]
- 6. The p38 Mitogen-Activated Protein kinase pathway is involved in the regulation of Heme Oxygenase-1 by acidic extracellular pH in aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thioredoxin redox western analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thioredoxin System Regulation in the Central Nervous System: Experimental Models and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NFkB Reporter Lentivirus — LipExoGen Biotech [lipexogen.com]
- 13. resources.amsbio.com [resources.amsbio.com]
Trox-1 signaling pathway in neurons
An In-depth Technical Guide to the Thioredoxin-1 (Trx1) Signaling Pathway in Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thioredoxin-1 (Trx1) is a ubiquitous 12-kDa oxidoreductase enzyme that plays a critical role in maintaining cellular redox homeostasis and regulating a variety of signaling pathways. In the central nervous system, Trx1 is a key neuroprotective protein, defending neurons against oxidative stress, inflammation, and apoptosis.[1][2] Its dysregulation has been implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[3][4] This guide provides a comprehensive technical overview of the core Trx1 signaling pathway in neurons, with a focus on its interaction with Apoptosis Signal-regulating Kinase 1 (ASK1), quantitative data, detailed experimental protocols, and visual pathway representations.
Core Signaling Pathway: Trx1-ASK1 Axis
The primary neuroprotective function of Trx1 is mediated through its direct interaction with and inhibition of ASK1, a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family.[5] Under basal conditions, the reduced form of Trx1 binds to the N-terminal region of ASK1, keeping it in an inactive state.[5] This interaction is highly dependent on the redox status of Trx1.[5]
Under conditions of oxidative stress, reactive oxygen species (ROS) oxidize the active site cysteines (Cys32 and Cys35) of Trx1.[5] This conformational change leads to the dissociation of Trx1 from ASK1.[5] Once released, ASK1 becomes activated through autophosphorylation and subsequently activates downstream pro-apoptotic signaling cascades, including the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways.[6] The sustained activation of these pathways ultimately leads to neuronal apoptosis.[6]
Mandatory Visualization: Trx1-ASK1 Signaling Pathway
Caption: The Trx1-ASK1 signaling pathway under basal and oxidative stress conditions.
Data Presentation
Quantitative data on the Trx1-ASK1 interaction and related parameters are crucial for understanding the dynamics of this pathway.
| Parameter | Value | Method | Reference |
| Binding Affinity (Kd) of reduced Trx1 for ASK1-TBD | 0.3 ± 0.1 µM | Sedimentation Velocity Analytical Ultracentrifugation (SV-AUC) | [7] |
| Binding Affinity (Kd) of oxidized Trx1 for ASK1-TBD | 6 ± 2 µM | Sedimentation Velocity Analytical Ultracentrifugation (SV-AUC) | [8] |
| Binding Affinity (Kd) of redox-inactive Trx1 mutant (C32S/C35S) for ASK1-TBD | ~900 ± 200 µM | Sedimentation Velocity Analytical Ultracentrifugation (SV-AUC) | [7][8] |
| Concentration of Trx1 in Baboon Brain | 381 ± 110 pg/mg of protein | Not specified | [9] |
| Concentration of GSH in Neurons | ~0.2 mM | Various | [10] |
Experimental Protocols
Co-Immunoprecipitation (Co-IP) of Endogenous Trx1 and ASK1 from Neuronal Cells
This protocol is designed to verify the interaction between Trx1 and ASK1 in neuronal cell lines (e.g., SH-SY5Y) or primary neurons.
Materials:
-
Neuronal cells
-
Ice-cold PBS
-
Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors.
-
Anti-Trx1 antibody for immunoprecipitation
-
Anti-ASK1 antibody for Western blotting
-
Anti-rabbit IgG (for control)
-
Protein A/G magnetic beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis:
-
Culture neuronal cells to ~80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold Co-IP Lysis Buffer and incubate on ice for 20 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube. Determine protein concentration using a BCA or Bradford assay.
-
-
Pre-clearing the Lysate:
-
To 1 mg of protein lysate, add 20 µL of Protein A/G magnetic beads.
-
Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.
-
Place the tube on a magnetic rack and collect the supernatant.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add 2-4 µg of anti-Trx1 antibody or control IgG.
-
Incubate on a rotator overnight at 4°C.
-
Add 30 µL of Protein A/G magnetic beads and incubate for another 2-3 hours at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic rack and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Co-IP Lysis Buffer.
-
-
Elution and Analysis:
-
Resuspend the beads in 30 µL of 2x Laemmli sample buffer and boil for 5 minutes to elute the proteins.
-
Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and perform Western blotting using an anti-ASK1 antibody to detect the co-immunoprecipitated protein.
-
Mandatory Visualization: Co-IP Workflow
Caption: Workflow for Co-immunoprecipitation of Trx1 and ASK1.
NF-κB Reporter Gene Assay in Neuronal Cells
This protocol describes how to measure the activity of NF-κB, a transcription factor that can be influenced by the Trx1 pathway, using a luciferase reporter assay. Lentiviral reporter systems are recommended for efficient delivery into neuronal cells.[11][12]
Materials:
-
Neuronal cell line (e.g., U251-MG glioma cells, or other suitable neuronal lines)[11]
-
NF-κB reporter lentivirus (containing an NF-κB response element driving luciferase expression)[12][13]
-
Cell culture medium and supplements
-
Stimulus (e.g., TNF-α) and inhibitor (if applicable)
-
Luciferase assay system (e.g., Dual-Luciferase® Reporter Assay System)
-
Luminometer
Procedure:
-
Transduction of Neuronal Cells:
-
Plate neuronal cells and allow them to adhere.
-
Transduce the cells with the NF-κB reporter lentivirus according to the manufacturer's instructions.
-
Select for stably transduced cells if a selection marker is present (e.g., puromycin).
-
-
Cell Treatment:
-
Plate the stable reporter cells in a 96-well plate.
-
Treat the cells with your compound of interest or stimulus (e.g., TNF-α at 10-20 ng/mL) for the desired time (e.g., 6-24 hours).[11]
-
-
Cell Lysis:
-
Remove the medium and wash the cells once with PBS.
-
Add 20 µL of Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
-
Luciferase Assay:
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity (NF-κB-driven) in a luminometer.
-
Add 100 µL of Stop & Glo® Reagent to quench the firefly reaction and simultaneously measure the Renilla luciferase activity (for normalization of transfection efficiency, if a co-reporter was used).
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Express the results as fold change relative to the untreated control.
-
Mandatory Visualization: Reporter Gene Assay Logic
Caption: Logical flow of an NF-κB luciferase reporter gene assay.
Conclusion
The Thioredoxin-1 signaling pathway, particularly its inhibitory interaction with ASK1, represents a critical node in neuronal survival and a promising target for therapeutic intervention in neurodegenerative diseases. This guide provides foundational knowledge, quantitative data, and practical protocols for researchers and drug development professionals to investigate this vital pathway. Further research into the nuanced regulation of Trx1 expression, localization, and activity in specific neuronal populations will undoubtedly uncover new avenues for the treatment of neurological disorders.
References
- 1. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 2. Neuroprotection of Thioredoxin1 in the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Real-time monitoring of NF-kappaB activity in cultured cells and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of the Thioredoxin System in Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NFκB Pathway - Report Lentivirus [gentarget.com]
- 6. The p38 Mitogen-Activated Protein kinase pathway is involved in the regulation of Heme Oxygenase-1 by acidic extracellular pH in aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thioredoxin redox western analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thioredoxin System Regulation in the Central Nervous System: Experimental Models and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NFkB Reporter Lentivirus — LipExoGen Biotech [lipexogen.com]
- 13. resources.amsbio.com [resources.amsbio.com]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary molecular targets of Trox-1, a state-dependent blocker of voltage-gated calcium channels. This document summarizes key quantitative data, details the experimental protocols used for target validation and characterization, and visualizes the relevant signaling pathways and experimental workflows.
Core Molecular Targets: Ca(v)2 Family of Voltage-Gated Calcium Channels
This compound is a potent, orally active antagonist of the Ca(v)2 family of voltage-gated calcium channels.[1][2] Unlike the selective Ca(v)2.2 blocker ziconotide, this compound is a non-selective inhibitor, also targeting the Ca(v)2.1 and Ca(v)2.3 calcium channel subtypes.[1] Its mechanism of action is state-dependent, meaning it preferentially binds to and inhibits channels in their open or inactivated states, which are more prevalent under depolarized conditions.[3][4][5][6] This state-dependency is a key feature that may contribute to an improved therapeutic window compared to state-independent blockers.[3][4] The primary molecular targets of this compound are summarized below:
-
Ca(v)2.1 (P/Q-type) Calcium Channels : These channels are crucial for the rapid release of neurotransmitters at synapses.
-
Ca(v)2.2 (N-type) Calcium Channels : These channels are key components in nociceptive (pain) transmission pathways and are a validated therapeutic target for chronic pain.[3][4]
-
Ca(v)2.3 (R-type) Calcium Channels : The physiological roles of these channels are less well-defined but they are also implicated in neurotransmitter release and other neuronal functions.
The inhibitory activity of this compound on these channels forms the basis of its analgesic properties, which have been demonstrated in preclinical models of inflammatory and neuropathic pain.[1][4][5]
Quantitative Data: Inhibitory Potency of this compound
The inhibitory potency of this compound against the Ca(v)2 channel subtypes has been quantified using various experimental techniques. The following tables summarize the key IC50 values obtained from these studies.
Table 1: this compound IC50 Values for Ca(v)2.2 Channels under Different Conditions
| Assay Type | Condition | Holding Potential | IC50 (µM) | Reference |
| Manual Electrophysiology | Depolarized (Open/Inactivated State) | - | 0.11 | [3][7] |
| Automated Electrophysiology | Depolarized | -70 mV | 0.36 | [3] |
| Automated Electrophysiology | Intermediate | -90 mV | 0.90 | [3] |
| Automated Electrophysiology | Hyperpolarized | -110 mV | 4.2 | [3] |
| Fluorescence-based Calcium Influx | Depolarized (30 mM K+) | - | 0.27 | [4][5][6] |
| Fluorescence-based Calcium Influx | Hyperpolarized (4 mM K+) | - | >20 | [4][5][6] |
| Rat Dorsal Root Ganglion (DRG) Neurons | Depolarized | - | 0.4 | [4][5] |
| Rat Dorsal Root Ganglion (DRG) Neurons | Hyperpolarized | - | 2.6 | [4][5] |
Table 2: this compound IC50 Values Across Ca(v)2 Subfamily under Depolarized Conditions
| Channel Subtype | Manual Electrophysiology IC50 (µM) | Calcium Influx IC50 (µM) | Reference |
| Ca(v)2.1 | 0.29 | 1.8 | [3] |
| Ca(v)2.2 | 0.19 | 0.69 | [3] |
| Ca(v)2.3 | 0.28 | 1.1 | [3] |
Experimental Protocols
The characterization of this compound's interaction with its molecular targets has been achieved through a combination of electrophysiological and fluorescence-based assays.
1. Voltage-Clamp Electrophysiology
-
Objective : To directly measure the inhibitory effect of this compound on the ionic currents flowing through Ca(v)2 channels in their native and recombinant forms.
-
Methodology :
-
Whole-cell patch-clamp recordings are performed on cells expressing the target Ca(v)2 channel subtype (e.g., HEK293 cells stably expressing human Ca(v)2.2) or on primary neurons such as rat dorsal root ganglion (DRG) neurons.
-
The membrane potential of the cell is clamped at a specific holding potential (e.g., -110 mV for a hyperpolarized state or -70 mV for a depolarized state).
-
Voltage steps are applied to activate the channels and elicit an inward calcium current.
-
This compound is applied at various concentrations to the extracellular solution.
-
The reduction in the peak inward current in the presence of this compound is measured to determine the concentration-dependent inhibition and calculate the IC50 value.
-
State-dependence is assessed by varying the holding potential. A more negative holding potential favors the closed state of the channel, while a more depolarized holding potential increases the proportion of channels in the open and inactivated states.
-
2. Fluorescence-based Calcium Influx Assay
-
Objective : To measure the inhibition of calcium influx into cells expressing Ca(v)2 channels in a high-throughput format.
-
Methodology :
-
Cells expressing the target Ca(v)2 channel are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The baseline fluorescence is measured.
-
The cells are pre-incubated with varying concentrations of this compound.
-
The channels are activated by depolarizing the cell membrane, typically by adding a high concentration of potassium chloride (e.g., 30 mM KCl) to the extracellular solution.
-
The increase in intracellular calcium upon channel activation leads to an increase in fluorescence, which is measured using a fluorescence plate reader.
-
The inhibitory effect of this compound is quantified by the reduction in the fluorescence signal compared to control (vehicle-treated) cells.
-
State-dependence is investigated by comparing the inhibition under depolarizing conditions (high extracellular potassium) and hyperpolarized conditions (low extracellular potassium).
-
Signaling Pathway and Experimental Workflow Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in inhibiting pain signal transmission.
Experimental Workflow for this compound Target Validation
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [medbox.iiab.me]
- 3. Characterization of the substituted N-triazole oxindole this compound, a small-molecule, state-dependent inhibitor of Ca(V)2 calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analgesic Effects Of A Substituted N-triazole Oxindole (this compound), A State-dependent, Voltage-gated Calcium Channel 2 Blocker | London Spine Unit | UK's Best Spinal Clinic | Harley Street [londonspine.com]
- 5. Analgesic effects of a substituted N-triazole oxindole (this compound), a state-dependent, voltage-gated calcium channel 2 blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Cav2 channels inhibitor | Probechem Biochemicals [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Primary Molecular Targets of Trox-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary molecular targets of Trox-1, a state-dependent blocker of voltage-gated calcium channels. This document summarizes key quantitative data, details the experimental protocols used for target validation and characterization, and visualizes the relevant signaling pathways and experimental workflows.
Core Molecular Targets: Ca(v)2 Family of Voltage-Gated Calcium Channels
This compound is a potent, orally active antagonist of the Ca(v)2 family of voltage-gated calcium channels.[1][2] Unlike the selective Ca(v)2.2 blocker ziconotide, this compound is a non-selective inhibitor, also targeting the Ca(v)2.1 and Ca(v)2.3 calcium channel subtypes.[1] Its mechanism of action is state-dependent, meaning it preferentially binds to and inhibits channels in their open or inactivated states, which are more prevalent under depolarized conditions.[3][4][5][6] This state-dependency is a key feature that may contribute to an improved therapeutic window compared to state-independent blockers.[3][4] The primary molecular targets of this compound are summarized below:
-
Ca(v)2.1 (P/Q-type) Calcium Channels : These channels are crucial for the rapid release of neurotransmitters at synapses.
-
Ca(v)2.2 (N-type) Calcium Channels : These channels are key components in nociceptive (pain) transmission pathways and are a validated therapeutic target for chronic pain.[3][4]
-
Ca(v)2.3 (R-type) Calcium Channels : The physiological roles of these channels are less well-defined but they are also implicated in neurotransmitter release and other neuronal functions.
The inhibitory activity of this compound on these channels forms the basis of its analgesic properties, which have been demonstrated in preclinical models of inflammatory and neuropathic pain.[1][4][5]
Quantitative Data: Inhibitory Potency of this compound
The inhibitory potency of this compound against the Ca(v)2 channel subtypes has been quantified using various experimental techniques. The following tables summarize the key IC50 values obtained from these studies.
Table 1: this compound IC50 Values for Ca(v)2.2 Channels under Different Conditions
| Assay Type | Condition | Holding Potential | IC50 (µM) | Reference |
| Manual Electrophysiology | Depolarized (Open/Inactivated State) | - | 0.11 | [3][7] |
| Automated Electrophysiology | Depolarized | -70 mV | 0.36 | [3] |
| Automated Electrophysiology | Intermediate | -90 mV | 0.90 | [3] |
| Automated Electrophysiology | Hyperpolarized | -110 mV | 4.2 | [3] |
| Fluorescence-based Calcium Influx | Depolarized (30 mM K+) | - | 0.27 | [4][5][6] |
| Fluorescence-based Calcium Influx | Hyperpolarized (4 mM K+) | - | >20 | [4][5][6] |
| Rat Dorsal Root Ganglion (DRG) Neurons | Depolarized | - | 0.4 | [4][5] |
| Rat Dorsal Root Ganglion (DRG) Neurons | Hyperpolarized | - | 2.6 | [4][5] |
Table 2: this compound IC50 Values Across Ca(v)2 Subfamily under Depolarized Conditions
| Channel Subtype | Manual Electrophysiology IC50 (µM) | Calcium Influx IC50 (µM) | Reference |
| Ca(v)2.1 | 0.29 | 1.8 | [3] |
| Ca(v)2.2 | 0.19 | 0.69 | [3] |
| Ca(v)2.3 | 0.28 | 1.1 | [3] |
Experimental Protocols
The characterization of this compound's interaction with its molecular targets has been achieved through a combination of electrophysiological and fluorescence-based assays.
1. Voltage-Clamp Electrophysiology
-
Objective : To directly measure the inhibitory effect of this compound on the ionic currents flowing through Ca(v)2 channels in their native and recombinant forms.
-
Methodology :
-
Whole-cell patch-clamp recordings are performed on cells expressing the target Ca(v)2 channel subtype (e.g., HEK293 cells stably expressing human Ca(v)2.2) or on primary neurons such as rat dorsal root ganglion (DRG) neurons.
-
The membrane potential of the cell is clamped at a specific holding potential (e.g., -110 mV for a hyperpolarized state or -70 mV for a depolarized state).
-
Voltage steps are applied to activate the channels and elicit an inward calcium current.
-
This compound is applied at various concentrations to the extracellular solution.
-
The reduction in the peak inward current in the presence of this compound is measured to determine the concentration-dependent inhibition and calculate the IC50 value.
-
State-dependence is assessed by varying the holding potential. A more negative holding potential favors the closed state of the channel, while a more depolarized holding potential increases the proportion of channels in the open and inactivated states.
-
2. Fluorescence-based Calcium Influx Assay
-
Objective : To measure the inhibition of calcium influx into cells expressing Ca(v)2 channels in a high-throughput format.
-
Methodology :
-
Cells expressing the target Ca(v)2 channel are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The baseline fluorescence is measured.
-
The cells are pre-incubated with varying concentrations of this compound.
-
The channels are activated by depolarizing the cell membrane, typically by adding a high concentration of potassium chloride (e.g., 30 mM KCl) to the extracellular solution.
-
The increase in intracellular calcium upon channel activation leads to an increase in fluorescence, which is measured using a fluorescence plate reader.
-
The inhibitory effect of this compound is quantified by the reduction in the fluorescence signal compared to control (vehicle-treated) cells.
-
State-dependence is investigated by comparing the inhibition under depolarizing conditions (high extracellular potassium) and hyperpolarized conditions (low extracellular potassium).
-
Signaling Pathway and Experimental Workflow Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in inhibiting pain signal transmission.
Experimental Workflow for this compound Target Validation
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [medbox.iiab.me]
- 3. Characterization of the substituted N-triazole oxindole this compound, a small-molecule, state-dependent inhibitor of Ca(V)2 calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analgesic Effects Of A Substituted N-triazole Oxindole (this compound), A State-dependent, Voltage-gated Calcium Channel 2 Blocker | London Spine Unit | UK's Best Spinal Clinic | Harley Street [londonspine.com]
- 5. Analgesic effects of a substituted N-triazole oxindole (this compound), a state-dependent, voltage-gated calcium channel 2 blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Cav2 channels inhibitor | Probechem Biochemicals [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to TROX-1: A State-Dependent Cav2 Channel Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
TROX-1 is a potent, orally active small molecule that acts as a state-dependent antagonist of voltage-gated calcium channels of the Cav2 family.[1][2][3] Developed as a potential analgesic, this compound demonstrates a unique mechanism of action by preferentially inhibiting these channels in a depolarized or open/inactivated state.[4][5][6][7][8][9] This state-dependent inhibition offers a promising therapeutic window, potentially minimizing side effects associated with non-specific calcium channel blockade. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological activity of this compound, including detailed experimental protocols and a summary of key quantitative data.
Chemical Structure and Physicochemical Properties
This compound, with the systematic IUPAC name (3R)-5-(3-Chloro-4-fluorophenyl)-3-methyl-3-(pyrimidin-5-ylmethyl)-1-(1H-1,2,4-triazol-3-yl)-1,3-dihydro-2H-indol-2-one, is a substituted N-triazole oxindole (B195798).[1][2][10] Its chemical structure is characterized by a central oxindole core with multiple substitutions that contribute to its specific pharmacological activity.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂₂H₁₆ClFN₆O | [2][10] |
| Molecular Weight | 434.85 g/mol | [2] |
| CAS Number | 1309601-26-0 | [2] |
| Appearance | Solid | [11] |
| Purity | ≥98% | [11] |
| Solubility | Soluble in DMSO | [2] |
| Storage | Dry, dark at 0-4°C for short term (days to weeks) or -20°C for long term (months to years). | [2][12] |
Mechanism of Action: State-Dependent Inhibition of Cav2 Channels
This compound is a potent antagonist of Cav2 type calcium channels, which are crucial in nociceptive (pain) signaling pathways.[1][5] Unlike the non-selective blocker ziconotide, this compound exhibits state-dependent inhibition, meaning its blocking activity is significantly higher when the channels are in a depolarized (open or inactivated) state compared to a hyperpolarized (resting) state.[1][4][5][6][7][8][9] This property is thought to contribute to its improved therapeutic window.[4] this compound is not highly selective within the Cav2 subfamily, blocking Cav2.1, Cav2.2, and Cav2.3 subtypes.[1][13]
Signaling Pathway of this compound Action
Pharmacological Activity and Efficacy
The state-dependent inhibitory activity of this compound on Cav2 channels has been quantified in various experimental settings.
Table 2: In Vitro Inhibitory Activity of this compound
| Channel/Assay | Condition | IC₅₀ (µM) | Source(s) |
| Cav2.2 (N-type) | Depolarized (Voltage-clamp electrophysiology) | 0.11 | [4][14] |
| Cav2.2 (N-type) | Hyperpolarized (Voltage-clamp electrophysiology, -110 mV) | 4.2 | [4] |
| Cav2.2 (N-type) | Depolarized (Voltage-clamp electrophysiology, -70 mV) | 0.36 | [4] |
| Cav2.2 (N-type) | Depolarized (Fluorescence-based calcium influx) | 0.69 (1.8 by manual electrophysiology) | [4] |
| Cav2.2 (N-type) | Hyperpolarized (Fluorescence-based calcium influx) | 9.5 | [4] |
| Cav2.1 | Depolarized (Manual electrophysiology) | 0.29 | [4] |
| Cav2.3 | Depolarized (Manual electrophysiology) | 0.28 | [4] |
| Recombinant Cav2.2 | Depolarized (Potassium-triggered calcium influx) | 0.27 | [5][7][8][9] |
| Recombinant Cav2.2 | Hyperpolarized (Potassium-triggered calcium influx) | >20 | [5][7][9] |
| Native Cav2.2 (rat DRG neurons) | Depolarized | 0.4 | [5][7][9] |
| Native Cav2.2 (rat DRG neurons) | Hyperpolarized | 2.6 | [5][7][9] |
In animal models of pain, this compound has demonstrated significant analgesic and anti-allodynic effects, with efficacy comparable to established drugs like NSAIDs (naproxen, diclofenac), pregabalin, and duloxetine.[1][5][7][9]
Key Experimental Protocols
The characterization of this compound's pharmacological profile involved several key experimental methodologies.
Voltage-Clamp Electrophysiology
This technique was used to directly measure the inhibitory effect of this compound on Cav2.2 channel currents in both recombinant cell lines and native rat dorsal root ganglion (DRG) neurons.
Methodology Details:
-
Cell Lines: Cell lines stably expressing human Cav2.2 channels were used.
-
Native Neurons: Dorsal root ganglion (DRG) neurons were acutely dissociated from rats.
-
Recording Solutions: The external solution contained blockers for other ion channels to isolate Cav2.2 currents. To minimize the contribution of other non-Cav2.2 calcium channels in DRG neurons, 100 nM isradipine, 300 nM agatoxin IVA, and 150 nM SNX-482 were added to the external solution.[7]
-
Voltage Protocols: To assess state-dependence, currents were elicited from different holding potentials (e.g., -110 mV for resting state and -70 mV or -50 mV to bias channels towards open/inactivated states).[4][7]
Fluorescence-Based Calcium Influx Assay
This high-throughput assay was used to measure changes in intracellular calcium concentration in response to channel activation and inhibition by this compound.
Methodology Details:
-
Cell Loading: Cells expressing Cav2.2 channels were loaded with a calcium-sensitive fluorescent dye.
-
Depolarization: Cells were depolarized using a high concentration of potassium in the extracellular solution to open the voltage-gated calcium channels.
-
Fluorescence Measurement: The change in fluorescence intensity, corresponding to the influx of calcium, was measured before and after the addition of this compound.
-
State-Dependence Assessment: The assay was performed under both hyperpolarized (low potassium) and depolarized (high potassium) conditions to determine the IC₅₀ values in different channel states.[5][6][7]
In Vivo Models of Pain
The analgesic efficacy of this compound was evaluated in established animal models of inflammatory and neuropathic pain.
Methodology Details:
-
Inflammatory Pain Model: Complete Freund's Adjuvant (CFA) was injected into the paw of rats to induce inflammation and hyperalgesia (increased sensitivity to pain).
-
Neuropathic Pain Model: Spinal nerve ligation (SNL) was performed in rats to mimic neuropathic pain, leading to allodynia (pain in response to a non-painful stimulus).
-
Behavioral Testing: The effects of orally administered this compound on pain behaviors (e.g., paw withdrawal threshold to mechanical or thermal stimuli) were measured.
Conclusion
This compound represents a significant advancement in the development of analgesics targeting voltage-gated calcium channels. Its state-dependent mechanism of action provides a potential for a wider therapeutic index compared to non-selective blockers. The data summarized in this guide highlight the potent and specific activity of this compound and provide a foundation for further research and development in the field of pain management. The detailed experimental protocols offer a reference for scientists seeking to investigate the properties of this compound and similar compounds.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. This compound [medbox.iiab.me]
- 4. Characterization of the substituted N-triazole oxindole this compound, a small-molecule, state-dependent inhibitor of Ca(V)2 calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analgesic Effects Of A Substituted N-triazole Oxindole (this compound), A State-dependent, Voltage-gated Calcium Channel 2 Blocker | London Spine Unit | UK's Best Spinal Clinic | Harley Street [londonspine.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound | Cav2 channels inhibitor | Probechem Biochemicals [probechem.com]
- 9. Analgesic effects of a substituted N-triazole oxindole (this compound), a state-dependent, voltage-gated calcium channel 2 blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | C22H16ClFN6O | CID 57466939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | CymitQuimica [cymitquimica.com]
- 12. This compound | TargetMol [targetmol.com]
- 13. Electrophysiological characterization of activation state-dependent Cav2 channel antagonist this compound in spinal nerve injured rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to TROX-1: A State-Dependent Cav2 Channel Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
TROX-1 is a potent, orally active small molecule that acts as a state-dependent antagonist of voltage-gated calcium channels of the Cav2 family.[1][2][3] Developed as a potential analgesic, this compound demonstrates a unique mechanism of action by preferentially inhibiting these channels in a depolarized or open/inactivated state.[4][5][6][7][8][9] This state-dependent inhibition offers a promising therapeutic window, potentially minimizing side effects associated with non-specific calcium channel blockade. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological activity of this compound, including detailed experimental protocols and a summary of key quantitative data.
Chemical Structure and Physicochemical Properties
This compound, with the systematic IUPAC name (3R)-5-(3-Chloro-4-fluorophenyl)-3-methyl-3-(pyrimidin-5-ylmethyl)-1-(1H-1,2,4-triazol-3-yl)-1,3-dihydro-2H-indol-2-one, is a substituted N-triazole oxindole.[1][2][10] Its chemical structure is characterized by a central oxindole core with multiple substitutions that contribute to its specific pharmacological activity.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂₂H₁₆ClFN₆O | [2][10] |
| Molecular Weight | 434.85 g/mol | [2] |
| CAS Number | 1309601-26-0 | [2] |
| Appearance | Solid | [11] |
| Purity | ≥98% | [11] |
| Solubility | Soluble in DMSO | [2] |
| Storage | Dry, dark at 0-4°C for short term (days to weeks) or -20°C for long term (months to years). | [2][12] |
Mechanism of Action: State-Dependent Inhibition of Cav2 Channels
This compound is a potent antagonist of Cav2 type calcium channels, which are crucial in nociceptive (pain) signaling pathways.[1][5] Unlike the non-selective blocker ziconotide, this compound exhibits state-dependent inhibition, meaning its blocking activity is significantly higher when the channels are in a depolarized (open or inactivated) state compared to a hyperpolarized (resting) state.[1][4][5][6][7][8][9] This property is thought to contribute to its improved therapeutic window.[4] this compound is not highly selective within the Cav2 subfamily, blocking Cav2.1, Cav2.2, and Cav2.3 subtypes.[1][13]
Signaling Pathway of this compound Action
Pharmacological Activity and Efficacy
The state-dependent inhibitory activity of this compound on Cav2 channels has been quantified in various experimental settings.
Table 2: In Vitro Inhibitory Activity of this compound
| Channel/Assay | Condition | IC₅₀ (µM) | Source(s) |
| Cav2.2 (N-type) | Depolarized (Voltage-clamp electrophysiology) | 0.11 | [4][14] |
| Cav2.2 (N-type) | Hyperpolarized (Voltage-clamp electrophysiology, -110 mV) | 4.2 | [4] |
| Cav2.2 (N-type) | Depolarized (Voltage-clamp electrophysiology, -70 mV) | 0.36 | [4] |
| Cav2.2 (N-type) | Depolarized (Fluorescence-based calcium influx) | 0.69 (1.8 by manual electrophysiology) | [4] |
| Cav2.2 (N-type) | Hyperpolarized (Fluorescence-based calcium influx) | 9.5 | [4] |
| Cav2.1 | Depolarized (Manual electrophysiology) | 0.29 | [4] |
| Cav2.3 | Depolarized (Manual electrophysiology) | 0.28 | [4] |
| Recombinant Cav2.2 | Depolarized (Potassium-triggered calcium influx) | 0.27 | [5][7][8][9] |
| Recombinant Cav2.2 | Hyperpolarized (Potassium-triggered calcium influx) | >20 | [5][7][9] |
| Native Cav2.2 (rat DRG neurons) | Depolarized | 0.4 | [5][7][9] |
| Native Cav2.2 (rat DRG neurons) | Hyperpolarized | 2.6 | [5][7][9] |
In animal models of pain, this compound has demonstrated significant analgesic and anti-allodynic effects, with efficacy comparable to established drugs like NSAIDs (naproxen, diclofenac), pregabalin, and duloxetine.[1][5][7][9]
Key Experimental Protocols
The characterization of this compound's pharmacological profile involved several key experimental methodologies.
Voltage-Clamp Electrophysiology
This technique was used to directly measure the inhibitory effect of this compound on Cav2.2 channel currents in both recombinant cell lines and native rat dorsal root ganglion (DRG) neurons.
Methodology Details:
-
Cell Lines: Cell lines stably expressing human Cav2.2 channels were used.
-
Native Neurons: Dorsal root ganglion (DRG) neurons were acutely dissociated from rats.
-
Recording Solutions: The external solution contained blockers for other ion channels to isolate Cav2.2 currents. To minimize the contribution of other non-Cav2.2 calcium channels in DRG neurons, 100 nM isradipine, 300 nM agatoxin IVA, and 150 nM SNX-482 were added to the external solution.[7]
-
Voltage Protocols: To assess state-dependence, currents were elicited from different holding potentials (e.g., -110 mV for resting state and -70 mV or -50 mV to bias channels towards open/inactivated states).[4][7]
Fluorescence-Based Calcium Influx Assay
This high-throughput assay was used to measure changes in intracellular calcium concentration in response to channel activation and inhibition by this compound.
Methodology Details:
-
Cell Loading: Cells expressing Cav2.2 channels were loaded with a calcium-sensitive fluorescent dye.
-
Depolarization: Cells were depolarized using a high concentration of potassium in the extracellular solution to open the voltage-gated calcium channels.
-
Fluorescence Measurement: The change in fluorescence intensity, corresponding to the influx of calcium, was measured before and after the addition of this compound.
-
State-Dependence Assessment: The assay was performed under both hyperpolarized (low potassium) and depolarized (high potassium) conditions to determine the IC₅₀ values in different channel states.[5][6][7]
In Vivo Models of Pain
The analgesic efficacy of this compound was evaluated in established animal models of inflammatory and neuropathic pain.
Methodology Details:
-
Inflammatory Pain Model: Complete Freund's Adjuvant (CFA) was injected into the paw of rats to induce inflammation and hyperalgesia (increased sensitivity to pain).
-
Neuropathic Pain Model: Spinal nerve ligation (SNL) was performed in rats to mimic neuropathic pain, leading to allodynia (pain in response to a non-painful stimulus).
-
Behavioral Testing: The effects of orally administered this compound on pain behaviors (e.g., paw withdrawal threshold to mechanical or thermal stimuli) were measured.
Conclusion
This compound represents a significant advancement in the development of analgesics targeting voltage-gated calcium channels. Its state-dependent mechanism of action provides a potential for a wider therapeutic index compared to non-selective blockers. The data summarized in this guide highlight the potent and specific activity of this compound and provide a foundation for further research and development in the field of pain management. The detailed experimental protocols offer a reference for scientists seeking to investigate the properties of this compound and similar compounds.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. This compound [medbox.iiab.me]
- 4. Characterization of the substituted N-triazole oxindole this compound, a small-molecule, state-dependent inhibitor of Ca(V)2 calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analgesic Effects Of A Substituted N-triazole Oxindole (this compound), A State-dependent, Voltage-gated Calcium Channel 2 Blocker | London Spine Unit | UK's Best Spinal Clinic | Harley Street [londonspine.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound | Cav2 channels inhibitor | Probechem Biochemicals [probechem.com]
- 9. Analgesic effects of a substituted N-triazole oxindole (this compound), a state-dependent, voltage-gated calcium channel 2 blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | C22H16ClFN6O | CID 57466939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | CymitQuimica [cymitquimica.com]
- 12. This compound | TargetMol [targetmol.com]
- 13. Electrophysiological characterization of activation state-dependent Cav2 channel antagonist this compound in spinal nerve injured rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
Pharmacological profile of Trox-1
An In-depth Technical Guide to the Pharmacological Profile of Trox-1
Introduction
This compound, with the IUPAC name (3R)-5-(3-chloro-4-fluorophenyl)-3-methyl-3-(pyrimidin-5-ylmethyl)-1-(1H-1,2,4-triazol-3-yl)-1,3-dihydro-2H-indol-2-one, is a small-molecule, orally active antagonist of voltage-gated calcium channels of the Cav2 subfamily.[1][2] It was developed as a potential analgesic for chronic pain.[3] Unlike the peptide-based, state-independent Cav2.2 blocker ziconotide, this compound exhibits state-dependent and use-dependent inhibition, preferentially targeting channels in a depolarized or open/inactivated state.[2][3][4] This unique mechanism of action is hypothesized to provide an improved therapeutic window by selectively targeting hyperactive neurons characteristic of pathological pain states while sparing normally functioning neurons.[2][3]
Mechanism of Action
This compound is a non-selective blocker of the Cav2 channel subfamily, which includes Cav2.1 (P/Q-type), Cav2.2 (N-type), and Cav2.3 (R-type) channels.[1][3] These channels are critical for a multitude of physiological processes, most notably the control of neurotransmitter release at synaptic terminals.[5] The primary mechanism of this compound involves binding to and stabilizing the inactivated state of the channel, thereby inhibiting calcium influx.[2][3] This state-dependent inhibition means that the potency of this compound is significantly higher when the neuronal membrane is depolarized, a condition associated with the high-frequency firing observed in nociceptive pathways during chronic pain.[4][5][6]
The diagram below illustrates the principle of state-dependent channel blockade by this compound.
Caption: State-dependent inhibition of Cav2 channels by this compound.
Quantitative Pharmacology
The potency of this compound has been characterized across various in vitro systems, demonstrating its state-dependent and non-subtype-selective profile within the Cav2 family.
Table 1: State-Dependent Inhibitory Potency (IC50) of this compound on Cav2.2 Channels
| Assay System | Condition | IC50 Value (µM) | Reference(s) |
| Recombinant Cav2.2 (Calcium Influx) | Depolarized (High K+) | 0.27 | [2][4][6][7] |
| Hyperpolarized (Low K+) | > 20 | [2][4][6][7] | |
| Recombinant Cav2.2 (Fluorescence Assay) | Depolarized | 0.69 | [3] |
| Hyperpolarized | 9.5 | [3] | |
| Native Cav2.2 (Rat DRG Neurons) | Depolarized | 0.4 | [2][4][6] |
| Hyperpolarized | 2.6 | [2][4][6] | |
| Recombinant Cav2.2 (Voltage-Clamp) | Depolarized | 0.11 | [3][8] |
Table 2: Voltage-Dependent Inhibitory Potency (IC50) of this compound on Cav2.2 Channels (Automated Electrophysiology)
| Holding Potential | IC50 Value (µM) | Reference(s) |
| -110 mV | 4.2 | [3] |
| -90 mV | 0.90 | [3] |
| -70 mV | 0.36 | [3] |
Table 3: Use-Dependent Inhibition of Cav2.2 Channels
| Pulse in Train | IC50 Value (µM) | Fold Separation | Reference(s) |
| First Pulse | 27 | \multirow{2}{}{10-fold} | \multirow{2}{}{[3]} |
| Last Pulse | 2.7 |
Table 4: Inhibitory Potency (IC50) of this compound Across Cav2 Subfamily (Depolarized Conditions)
| Channel Subtype | Manual Electrophysiology (µM) | Calcium Influx Assay (µM) | Reference(s) |
| Cav2.1 | 0.29 | 1.8 | [3] |
| Cav2.2 | 0.19 | 0.69 | [3] |
| Cav2.3 | 0.28 | 1.1 | [3] |
Experimental Protocols
In Vitro Electrophysiology on Dorsal Root Ganglion (DRG) Neurons
This protocol is designed to measure the state-dependent block of native Cav2.2 channels.
-
Cell Preparation: Dorsal root ganglia are dissected from male Sprague-Dawley rats and dissociated into single neurons via enzymatic digestion.
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed. To isolate Cav2.2 currents, a cocktail of blockers for other channels is used, including Isradipine (100 nM for Cav1), ω-Agatoxin IVA (300 nM for Cav2.1), and SNX-482 (150 nM for Cav2.3).[5]
-
State-Dependent Protocol:
-
Data Acquisition: Calcium currents are evoked by voltage steps. This compound is applied at various concentrations to determine the IC50 value for inhibition under both hyperpolarized and depolarized conditions.[2]
Caption: Experimental workflow for in vitro electrophysiology.
In Vivo Electrophysiology in a Neuropathic Pain Model
This protocol assesses the effect of this compound on neuronal hyperexcitability in a preclinical model of neuropathic pain.
-
Animal Model: Spinal Nerve Ligation (SNL) surgery is performed on male Sprague-Dawley rats to induce neuropathic pain, as described by Kim and Chung (1992).[5] Sham-operated animals serve as controls.
-
Surgical Preparation: Under anesthesia, a laminectomy is performed to expose the lumbar spinal cord.
-
Neuronal Recording: Extracellular single-unit recordings are made from wide dynamic range (WDR) neurons in the deep dorsal horn (lamina V/VI), which are key for processing nociceptive signals.[5][9]
-
Stimulation and Drug Administration: The receptive field of the neuron on the hind paw is stimulated with mechanical (von Frey filaments) and thermal stimuli. This compound is administered systemically (subcutaneously) or directly to the spinal cord.[5][9]
-
Data Analysis: The firing frequency of the neuron in response to stimuli is measured before and after drug administration to determine the extent of inhibition.[9]
Caption: Experimental workflow for in vivo electrophysiology.
Signaling and Therapeutic Implications
In nociceptive pathways, the transmission of pain signals from the periphery to the central nervous system is heavily dependent on the influx of calcium through Cav2.2 channels at the presynaptic terminals of primary afferent fibers. This calcium influx triggers the release of neurotransmitters such as glutamate (B1630785) and substance P, which propagate the pain signal.
This compound intervenes directly in this process. By preferentially blocking Cav2 channels on frequently firing (depolarized) nociceptive neurons, it reduces neurotransmitter release and dampens the transmission of pain signals. This targeted action is believed to spare normal physiological signaling, potentially leading to a wider therapeutic index compared to state-independent blockers.[2][6] In preclinical studies, this compound reversed inflammatory-induced hyperalgesia and nerve injury-induced allodynia with efficacy comparable to NSAIDs and drugs like pregabalin, respectively.[1][2][6]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of the substituted N-triazole oxindole this compound, a small-molecule, state-dependent inhibitor of Ca(V)2 calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analgesic Effects Of A Substituted N-triazole Oxindole (this compound), A State-dependent, Voltage-gated Calcium Channel 2 Blocker | London Spine Unit | UK's Best Spinal Clinic | Harley Street [londonspine.com]
- 5. Electrophysiological characterization of activation state-dependent Cav2 channel antagonist this compound in spinal nerve injured rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analgesic effects of a substituted N-triazole oxindole (this compound), a state-dependent, voltage-gated calcium channel 2 blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | Cav2 channels inhibitor | Probechem Biochemicals [probechem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
Pharmacological profile of Trox-1
An In-depth Technical Guide to the Pharmacological Profile of Trox-1
Introduction
This compound, with the IUPAC name (3R)-5-(3-chloro-4-fluorophenyl)-3-methyl-3-(pyrimidin-5-ylmethyl)-1-(1H-1,2,4-triazol-3-yl)-1,3-dihydro-2H-indol-2-one, is a small-molecule, orally active antagonist of voltage-gated calcium channels of the Cav2 subfamily.[1][2] It was developed as a potential analgesic for chronic pain.[3] Unlike the peptide-based, state-independent Cav2.2 blocker ziconotide, this compound exhibits state-dependent and use-dependent inhibition, preferentially targeting channels in a depolarized or open/inactivated state.[2][3][4] This unique mechanism of action is hypothesized to provide an improved therapeutic window by selectively targeting hyperactive neurons characteristic of pathological pain states while sparing normally functioning neurons.[2][3]
Mechanism of Action
This compound is a non-selective blocker of the Cav2 channel subfamily, which includes Cav2.1 (P/Q-type), Cav2.2 (N-type), and Cav2.3 (R-type) channels.[1][3] These channels are critical for a multitude of physiological processes, most notably the control of neurotransmitter release at synaptic terminals.[5] The primary mechanism of this compound involves binding to and stabilizing the inactivated state of the channel, thereby inhibiting calcium influx.[2][3] This state-dependent inhibition means that the potency of this compound is significantly higher when the neuronal membrane is depolarized, a condition associated with the high-frequency firing observed in nociceptive pathways during chronic pain.[4][5][6]
The diagram below illustrates the principle of state-dependent channel blockade by this compound.
Caption: State-dependent inhibition of Cav2 channels by this compound.
Quantitative Pharmacology
The potency of this compound has been characterized across various in vitro systems, demonstrating its state-dependent and non-subtype-selective profile within the Cav2 family.
Table 1: State-Dependent Inhibitory Potency (IC50) of this compound on Cav2.2 Channels
| Assay System | Condition | IC50 Value (µM) | Reference(s) |
| Recombinant Cav2.2 (Calcium Influx) | Depolarized (High K+) | 0.27 | [2][4][6][7] |
| Hyperpolarized (Low K+) | > 20 | [2][4][6][7] | |
| Recombinant Cav2.2 (Fluorescence Assay) | Depolarized | 0.69 | [3] |
| Hyperpolarized | 9.5 | [3] | |
| Native Cav2.2 (Rat DRG Neurons) | Depolarized | 0.4 | [2][4][6] |
| Hyperpolarized | 2.6 | [2][4][6] | |
| Recombinant Cav2.2 (Voltage-Clamp) | Depolarized | 0.11 | [3][8] |
Table 2: Voltage-Dependent Inhibitory Potency (IC50) of this compound on Cav2.2 Channels (Automated Electrophysiology)
| Holding Potential | IC50 Value (µM) | Reference(s) |
| -110 mV | 4.2 | [3] |
| -90 mV | 0.90 | [3] |
| -70 mV | 0.36 | [3] |
Table 3: Use-Dependent Inhibition of Cav2.2 Channels
| Pulse in Train | IC50 Value (µM) | Fold Separation | Reference(s) |
| First Pulse | 27 | \multirow{2}{}{10-fold} | \multirow{2}{}{[3]} |
| Last Pulse | 2.7 |
Table 4: Inhibitory Potency (IC50) of this compound Across Cav2 Subfamily (Depolarized Conditions)
| Channel Subtype | Manual Electrophysiology (µM) | Calcium Influx Assay (µM) | Reference(s) |
| Cav2.1 | 0.29 | 1.8 | [3] |
| Cav2.2 | 0.19 | 0.69 | [3] |
| Cav2.3 | 0.28 | 1.1 | [3] |
Experimental Protocols
In Vitro Electrophysiology on Dorsal Root Ganglion (DRG) Neurons
This protocol is designed to measure the state-dependent block of native Cav2.2 channels.
-
Cell Preparation: Dorsal root ganglia are dissected from male Sprague-Dawley rats and dissociated into single neurons via enzymatic digestion.
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed. To isolate Cav2.2 currents, a cocktail of blockers for other channels is used, including Isradipine (100 nM for Cav1), ω-Agatoxin IVA (300 nM for Cav2.1), and SNX-482 (150 nM for Cav2.3).[5]
-
State-Dependent Protocol:
-
Data Acquisition: Calcium currents are evoked by voltage steps. This compound is applied at various concentrations to determine the IC50 value for inhibition under both hyperpolarized and depolarized conditions.[2]
Caption: Experimental workflow for in vitro electrophysiology.
In Vivo Electrophysiology in a Neuropathic Pain Model
This protocol assesses the effect of this compound on neuronal hyperexcitability in a preclinical model of neuropathic pain.
-
Animal Model: Spinal Nerve Ligation (SNL) surgery is performed on male Sprague-Dawley rats to induce neuropathic pain, as described by Kim and Chung (1992).[5] Sham-operated animals serve as controls.
-
Surgical Preparation: Under anesthesia, a laminectomy is performed to expose the lumbar spinal cord.
-
Neuronal Recording: Extracellular single-unit recordings are made from wide dynamic range (WDR) neurons in the deep dorsal horn (lamina V/VI), which are key for processing nociceptive signals.[5][9]
-
Stimulation and Drug Administration: The receptive field of the neuron on the hind paw is stimulated with mechanical (von Frey filaments) and thermal stimuli. This compound is administered systemically (subcutaneously) or directly to the spinal cord.[5][9]
-
Data Analysis: The firing frequency of the neuron in response to stimuli is measured before and after drug administration to determine the extent of inhibition.[9]
Caption: Experimental workflow for in vivo electrophysiology.
Signaling and Therapeutic Implications
In nociceptive pathways, the transmission of pain signals from the periphery to the central nervous system is heavily dependent on the influx of calcium through Cav2.2 channels at the presynaptic terminals of primary afferent fibers. This calcium influx triggers the release of neurotransmitters such as glutamate and substance P, which propagate the pain signal.
This compound intervenes directly in this process. By preferentially blocking Cav2 channels on frequently firing (depolarized) nociceptive neurons, it reduces neurotransmitter release and dampens the transmission of pain signals. This targeted action is believed to spare normal physiological signaling, potentially leading to a wider therapeutic index compared to state-independent blockers.[2][6] In preclinical studies, this compound reversed inflammatory-induced hyperalgesia and nerve injury-induced allodynia with efficacy comparable to NSAIDs and drugs like pregabalin, respectively.[1][2][6]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of the substituted N-triazole oxindole this compound, a small-molecule, state-dependent inhibitor of Ca(V)2 calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analgesic Effects Of A Substituted N-triazole Oxindole (this compound), A State-dependent, Voltage-gated Calcium Channel 2 Blocker | London Spine Unit | UK's Best Spinal Clinic | Harley Street [londonspine.com]
- 5. Electrophysiological characterization of activation state-dependent Cav2 channel antagonist this compound in spinal nerve injured rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analgesic effects of a substituted N-triazole oxindole (this compound), a state-dependent, voltage-gated calcium channel 2 blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | Cav2 channels inhibitor | Probechem Biochemicals [probechem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
Trox-1 Selectivity for CaV2.1, CaV2.2, and CaV2.3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Trox-1, a substituted N-triazole oxindole (B195798), is a potent, state-dependent inhibitor of voltage-gated calcium channels of the CaV2 family (CaV2.1, CaV2.2, and CaV2.3).[1][2] Its mechanism of action is characterized by a significantly higher affinity for the open and/or inactivated states of these channels compared to the resting (closed) state. This state-dependent inhibition offers a potential therapeutic advantage, particularly in conditions like chronic pain where neurons are pathologically depolarized.[3][4] While initially explored for its analgesic properties, understanding its selectivity profile across the CaV2 subfamily is crucial for predicting its therapeutic window and potential side effects. This document provides a comprehensive analysis of the selectivity of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of key concepts.
Data Presentation: this compound Potency (IC50) Across CaV2 Subtypes
The inhibitory potency of this compound is critically dependent on the membrane potential. Under hyperpolarized (resting) conditions, this compound exhibits a clear selectivity for CaV2.2 and CaV2.3 channels over CaV2.1. However, under depolarized conditions, which favor the open/inactivated channel states, this selectivity is largely abolished, with this compound potently inhibiting all three subtypes.[3][5]
Two primary methods have been employed to determine these potencies: whole-cell patch-clamp electrophysiology, which directly measures ion channel currents, and fluorescence-based calcium influx assays, which provide a higher-throughput functional readout.
Table 1: this compound IC50 Values Determined by Manual Patch-Clamp Electrophysiology
| Channel Subtype | Hyperpolarized State IC50 (µM) | Depolarized State IC50 (µM) |
| CaV2.1 (P/Q-type) | 37[5] | 0.29[3] |
| CaV2.2 (N-type) | 1.1[5] | 0.19[3] |
| CaV2.3 (R-type) | 1.2[5] | 0.28[3] |
Table 2: this compound IC50 Values Determined by Fluorescence-Based Calcium Influx Assay
| Channel Subtype | Hyperpolarized State IC50 (µM) | Depolarized State IC50 (µM) |
| CaV2.1 (P/Q-type) | Not Reported | 1.8[3] |
| CaV2.2 (N-type) | 9.5[3] | 0.69[3] |
| CaV2.3 (R-type) | Not Reported | 1.1[3] |
Experimental Protocols & Methodologies
The determination of this compound's state-dependent selectivity relies on precise experimental control over the voltage-gated calcium channels' conformational states. The two primary techniques are detailed below.
Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" technique allows for direct measurement of the ion current passing through the channels in the cell membrane of a single cell, providing high-fidelity data on channel inhibition.
Objective: To measure the concentration-dependent inhibition of CaV2.1, CaV2.2, and CaV2.3 channels by this compound under both hyperpolarized (resting) and depolarized (inactivated) conditions.
Cell Lines: HEK293 cells stably expressing human CaV2.1, CaV2.2, or CaV2.3 channels along with auxiliary α2δ and β subunits.
Electrophysiological Recordings:
-
Configuration: Whole-cell patch-clamp.
-
Charge Carrier: Barium (Ba²⁺) is typically used instead of Calcium (Ca²⁺) to avoid Ca²⁺-dependent inactivation, thus isolating voltage-dependent effects.
-
External Solution (in mM): e.g., 10 BaCl₂, 150 TEA-Cl, 10 HEPES, adjusted to pH 7.4 with TEA-OH.
-
Internal (Pipette) Solution (in mM): e.g., 135 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 GTP, adjusted to pH 7.2 with CsOH.
-
Data Acquisition: Currents are recorded using an amplifier (e.g., Axopatch 200B), digitized, and analyzed with software (e.g., pCLAMP).
Voltage Protocols:
-
Hyperpolarized State Protocol:
-
Cells are held at a hyperpolarized membrane potential (e.g., -110 mV) to ensure most channels are in the closed, resting state.
-
Brief depolarizing voltage steps (e.g., to +20 mV) are applied to open the channels and elicit a current.
-
This compound is applied at various concentrations, and the reduction in peak current is measured to determine the IC50.
-
-
Depolarized State Protocol:
-
To assess inhibition of the inactivated state, the holding potential is set to a more depolarized voltage, which is adjusted for each channel subtype to achieve a similar level of steady-state inactivation (e.g., ~30%).[5]
-
For CaV2.2 and CaV2.3, this holding potential is typically -70 to -75 mV.[5]
-
For the less inactivating CaV2.1, a more depolarized potential of -40 mV is required.[5]
-
From this depolarized holding potential, test pulses are applied, and the concentration-dependent inhibition by this compound is measured.
-
Data Analysis:
-
The percentage of current inhibition is plotted against the logarithm of the this compound concentration.
-
The resulting concentration-response curve is fitted with the Hill equation to determine the IC50 value (the concentration at which 50% of the current is inhibited).
Fluorescence-Based Calcium Influx Assay
This method offers higher throughput and is used to screen compound libraries and confirm primary findings. It measures the change in intracellular calcium concentration upon channel activation using a fluorescent indicator.
Objective: To measure the concentration-dependent inhibition of calcium influx through CaV2 channels by this compound.
Methodology:
-
Cell Preparation: HEK293 cells stably expressing the target CaV2 channel are plated in multi-well plates (e.g., 96- or 384-well).
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).[6] These dyes are cell-permeant and become fluorescent upon binding to intracellular calcium.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or vehicle control.
-
Channel Activation & Signal Detection:
-
Measurements are performed using a fluorometric imaging plate reader (FLIPR).
-
A baseline fluorescence is established.
-
To induce the hyperpolarized state reading, a solution with a low concentration of potassium chloride (KCl) is used as the buffer.
-
To induce the depolarized state , a solution with a high concentration of KCl (e.g., 90 mM) is added to the wells. This depolarizes the cell membrane, opening the voltage-gated calcium channels and causing a rapid influx of Ca²⁺, which leads to a sharp increase in fluorescence.
-
The peak fluorescence intensity is measured in the presence of different this compound concentrations.
-
-
Data Analysis: The reduction in the fluorescence signal corresponds to the inhibition of calcium influx. IC50 values are calculated by fitting the concentration-response data to the Hill equation.
Visualizations: Workflows and Mechanisms
State-Dependent Inhibition of CaV2 Channels```dot
Caption: Workflow for determining this compound IC50 using patch-clamp electrophysiology.
Logical Relationship of this compound Selectivity
References
- 1. Electrophysiological characterization of activation state-dependent Cav2 channel antagonist this compound in spinal nerve injured rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Characterization of the substituted N-triazole oxindole this compound, a small-molecule, state-dependent inhibitor of Ca(V)2 calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JCI - C2230, a preferential use- and state-dependent CaV2.2 channel blocker, mitigates pain behaviors across multiple pain models [jci.org]
- 5. researchgate.net [researchgate.net]
- 6. bu.edu [bu.edu]
Trox-1 Selectivity for CaV2.1, CaV2.2, and CaV2.3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Trox-1, a substituted N-triazole oxindole, is a potent, state-dependent inhibitor of voltage-gated calcium channels of the CaV2 family (CaV2.1, CaV2.2, and CaV2.3).[1][2] Its mechanism of action is characterized by a significantly higher affinity for the open and/or inactivated states of these channels compared to the resting (closed) state. This state-dependent inhibition offers a potential therapeutic advantage, particularly in conditions like chronic pain where neurons are pathologically depolarized.[3][4] While initially explored for its analgesic properties, understanding its selectivity profile across the CaV2 subfamily is crucial for predicting its therapeutic window and potential side effects. This document provides a comprehensive analysis of the selectivity of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of key concepts.
Data Presentation: this compound Potency (IC50) Across CaV2 Subtypes
The inhibitory potency of this compound is critically dependent on the membrane potential. Under hyperpolarized (resting) conditions, this compound exhibits a clear selectivity for CaV2.2 and CaV2.3 channels over CaV2.1. However, under depolarized conditions, which favor the open/inactivated channel states, this selectivity is largely abolished, with this compound potently inhibiting all three subtypes.[3][5]
Two primary methods have been employed to determine these potencies: whole-cell patch-clamp electrophysiology, which directly measures ion channel currents, and fluorescence-based calcium influx assays, which provide a higher-throughput functional readout.
Table 1: this compound IC50 Values Determined by Manual Patch-Clamp Electrophysiology
| Channel Subtype | Hyperpolarized State IC50 (µM) | Depolarized State IC50 (µM) |
| CaV2.1 (P/Q-type) | 37[5] | 0.29[3] |
| CaV2.2 (N-type) | 1.1[5] | 0.19[3] |
| CaV2.3 (R-type) | 1.2[5] | 0.28[3] |
Table 2: this compound IC50 Values Determined by Fluorescence-Based Calcium Influx Assay
| Channel Subtype | Hyperpolarized State IC50 (µM) | Depolarized State IC50 (µM) |
| CaV2.1 (P/Q-type) | Not Reported | 1.8[3] |
| CaV2.2 (N-type) | 9.5[3] | 0.69[3] |
| CaV2.3 (R-type) | Not Reported | 1.1[3] |
Experimental Protocols & Methodologies
The determination of this compound's state-dependent selectivity relies on precise experimental control over the voltage-gated calcium channels' conformational states. The two primary techniques are detailed below.
Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" technique allows for direct measurement of the ion current passing through the channels in the cell membrane of a single cell, providing high-fidelity data on channel inhibition.
Objective: To measure the concentration-dependent inhibition of CaV2.1, CaV2.2, and CaV2.3 channels by this compound under both hyperpolarized (resting) and depolarized (inactivated) conditions.
Cell Lines: HEK293 cells stably expressing human CaV2.1, CaV2.2, or CaV2.3 channels along with auxiliary α2δ and β subunits.
Electrophysiological Recordings:
-
Configuration: Whole-cell patch-clamp.
-
Charge Carrier: Barium (Ba²⁺) is typically used instead of Calcium (Ca²⁺) to avoid Ca²⁺-dependent inactivation, thus isolating voltage-dependent effects.
-
External Solution (in mM): e.g., 10 BaCl₂, 150 TEA-Cl, 10 HEPES, adjusted to pH 7.4 with TEA-OH.
-
Internal (Pipette) Solution (in mM): e.g., 135 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 GTP, adjusted to pH 7.2 with CsOH.
-
Data Acquisition: Currents are recorded using an amplifier (e.g., Axopatch 200B), digitized, and analyzed with software (e.g., pCLAMP).
Voltage Protocols:
-
Hyperpolarized State Protocol:
-
Cells are held at a hyperpolarized membrane potential (e.g., -110 mV) to ensure most channels are in the closed, resting state.
-
Brief depolarizing voltage steps (e.g., to +20 mV) are applied to open the channels and elicit a current.
-
This compound is applied at various concentrations, and the reduction in peak current is measured to determine the IC50.
-
-
Depolarized State Protocol:
-
To assess inhibition of the inactivated state, the holding potential is set to a more depolarized voltage, which is adjusted for each channel subtype to achieve a similar level of steady-state inactivation (e.g., ~30%).[5]
-
For CaV2.2 and CaV2.3, this holding potential is typically -70 to -75 mV.[5]
-
For the less inactivating CaV2.1, a more depolarized potential of -40 mV is required.[5]
-
From this depolarized holding potential, test pulses are applied, and the concentration-dependent inhibition by this compound is measured.
-
Data Analysis:
-
The percentage of current inhibition is plotted against the logarithm of the this compound concentration.
-
The resulting concentration-response curve is fitted with the Hill equation to determine the IC50 value (the concentration at which 50% of the current is inhibited).
Fluorescence-Based Calcium Influx Assay
This method offers higher throughput and is used to screen compound libraries and confirm primary findings. It measures the change in intracellular calcium concentration upon channel activation using a fluorescent indicator.
Objective: To measure the concentration-dependent inhibition of calcium influx through CaV2 channels by this compound.
Methodology:
-
Cell Preparation: HEK293 cells stably expressing the target CaV2 channel are plated in multi-well plates (e.g., 96- or 384-well).
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).[6] These dyes are cell-permeant and become fluorescent upon binding to intracellular calcium.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or vehicle control.
-
Channel Activation & Signal Detection:
-
Measurements are performed using a fluorometric imaging plate reader (FLIPR).
-
A baseline fluorescence is established.
-
To induce the hyperpolarized state reading, a solution with a low concentration of potassium chloride (KCl) is used as the buffer.
-
To induce the depolarized state , a solution with a high concentration of KCl (e.g., 90 mM) is added to the wells. This depolarizes the cell membrane, opening the voltage-gated calcium channels and causing a rapid influx of Ca²⁺, which leads to a sharp increase in fluorescence.
-
The peak fluorescence intensity is measured in the presence of different this compound concentrations.
-
-
Data Analysis: The reduction in the fluorescence signal corresponds to the inhibition of calcium influx. IC50 values are calculated by fitting the concentration-response data to the Hill equation.
Visualizations: Workflows and Mechanisms
State-Dependent Inhibition of CaV2 Channels```dot
Caption: Workflow for determining this compound IC50 using patch-clamp electrophysiology.
Logical Relationship of this compound Selectivity
References
- 1. Electrophysiological characterization of activation state-dependent Cav2 channel antagonist this compound in spinal nerve injured rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Characterization of the substituted N-triazole oxindole this compound, a small-molecule, state-dependent inhibitor of Ca(V)2 calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JCI - C2230, a preferential use- and state-dependent CaV2.2 channel blocker, mitigates pain behaviors across multiple pain models [jci.org]
- 5. researchgate.net [researchgate.net]
- 6. bu.edu [bu.edu]
In Vitro Characterization of Trox-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of Trox-1, a state-dependent blocker of voltage-gated calcium channels (CaV). The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the pharmacological properties and experimental evaluation of this compound.
Introduction
This compound, with the IUPAC name (3R)-5-(3-chloro-4-fluorophenyl)-3-methyl-3-(pyrimidin-5-ylmethyl)-1-(1H-1,2,4-triazol-3-yl)-1,3-dihydro-2H-indol-2-one, is a small molecule inhibitor of CaV2 type calcium channels. It has been investigated as a potential analgesic. Unlike the selective CaV2.2 blocker ziconotide, this compound is a non-selective blocker of CaV2.1, CaV2.2, and CaV2.3 subtypes. A key characteristic of this compound is its state-dependent mechanism of action, showing preferential inhibition of channels in a depolarized or open/inactivated state. This property may offer a therapeutic advantage by targeting hyperactive neurons, which are relevant in chronic pain states, while having less effect on normally functioning cells.
Quantitative Analysis of this compound Activity
The inhibitory potency of this compound has been quantified using various in vitro assays, primarily electrophysiology and fluorescence-based calcium influx assays. The data consistently demonstrates the state-dependent nature of this compound's interaction with CaV2 channels.
Table 1: Inhibitory Potency (IC50) of this compound on CaV2.2 Channels Determined by Electrophysiology
| Experimental Condition | Holding Potential | IC50 (µM) | Reference |
| Depolarized State | -70 mV | 0.36 | |
| Intermediate State | -90 mV | 0.90 | |
| Hyperpolarized State | -110 mV | 4.2 | |
| Depolarized (Open/Inactivated) | Not specified | 0.11 | |
| Depolarized (Rat DRG Neurons) | Not specified | 0.4 | |
| Hyperpolarized (Rat DRG Neurons) | Not specified | 2.6 |
Table 2: Use-Dependent Inhibition of CaV2.2 Channels by this compound
| Pulse Condition | IC50 (µM) | Reference |
| First Pulse in Train | 27 | |
| Last Pulse in Train | 2.7 |
Table 3: Inhibitory Potency (IC50) of this compound on CaV2 Subtypes Determined by Calcium Influx Assay
| Channel Subtype | Condition | IC50 (µM) | Reference |
| CaV2.1 | Depolarized | 1.8 | |
| CaV2.2 | Depolarized | 0.69 | |
| CaV2.2 | Hyperpolarized | 9.5 | |
| CaV2.3 | Depolarized | 1.1 |
Table 4: Inhibitory Potency (IC50) of this compound on CaV2 Subtypes Determined by Manual Electrophysiology under Matched Depolarized Conditions
| Channel Subtype | IC50 (µM) | Reference |
| CaV2.1 | 0.29 | |
| CaV2.2 | 0.19 | |
| CaV2.3 | 0.28 |
Signaling Pathway and Mechanism of Action
This compound acts as a direct blocker of voltage-gated calcium channels of the CaV2 family. Its mechanism does not involve a complex intracellular signaling cascade but rather a direct physical interaction with the ion channel protein. The state-dependent nature of this interaction is crucial to its function.
Figure 1. State-dependent blockade of CaV2 channels by this compound.
Experimental Protocols
The following sections provide detailed methodologies for the key in vitro experiments used to characterize this compound.
Whole-Cell Patch-Clamp Electrophysiology
This technique is employed to directly measure the ionic currents flowing through the CaV2 channels in the cell membrane and to assess the inhibitory effect of this compound under voltage-controlled conditions.
Objective: To determine the IC50 of this compound on CaV2 channels under different membrane potentials (states) and to evaluate its use-dependent inhibition.
Materials:
-
Cell line expressing the target CaV2 channel subtype (e.g., HEK293 cells)
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular (bath) solution: e.g., 126 mM NaCl, 3 mM KCl, 2 mM MgSO4, 2 mM CaCl2, 1.25 mM NaH2PO4, 26.4 mM NaHCO3, and 10 mM glucose.
-
Intracellular (pipette) solution: e.g., 130 mM KCl, 5 mM NaCl, 0.4 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, and 11 mM EGTA, pH 7.3.
-
This compound stock solution in DMSO
Procedure:
-
Cell Preparation: Culture cells expressing the CaV2 channel of interest on glass coverslips.
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 4-8 MΩ when filled with the intracellular solution.
-
Recording Setup: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Seal Formation: Under visual guidance, carefully approach a cell with the micropipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell interior.
-
Voltage-Clamp Protocol for State-Dependence:
-
Clamp the cell at different holding potentials (e.g., -110 mV, -90 mV, -70 mV) to modulate the resting state of the CaV2 channels.
-
Apply depolarizing voltage steps (e.g., to +10 mV) to elicit CaV2 channel currents.
-
Record baseline currents and then perfuse the chamber with increasing concentrations of this compound, recording the currents at each concentration until a steady-state block is achieved.
-
-
Voltage-Clamp Protocol for Use-Dependence:
-
From a hyperpolarized holding potential, apply a train of depolarizing pulses at a set frequency.
-
Compare the inhibition of the current elicited by the first pulse to that of the last pulse in the train in the presence of this compound.
-
Figure 2. Workflow for whole-cell patch-clamp electrophysiology.
Fluorescence-Based Calcium Influx Assay
This high-throughput assay measures changes in intracellular calcium concentration in response to channel activation and inhibition.
Objective: To determine the IC50 of this compound on different CaV2 channel subtypes in a high-throughput format.
Materials:
-
Cell line expressing the target CaV2 channel subtype
-
96- or 384-well black-walled, clear-bottom microplates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Indo-1 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other appropriate buffer
-
Potassium chloride (KCl) solution for depolarization
-
This compound stock solution in DMSO
-
Fluorescence plate reader with kinetic reading capability
Procedure:
-
Cell Plating: Seed cells expressing the CaV2 channel of interest into the microplate wells and culture overnight.
-
Dye Loading:
-
Prepare a dye loading solution containing the calcium-sensitive dye (e.g., 4 µM Fluo-8 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.
-
Remove the culture medium from the wells and add the dye loading solution.
-
Incubate the plate at 37°C for 30-60 minutes to allow for dye uptake and de-esterification.
-
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Signal Detection:
-
Place the microplate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject a depolarizing stimulus (e.g., high KCl solution) to activate the CaV2 channels.
-
Record the fluorescence intensity over time to measure the calcium influx.
-
-
Data Analysis:
-
Calculate the increase in fluorescence in response to depolarization for each this compound concentration.
-
Normalize the data to the control (no this compound) and calculate the IC50 value.
-
Figure 3. Workflow for the fluorescence-based calcium influx assay.
Conclusion
The in vitro characterization of this compound reveals it to be a potent, non-selective, and state-dependent blocker of CaV2 family voltage-gated calcium channels. Its preferential inhibition of channels in a depolarized state, as demonstrated by both electrophysiological and calcium influx assays, underscores its potential for therapeutic applications where targeting of hyperactive neuronal states is desirable. The experimental protocols detailed in this guide provide a framework for the continued investigation and evaluation of this compound and other state-dependent ion channel modulators.
In Vitro Characterization of Trox-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of Trox-1, a state-dependent blocker of voltage-gated calcium channels (CaV). The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the pharmacological properties and experimental evaluation of this compound.
Introduction
This compound, with the IUPAC name (3R)-5-(3-chloro-4-fluorophenyl)-3-methyl-3-(pyrimidin-5-ylmethyl)-1-(1H-1,2,4-triazol-3-yl)-1,3-dihydro-2H-indol-2-one, is a small molecule inhibitor of CaV2 type calcium channels. It has been investigated as a potential analgesic. Unlike the selective CaV2.2 blocker ziconotide, this compound is a non-selective blocker of CaV2.1, CaV2.2, and CaV2.3 subtypes. A key characteristic of this compound is its state-dependent mechanism of action, showing preferential inhibition of channels in a depolarized or open/inactivated state. This property may offer a therapeutic advantage by targeting hyperactive neurons, which are relevant in chronic pain states, while having less effect on normally functioning cells.
Quantitative Analysis of this compound Activity
The inhibitory potency of this compound has been quantified using various in vitro assays, primarily electrophysiology and fluorescence-based calcium influx assays. The data consistently demonstrates the state-dependent nature of this compound's interaction with CaV2 channels.
Table 1: Inhibitory Potency (IC50) of this compound on CaV2.2 Channels Determined by Electrophysiology
| Experimental Condition | Holding Potential | IC50 (µM) | Reference |
| Depolarized State | -70 mV | 0.36 | |
| Intermediate State | -90 mV | 0.90 | |
| Hyperpolarized State | -110 mV | 4.2 | |
| Depolarized (Open/Inactivated) | Not specified | 0.11 | |
| Depolarized (Rat DRG Neurons) | Not specified | 0.4 | |
| Hyperpolarized (Rat DRG Neurons) | Not specified | 2.6 |
Table 2: Use-Dependent Inhibition of CaV2.2 Channels by this compound
| Pulse Condition | IC50 (µM) | Reference |
| First Pulse in Train | 27 | |
| Last Pulse in Train | 2.7 |
Table 3: Inhibitory Potency (IC50) of this compound on CaV2 Subtypes Determined by Calcium Influx Assay
| Channel Subtype | Condition | IC50 (µM) | Reference |
| CaV2.1 | Depolarized | 1.8 | |
| CaV2.2 | Depolarized | 0.69 | |
| CaV2.2 | Hyperpolarized | 9.5 | |
| CaV2.3 | Depolarized | 1.1 |
Table 4: Inhibitory Potency (IC50) of this compound on CaV2 Subtypes Determined by Manual Electrophysiology under Matched Depolarized Conditions
| Channel Subtype | IC50 (µM) | Reference |
| CaV2.1 | 0.29 | |
| CaV2.2 | 0.19 | |
| CaV2.3 | 0.28 |
Signaling Pathway and Mechanism of Action
This compound acts as a direct blocker of voltage-gated calcium channels of the CaV2 family. Its mechanism does not involve a complex intracellular signaling cascade but rather a direct physical interaction with the ion channel protein. The state-dependent nature of this interaction is crucial to its function.
Figure 1. State-dependent blockade of CaV2 channels by this compound.
Experimental Protocols
The following sections provide detailed methodologies for the key in vitro experiments used to characterize this compound.
Whole-Cell Patch-Clamp Electrophysiology
This technique is employed to directly measure the ionic currents flowing through the CaV2 channels in the cell membrane and to assess the inhibitory effect of this compound under voltage-controlled conditions.
Objective: To determine the IC50 of this compound on CaV2 channels under different membrane potentials (states) and to evaluate its use-dependent inhibition.
Materials:
-
Cell line expressing the target CaV2 channel subtype (e.g., HEK293 cells)
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular (bath) solution: e.g., 126 mM NaCl, 3 mM KCl, 2 mM MgSO4, 2 mM CaCl2, 1.25 mM NaH2PO4, 26.4 mM NaHCO3, and 10 mM glucose.
-
Intracellular (pipette) solution: e.g., 130 mM KCl, 5 mM NaCl, 0.4 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, and 11 mM EGTA, pH 7.3.
-
This compound stock solution in DMSO
Procedure:
-
Cell Preparation: Culture cells expressing the CaV2 channel of interest on glass coverslips.
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 4-8 MΩ when filled with the intracellular solution.
-
Recording Setup: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Seal Formation: Under visual guidance, carefully approach a cell with the micropipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell interior.
-
Voltage-Clamp Protocol for State-Dependence:
-
Clamp the cell at different holding potentials (e.g., -110 mV, -90 mV, -70 mV) to modulate the resting state of the CaV2 channels.
-
Apply depolarizing voltage steps (e.g., to +10 mV) to elicit CaV2 channel currents.
-
Record baseline currents and then perfuse the chamber with increasing concentrations of this compound, recording the currents at each concentration until a steady-state block is achieved.
-
-
Voltage-Clamp Protocol for Use-Dependence:
-
From a hyperpolarized holding potential, apply a train of depolarizing pulses at a set frequency.
-
Compare the inhibition of the current elicited by the first pulse to that of the last pulse in the train in the presence of this compound.
-
Figure 2. Workflow for whole-cell patch-clamp electrophysiology.
Fluorescence-Based Calcium Influx Assay
This high-throughput assay measures changes in intracellular calcium concentration in response to channel activation and inhibition.
Objective: To determine the IC50 of this compound on different CaV2 channel subtypes in a high-throughput format.
Materials:
-
Cell line expressing the target CaV2 channel subtype
-
96- or 384-well black-walled, clear-bottom microplates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Indo-1 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other appropriate buffer
-
Potassium chloride (KCl) solution for depolarization
-
This compound stock solution in DMSO
-
Fluorescence plate reader with kinetic reading capability
Procedure:
-
Cell Plating: Seed cells expressing the CaV2 channel of interest into the microplate wells and culture overnight.
-
Dye Loading:
-
Prepare a dye loading solution containing the calcium-sensitive dye (e.g., 4 µM Fluo-8 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.
-
Remove the culture medium from the wells and add the dye loading solution.
-
Incubate the plate at 37°C for 30-60 minutes to allow for dye uptake and de-esterification.
-
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Signal Detection:
-
Place the microplate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject a depolarizing stimulus (e.g., high KCl solution) to activate the CaV2 channels.
-
Record the fluorescence intensity over time to measure the calcium influx.
-
-
Data Analysis:
-
Calculate the increase in fluorescence in response to depolarization for each this compound concentration.
-
Normalize the data to the control (no this compound) and calculate the IC50 value.
-
Figure 3. Workflow for the fluorescence-based calcium influx assay.
Conclusion
The in vitro characterization of this compound reveals it to be a potent, non-selective, and state-dependent blocker of CaV2 family voltage-gated calcium channels. Its preferential inhibition of channels in a depolarized state, as demonstrated by both electrophysiological and calcium influx assays, underscores its potential for therapeutic applications where targeting of hyperactive neuronal states is desirable. The experimental protocols detailed in this guide provide a framework for the continued investigation and evaluation of this compound and other state-dependent ion channel modulators.
Methodological & Application
Application Notes and Protocols: Trox-1 for In Vitro Calcium Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trox-1 is a potent, state-dependent inhibitor of N-type (CaV2.2) voltage-gated calcium channels, also showing activity against other members of the CaV2 channel family.[1] Its state-dependent mechanism, preferentially targeting channels in the open or inactivated state, makes it a valuable tool for studying the role of these channels in various physiological and pathological processes, including chronic pain.[1] In vitro calcium imaging assays provide a robust platform for characterizing the inhibitory activity of compounds like this compound on voltage-gated calcium channels. This document outlines the principles, protocols, and expected data for utilizing this compound in such assays.
Principle of the Assay
This protocol describes a fluorescence-based calcium influx assay to measure the inhibitory effect of this compound on recombinant CaV2.x channels expressed in a suitable host cell line. The assay relies on a fluorescent calcium indicator dye that exhibits an increase in fluorescence intensity upon binding to intracellular calcium. Cells are loaded with the dye and then depolarized, typically with a high concentration of potassium chloride, to open the voltage-gated calcium channels. The resulting influx of calcium is measured as an increase in fluorescence. The inhibitory effect of this compound is quantified by its ability to reduce this depolarization-induced fluorescence signal. The state-dependent nature of this compound inhibition can be assessed by comparing its potency under hyperpolarized (resting) and depolarized conditions.[1]
Quantitative Data Summary
The following tables summarize the inhibitory potency (IC50) of this compound on various CaV2 channel subtypes under different conditions, as determined by fluorescence-based calcium influx assays and electrophysiology.
Table 1: this compound IC50 Values from Fluorescence-Based Calcium Influx Assay [1]
| Channel Subtype | Condition | IC50 (µM) |
| CaV2.1 | Depolarized | 1.8 |
| CaV2.2 | Hyperpolarized | 9.5 |
| CaV2.2 | Depolarized | 0.69 |
| CaV2.3 | Depolarized | 1.1 |
Table 2: this compound IC50 Values from Electrophysiology [1]
| Channel Subtype | Membrane Potential | IC50 (µM) |
| CaV2.2 | -110 mV | 4.2 |
| CaV2.2 | -90 mV | 0.90 |
| CaV2.2 | -70 mV | 0.36 |
| CaV2.2 (use-dependent, 1st pulse) | - | 27 |
| CaV2.2 (use-dependent, last pulse) | - | 2.7 |
Experimental Protocols
Materials and Reagents
-
Cells: A suitable cell line (e.g., HEK293 or CHO) stably expressing the human CaV2.2 channel subunit complex (α1B, β3, and α2δ-1).
-
This compound: Prepare a stock solution in DMSO.
-
Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.
-
Pluronic F-127: To aid in dye loading.
-
Assay Buffer (Hyperpolarizing): Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Depolarizing Buffer: HBSS with 20 mM HEPES, modified with a high concentration of KCl (e.g., 90 mM), with a corresponding reduction in NaCl to maintain osmolarity, pH 7.4.
-
Positive Control: A known CaV2.2 channel blocker (e.g., ω-conotoxin MVIIA).
-
Negative Control: Vehicle (DMSO).
-
Black-walled, clear-bottom 96-well or 384-well microplates.
-
Fluorescence microplate reader with kinetic reading and liquid handling capabilities.
Protocol for In Vitro Calcium Imaging Assay
-
Cell Plating:
-
Seed the CaV2.2-expressing cells into black-walled, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Dye Loading:
-
Prepare a loading solution containing Fluo-4 AM and Pluronic F-127 in the assay buffer. A typical final concentration is 2-5 µM for Fluo-4 AM and 0.02% for Pluronic F-127.
-
Remove the cell culture medium from the wells and add the dye loading solution.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
After incubation, wash the cells twice with the assay buffer to remove excess dye. Leave a final volume of buffer in each well.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in the assay buffer. Also, prepare solutions for the positive and negative controls.
-
Add the this compound dilutions and controls to the respective wells of the microplate.
-
Incubate the plate at room temperature for 15-30 minutes in the dark.
-
-
Fluorescence Measurement:
-
Place the microplate into the fluorescence plate reader.
-
Set the reader to record fluorescence intensity (e.g., Ex/Em = 494/516 nm for Fluo-4) at regular intervals (e.g., every second).
-
Establish a stable baseline fluorescence reading for approximately 10-20 seconds.
-
Using the plate reader's liquid handling system, add the depolarizing buffer to all wells to stimulate calcium influx.
-
Continue recording the fluorescence intensity for an additional 60-120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
The calcium influx is typically quantified as the peak fluorescence intensity minus the baseline fluorescence (ΔF) or as the ratio of the peak fluorescence to the baseline fluorescence (F/F0).
-
Plot the response (e.g., % inhibition) against the concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Signaling pathway of this compound inhibition on CaV2.2 channels.
Caption: Experimental workflow for the this compound in vitro calcium imaging assay.
References
Application Notes and Protocols: Trox-1 for In Vitro Calcium Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trox-1 is a potent, state-dependent inhibitor of N-type (CaV2.2) voltage-gated calcium channels, also showing activity against other members of the CaV2 channel family.[1] Its state-dependent mechanism, preferentially targeting channels in the open or inactivated state, makes it a valuable tool for studying the role of these channels in various physiological and pathological processes, including chronic pain.[1] In vitro calcium imaging assays provide a robust platform for characterizing the inhibitory activity of compounds like this compound on voltage-gated calcium channels. This document outlines the principles, protocols, and expected data for utilizing this compound in such assays.
Principle of the Assay
This protocol describes a fluorescence-based calcium influx assay to measure the inhibitory effect of this compound on recombinant CaV2.x channels expressed in a suitable host cell line. The assay relies on a fluorescent calcium indicator dye that exhibits an increase in fluorescence intensity upon binding to intracellular calcium. Cells are loaded with the dye and then depolarized, typically with a high concentration of potassium chloride, to open the voltage-gated calcium channels. The resulting influx of calcium is measured as an increase in fluorescence. The inhibitory effect of this compound is quantified by its ability to reduce this depolarization-induced fluorescence signal. The state-dependent nature of this compound inhibition can be assessed by comparing its potency under hyperpolarized (resting) and depolarized conditions.[1]
Quantitative Data Summary
The following tables summarize the inhibitory potency (IC50) of this compound on various CaV2 channel subtypes under different conditions, as determined by fluorescence-based calcium influx assays and electrophysiology.
Table 1: this compound IC50 Values from Fluorescence-Based Calcium Influx Assay [1]
| Channel Subtype | Condition | IC50 (µM) |
| CaV2.1 | Depolarized | 1.8 |
| CaV2.2 | Hyperpolarized | 9.5 |
| CaV2.2 | Depolarized | 0.69 |
| CaV2.3 | Depolarized | 1.1 |
Table 2: this compound IC50 Values from Electrophysiology [1]
| Channel Subtype | Membrane Potential | IC50 (µM) |
| CaV2.2 | -110 mV | 4.2 |
| CaV2.2 | -90 mV | 0.90 |
| CaV2.2 | -70 mV | 0.36 |
| CaV2.2 (use-dependent, 1st pulse) | - | 27 |
| CaV2.2 (use-dependent, last pulse) | - | 2.7 |
Experimental Protocols
Materials and Reagents
-
Cells: A suitable cell line (e.g., HEK293 or CHO) stably expressing the human CaV2.2 channel subunit complex (α1B, β3, and α2δ-1).
-
This compound: Prepare a stock solution in DMSO.
-
Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.
-
Pluronic F-127: To aid in dye loading.
-
Assay Buffer (Hyperpolarizing): Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Depolarizing Buffer: HBSS with 20 mM HEPES, modified with a high concentration of KCl (e.g., 90 mM), with a corresponding reduction in NaCl to maintain osmolarity, pH 7.4.
-
Positive Control: A known CaV2.2 channel blocker (e.g., ω-conotoxin MVIIA).
-
Negative Control: Vehicle (DMSO).
-
Black-walled, clear-bottom 96-well or 384-well microplates.
-
Fluorescence microplate reader with kinetic reading and liquid handling capabilities.
Protocol for In Vitro Calcium Imaging Assay
-
Cell Plating:
-
Seed the CaV2.2-expressing cells into black-walled, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Dye Loading:
-
Prepare a loading solution containing Fluo-4 AM and Pluronic F-127 in the assay buffer. A typical final concentration is 2-5 µM for Fluo-4 AM and 0.02% for Pluronic F-127.
-
Remove the cell culture medium from the wells and add the dye loading solution.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
After incubation, wash the cells twice with the assay buffer to remove excess dye. Leave a final volume of buffer in each well.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in the assay buffer. Also, prepare solutions for the positive and negative controls.
-
Add the this compound dilutions and controls to the respective wells of the microplate.
-
Incubate the plate at room temperature for 15-30 minutes in the dark.
-
-
Fluorescence Measurement:
-
Place the microplate into the fluorescence plate reader.
-
Set the reader to record fluorescence intensity (e.g., Ex/Em = 494/516 nm for Fluo-4) at regular intervals (e.g., every second).
-
Establish a stable baseline fluorescence reading for approximately 10-20 seconds.
-
Using the plate reader's liquid handling system, add the depolarizing buffer to all wells to stimulate calcium influx.
-
Continue recording the fluorescence intensity for an additional 60-120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
The calcium influx is typically quantified as the peak fluorescence intensity minus the baseline fluorescence (ΔF) or as the ratio of the peak fluorescence to the baseline fluorescence (F/F0).
-
Plot the response (e.g., % inhibition) against the concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Signaling pathway of this compound inhibition on CaV2.2 channels.
Caption: Experimental workflow for the this compound in vitro calcium imaging assay.
References
Application Note: Electrophysiological Characterization of Trox-1, a State-Dependent Ca(V)2 Channel Inhibitor
Introduction
Trox-1, also known as N-triazole oxindole (B195798), is a small molecule inhibitor of voltage-gated calcium channels (VGCCs), specifically targeting the Ca(V)2 subfamily (Ca(V)2.1, Ca(V)2.2, and Ca(V)2.3).[1][2] Notably, this compound exhibits state-dependent and use-dependent inhibition, meaning it preferentially blocks channels that are in a depolarized or open/inactivated state.[1][3][4][5][6] This characteristic suggests that this compound may have a greater effect on neurons that are pathologically hyperexcitable, making it a compound of significant interest in pain research.[7][8] This application note provides a detailed protocol for characterizing the inhibitory effects of this compound on Ca(V)2.2 channels using the whole-cell patch-clamp technique.
Mechanism of Action
This compound is a state-dependent antagonist of Ca(V)2 channels.[1][3][6] Its mechanism relies on the conformational state of the channel. Under normal resting membrane potentials (hyperpolarized state), this compound has a lower affinity for the channels. However, during neuronal depolarization, which leads to the opening and subsequent inactivation of VGCCs, this compound binds with higher affinity, leading to a more potent block of calcium influx.[3][8] This state-dependent inhibition allows for the selective targeting of highly active neurons, a desirable property for therapeutic agents aimed at treating conditions like chronic pain.[2][3][8]
Quantitative Data Summary
The following tables summarize the inhibitory potency of this compound on Ca(V)2.2 channels under various experimental conditions as determined by whole-cell patch-clamp electrophysiology and fluorescence-based assays.
Table 1: IC50 Values for this compound Inhibition of Ca(V)2.2 Channels (Electrophysiology)
| Cell Type | Holding Potential | Measurement Condition | IC50 (µM) | Reference |
| Recombinant (bMHN-4) | -110 mV | Automated Electrophysiology | 4.2 | [3] |
| Recombinant (bMHN-4) | -90 mV | Automated Electrophysiology | 0.90 | [3] |
| Recombinant (bMHN-4) | -70 mV | Automated Electrophysiology | 0.36 | [3] |
| Rat Dorsal Root Ganglion Neurons | -100 mV | Manual Electrophysiology | 2.6 | [8] |
| Rat Dorsal Root Ganglion Neurons | -50 to -70 mV | Manual Electrophysiology | 0.4 | [8] |
| Recombinant | Depolarized | Manual Electrophysiology | 0.11 | [3][4][7] |
Table 2: Use-Dependent Inhibition of Ca(V)2.2 by this compound (Electrophysiology)
| Measurement Condition | IC50 (µM) | Reference |
| First pulse in a train | 27 | [3] |
| Last pulse in a train | 2.7 | [3] |
Table 3: IC50 Values for this compound Inhibition of Ca(V)2 Channels (Fluorescence-Based Calcium Influx Assay)
| Channel Subtype | Membrane Potential | IC50 (µM) | Reference |
| Ca(V)2.2 | Hyperpolarized | 9.5 | [3] |
| Ca(V)2.2 | Depolarized | 0.69 | [3] |
| Ca(V)2.1 | Depolarized | 1.8 | [3] |
| Ca(V)2.3 | Depolarized | 1.1 | [3] |
Experimental Protocols
Whole-Cell Patch-Clamp Protocol for Assessing this compound Inhibition of Ca(V)2.2 Channels
This protocol is adapted from methodologies described for recording from rat dorsal root ganglion (DRG) neurons and recombinant cell lines expressing Ca(V)2.2 channels.[1][6][8]
1. Cell Preparation
-
For Primary Neurons (e.g., Rat DRG Neurons):
-
Isolate DRG neurons from adult rats according to established and ethically approved protocols.
-
Enzymatically dissociate the ganglia (e.g., using collagenase and dispase).
-
Plate the dissociated neurons on coated coverslips (e.g., poly-D-lysine and laminin) and culture for 12-24 hours before recording.
-
-
For Recombinant Cell Lines (e.g., HEK293 expressing Ca(V)2.2):
-
Culture cells in appropriate media and conditions.
-
Passage cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
2. Solutions
-
External Solution (in mM): 140 Choline-Cl, 10 Trizma-base, 10 Glucose, 2 BaCl2, 1 MgCl2. Adjust pH to 7.3 with HCl. Osmolality ~310 mOsm.
-
Note: Barium is often used as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation.
-
-
Internal Solution (in mM): 120 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with CsOH. Osmolality ~290 mOsm.
-
Note: Cesium is used to block potassium channels.
-
3. Electrophysiological Recording
-
Transfer a coverslip with adherent cells to the recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with external solution.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with internal solution.
-
Approach a target cell with the patch pipette and establish a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to dialyze with the internal solution for 3-5 minutes before recording.
4. Voltage-Clamp Protocol to Assess State-Dependence
-
Hyperpolarized (Resting) State Protocol:
-
Hold the cell at a hyperpolarized potential of -90 mV or -100 mV.[1][8]
-
Apply a depolarizing step to +10 mV for 50 ms (B15284909) to elicit a calcium channel current.
-
Repeat this step every 15-20 seconds.
-
-
Depolarized (Inactivated) State Protocol:
-
Hold the cell at a depolarized potential of -50 mV or -40 mV to inactivate a significant portion of the channels.[8]
-
Apply the same depolarizing step to +10 mV for 50 ms.
-
-
Drug Application:
-
Establish a stable baseline current recording in the control external solution.
-
Perfuse the chamber with the external solution containing various concentrations of this compound.
-
Record the current amplitude at each concentration after it has reached a steady-state block.
-
Perform a washout with the control external solution to check for reversibility.
-
5. Data Analysis
-
Measure the peak inward current amplitude for each voltage step.
-
Normalize the current in the presence of this compound to the baseline current.
-
Plot the normalized current as a function of this compound concentration.
-
Fit the concentration-response curve with the Hill equation to determine the IC50 value.
Visualizations
Caption: Signaling pathway of this compound action on Ca(V)2.2 channels.
Caption: Experimental workflow for patch-clamp analysis of this compound.
References
- 1. Electrophysiological characterization of activation state-dependent Cav2 channel antagonist this compound in spinal nerve injured rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 3. Characterization of the substituted N-triazole oxindole this compound, a small-molecule, state-dependent inhibitor of Ca(V)2 calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Application Note: Electrophysiological Characterization of Trox-1, a State-Dependent Ca(V)2 Channel Inhibitor
Introduction
Trox-1, also known as N-triazole oxindole, is a small molecule inhibitor of voltage-gated calcium channels (VGCCs), specifically targeting the Ca(V)2 subfamily (Ca(V)2.1, Ca(V)2.2, and Ca(V)2.3).[1][2] Notably, this compound exhibits state-dependent and use-dependent inhibition, meaning it preferentially blocks channels that are in a depolarized or open/inactivated state.[1][3][4][5][6] This characteristic suggests that this compound may have a greater effect on neurons that are pathologically hyperexcitable, making it a compound of significant interest in pain research.[7][8] This application note provides a detailed protocol for characterizing the inhibitory effects of this compound on Ca(V)2.2 channels using the whole-cell patch-clamp technique.
Mechanism of Action
This compound is a state-dependent antagonist of Ca(V)2 channels.[1][3][6] Its mechanism relies on the conformational state of the channel. Under normal resting membrane potentials (hyperpolarized state), this compound has a lower affinity for the channels. However, during neuronal depolarization, which leads to the opening and subsequent inactivation of VGCCs, this compound binds with higher affinity, leading to a more potent block of calcium influx.[3][8] This state-dependent inhibition allows for the selective targeting of highly active neurons, a desirable property for therapeutic agents aimed at treating conditions like chronic pain.[2][3][8]
Quantitative Data Summary
The following tables summarize the inhibitory potency of this compound on Ca(V)2.2 channels under various experimental conditions as determined by whole-cell patch-clamp electrophysiology and fluorescence-based assays.
Table 1: IC50 Values for this compound Inhibition of Ca(V)2.2 Channels (Electrophysiology)
| Cell Type | Holding Potential | Measurement Condition | IC50 (µM) | Reference |
| Recombinant (bMHN-4) | -110 mV | Automated Electrophysiology | 4.2 | [3] |
| Recombinant (bMHN-4) | -90 mV | Automated Electrophysiology | 0.90 | [3] |
| Recombinant (bMHN-4) | -70 mV | Automated Electrophysiology | 0.36 | [3] |
| Rat Dorsal Root Ganglion Neurons | -100 mV | Manual Electrophysiology | 2.6 | [8] |
| Rat Dorsal Root Ganglion Neurons | -50 to -70 mV | Manual Electrophysiology | 0.4 | [8] |
| Recombinant | Depolarized | Manual Electrophysiology | 0.11 | [3][4][7] |
Table 2: Use-Dependent Inhibition of Ca(V)2.2 by this compound (Electrophysiology)
| Measurement Condition | IC50 (µM) | Reference |
| First pulse in a train | 27 | [3] |
| Last pulse in a train | 2.7 | [3] |
Table 3: IC50 Values for this compound Inhibition of Ca(V)2 Channels (Fluorescence-Based Calcium Influx Assay)
| Channel Subtype | Membrane Potential | IC50 (µM) | Reference |
| Ca(V)2.2 | Hyperpolarized | 9.5 | [3] |
| Ca(V)2.2 | Depolarized | 0.69 | [3] |
| Ca(V)2.1 | Depolarized | 1.8 | [3] |
| Ca(V)2.3 | Depolarized | 1.1 | [3] |
Experimental Protocols
Whole-Cell Patch-Clamp Protocol for Assessing this compound Inhibition of Ca(V)2.2 Channels
This protocol is adapted from methodologies described for recording from rat dorsal root ganglion (DRG) neurons and recombinant cell lines expressing Ca(V)2.2 channels.[1][6][8]
1. Cell Preparation
-
For Primary Neurons (e.g., Rat DRG Neurons):
-
Isolate DRG neurons from adult rats according to established and ethically approved protocols.
-
Enzymatically dissociate the ganglia (e.g., using collagenase and dispase).
-
Plate the dissociated neurons on coated coverslips (e.g., poly-D-lysine and laminin) and culture for 12-24 hours before recording.
-
-
For Recombinant Cell Lines (e.g., HEK293 expressing Ca(V)2.2):
-
Culture cells in appropriate media and conditions.
-
Passage cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
2. Solutions
-
External Solution (in mM): 140 Choline-Cl, 10 Trizma-base, 10 Glucose, 2 BaCl2, 1 MgCl2. Adjust pH to 7.3 with HCl. Osmolality ~310 mOsm.
-
Note: Barium is often used as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation.
-
-
Internal Solution (in mM): 120 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with CsOH. Osmolality ~290 mOsm.
-
Note: Cesium is used to block potassium channels.
-
3. Electrophysiological Recording
-
Transfer a coverslip with adherent cells to the recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with external solution.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with internal solution.
-
Approach a target cell with the patch pipette and establish a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to dialyze with the internal solution for 3-5 minutes before recording.
4. Voltage-Clamp Protocol to Assess State-Dependence
-
Hyperpolarized (Resting) State Protocol:
-
Depolarized (Inactivated) State Protocol:
-
Hold the cell at a depolarized potential of -50 mV or -40 mV to inactivate a significant portion of the channels.[8]
-
Apply the same depolarizing step to +10 mV for 50 ms.
-
-
Drug Application:
-
Establish a stable baseline current recording in the control external solution.
-
Perfuse the chamber with the external solution containing various concentrations of this compound.
-
Record the current amplitude at each concentration after it has reached a steady-state block.
-
Perform a washout with the control external solution to check for reversibility.
-
5. Data Analysis
-
Measure the peak inward current amplitude for each voltage step.
-
Normalize the current in the presence of this compound to the baseline current.
-
Plot the normalized current as a function of this compound concentration.
-
Fit the concentration-response curve with the Hill equation to determine the IC50 value.
Visualizations
Caption: Signaling pathway of this compound action on Ca(V)2.2 channels.
Caption: Experimental workflow for patch-clamp analysis of this compound.
References
- 1. Electrophysiological characterization of activation state-dependent Cav2 channel antagonist this compound in spinal nerve injured rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 3. Characterization of the substituted N-triazole oxindole this compound, a small-molecule, state-dependent inhibitor of Ca(V)2 calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of Trox-1 in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and in vivo evaluation of Trox-1, a state-dependent blocker of Cav2-type calcium channels, in rodent models. This document is intended to guide researchers in pharmacology, neuroscience, and drug development in assessing the analgesic and physiological effects of this compound.
Introduction to this compound
This compound is a potent, orally active blocker of Cav2-type voltage-gated calcium channels, including Cav2.1, Cav2.2, and Cav2.3 subtypes.[1][2] These channels are critical in nociceptive signaling pathways, and their modulation presents a therapeutic target for chronic pain.[2][3][4] this compound has demonstrated analgesic effects in rodent models of inflammatory and neuropathic pain, with a reported efficacy comparable to standard analgesics like NSAIDs, pregabalin, and duloxetine.[1][3][5] A key feature of this compound is its state-dependent inhibition, showing greater potency under depolarized conditions, which may offer an improved therapeutic window compared to state-independent blockers.[3][5][6]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency of this compound
| Target | Assay Conditions | IC50 (µM) | Reference |
| Recombinant Cav2.2 | Depolarized (30 mM K+) | 0.27 | [5][6][7] |
| Recombinant Cav2.2 | Hyperpolarized (4 mM K+) | >20 | [5][6][7] |
| Rat DRG Neuron Cav2.2 | Depolarized | 0.4 | [3][5][7] |
| Rat DRG Neuron Cav2.2 | Hyperpolarized | 2.6 | [3][5][7] |
| Recombinant Cav2.1 | Depolarized | 0.29 | [8] |
| Recombinant Cav2.3 | Depolarized | 0.28 | [8] |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Oral Administration (3 mg/kg) | Intravenous Administration (1 mg/kg) | Reference |
| Bioavailability (F) | 89% | - | [9] |
| Cmax | 2.1 µM | - | [9] |
| Tmax | 0.8 h | - | [9] |
| Clearance | - | 13 ml/min/kg | [9] |
| Half-life | - | 2.2 h | [9] |
Table 3: In Vivo Efficacy and Safety of this compound in Rodent Models
| Model | Species | Route of Administration | Dose | Observed Effect | Reference |
| CFA-Induced Hyperalgesia | Rat | Oral | Dose-dependent | Reversal of hyperalgesia | [10] |
| Spared Nerve Injury (SNL) | Rat | Oral | Dose-dependent | Reversal of allodynia | [10] |
| Spared Nerve Injury (SNL) | Rat | Subcutaneous | 20 mg/kg | Reduced neuronal responses to mechanical stimulation | [11] |
| Spared Nerve Injury (SNL) | Rat | Intrathecal | 0.1, 1, 10 µg | Dose-dependent inhibition of mechanically evoked neuronal responses | [11] |
| Rotarod Test | Rat | Not Specified | High Plasma Concentrations | Mild impairment of motor function | [3][5][7] |
| Cardiovascular Assessment | Rat | Not Specified | High Plasma Concentrations | Mild cardiovascular effects | [3][5][7] |
Experimental Protocols
Preparation of this compound Formulations
3.1.1. Oral Administration Formulation
This formulation is suitable for delivering this compound via oral gavage.
-
Vehicle: Imwitor 742 and Tween 80 in a 1:1 ratio.
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Prepare a 1:1 (w/w) mixture of Imwitor 742 and Tween 80.
-
Gradually add the this compound powder to the vehicle while vortexing or stirring continuously to ensure a homogenous suspension.
-
The final concentration should be calculated based on the desired dose and the administration volume (typically 5-10 ml/kg for rats).
-
3.1.2. Subcutaneous Injection Formulation
This formulation is suitable for subcutaneous administration.
-
Vehicle: A suitable vehicle for subcutaneous injection would be a sterile isotonic saline solution (0.9% NaCl) or phosphate-buffered saline (PBS). The choice of vehicle may depend on the solubility of this compound. If solubility is an issue, a small percentage of a solubilizing agent like DMSO or Cremophor EL can be used, but this should be validated for toxicity and effects on the experimental outcome.
-
Procedure:
-
Dissolve the required amount of this compound in a minimal amount of the chosen solubilizing agent (if necessary).
-
Bring the solution to the final volume with sterile isotonic saline or PBS.
-
Ensure the final solution is clear and free of precipitates. If not, sonication or gentle warming may be applied.
-
The final concentration should be calculated based on the desired dose and the injection volume (typically 1-5 ml/kg for rats).
-
3.1.3. Intravenous Injection Formulation
This formulation is suitable for intravenous administration.
-
Vehicle: A mixture of N-N-dimethylacetamide (DMA), polyethylene (B3416737) glycol (PEG) 200, and water in a 40:40:20 ratio.
-
Procedure:
-
Prepare the vehicle by mixing DMA, PEG 200, and water in the specified ratio.
-
Dissolve the required amount of this compound in the vehicle to achieve the desired final concentration.
-
Ensure the solution is sterile, for example by filtering through a 0.22 µm syringe filter.
-
Rodent Models of Pain
3.2.1. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain
This model induces a localized and persistent inflammation, leading to thermal and mechanical hyperalgesia.[12][13]
-
Animals: Male Sprague-Dawley or Wistar rats (200-250 g).
-
Procedure:
-
Briefly anesthetize the rat using isoflurane.
-
Inject 100 µl of CFA (1 mg/ml) into the plantar surface of one hind paw.[14]
-
Allow the animals to recover in their home cages.
-
Behavioral testing for hyperalgesia is typically performed 24 hours to several days post-CFA injection.
-
-
Assessment:
-
Thermal Hyperalgesia: Measured using a plantar test apparatus (e.g., Hargreaves' test). A radiant heat source is applied to the plantar surface of the paw, and the latency to paw withdrawal is recorded.
-
Mechanical Allodynia: Assessed using von Frey filaments. Filaments of increasing bending force are applied to the plantar surface of the paw, and the paw withdrawal threshold is determined.
-
3.2.2. Spared Nerve Injury (SNI) Model of Neuropathic Pain
This model creates a partial denervation of the hind paw, resulting in persistent mechanical allodynia and thermal hyperalgesia in the territory of the spared sural nerve.[6][15][16]
-
Animals: Male Sprague-Dawley or Wistar rats (200-250 g).
-
Procedure:
-
Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).
-
Make a small incision on the lateral side of the thigh to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.
-
Isolate and tightly ligate the common peroneal and tibial nerves with a silk suture.
-
Transect the ligated nerves distal to the ligation, removing a small section of the nerve.
-
Take care to leave the sural nerve intact.
-
Close the muscle and skin layers with sutures.
-
Allow the animals to recover for at least 7 days before behavioral testing.
-
-
Assessment:
-
Mechanical Allodynia: Measured using von Frey filaments applied to the lateral plantar surface of the paw (the territory of the spared sural nerve).
-
Thermal Hyperalgesia: Assessed using a plantar test on the same area.
-
Assessment of Motor Coordination
3.3.1. Rotarod Test
This test is used to evaluate motor coordination and balance, which can be affected by centrally acting drugs.[1][17][18][19]
-
Apparatus: An accelerating rotarod for rats.
-
Procedure:
-
Training: Acclimate the rats to the rotarod for 2-3 days prior to testing. This involves placing them on the rod at a constant low speed (e.g., 4 rpm) for a set duration (e.g., 5 minutes).
-
Testing: On the test day, place the rat on the rotarod and start the acceleration protocol (e.g., from 4 to 40 rpm over 300 seconds).
-
Record the latency to fall from the rod.
-
Perform 2-3 trials per animal with an inter-trial interval of at least 15 minutes.
-
Administer this compound at a specified time before the test to evaluate its effect on motor performance.
-
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action in Nociceptive Signaling
Caption: Mechanism of this compound in inhibiting nociceptive signaling.
Experimental Workflow for In Vivo Evaluation of this compound
Caption: General workflow for in vivo studies of this compound in rodents.
References
- 1. 2.4. Motor Performance and Coordination in Rotarod Test [bio-protocol.org]
- 2. scitechdaily.com [scitechdaily.com]
- 3. Role of Cav2.3 (R-type) Calcium Channel in Pain and Analgesia: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dash.harvard.edu [dash.harvard.edu]
- 5. Spinal Nerve Ligation Rat Model - Creative Biolabs [creative-biolabs.com]
- 6. Behavioral, Biochemical and Electrophysiological Changes in Spared Nerve Injury Model of Neuropathic Pain [mdpi.com]
- 7. Analgesic effects of a substituted N-triazole oxindole (this compound), a state-dependent, voltage-gated calcium channel 2 blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of the substituted N-triazole oxindole this compound, a small-molecule, state-dependent inhibitor of Ca(V)2 calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Electrophysiological characterization of activation state-dependent Cav2 channel antagonist this compound in spinal nerve injured rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. criver.com [criver.com]
- 14. Lidocaine attenuates CFA-induced inflammatory pain in rats by regulating the MAPK/ERK/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Spared Nerve Injury (SNI) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. criver.com [criver.com]
- 17. researchgate.net [researchgate.net]
- 18. Rotarod test in rats [protocols.io]
- 19. biomed-easy.com [biomed-easy.com]
Application Notes and Protocols for In Vivo Studies of Trox-1 in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and in vivo evaluation of Trox-1, a state-dependent blocker of Cav2-type calcium channels, in rodent models. This document is intended to guide researchers in pharmacology, neuroscience, and drug development in assessing the analgesic and physiological effects of this compound.
Introduction to this compound
This compound is a potent, orally active blocker of Cav2-type voltage-gated calcium channels, including Cav2.1, Cav2.2, and Cav2.3 subtypes.[1][2] These channels are critical in nociceptive signaling pathways, and their modulation presents a therapeutic target for chronic pain.[2][3][4] this compound has demonstrated analgesic effects in rodent models of inflammatory and neuropathic pain, with a reported efficacy comparable to standard analgesics like NSAIDs, pregabalin, and duloxetine.[1][3][5] A key feature of this compound is its state-dependent inhibition, showing greater potency under depolarized conditions, which may offer an improved therapeutic window compared to state-independent blockers.[3][5][6]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency of this compound
| Target | Assay Conditions | IC50 (µM) | Reference |
| Recombinant Cav2.2 | Depolarized (30 mM K+) | 0.27 | [5][6][7] |
| Recombinant Cav2.2 | Hyperpolarized (4 mM K+) | >20 | [5][6][7] |
| Rat DRG Neuron Cav2.2 | Depolarized | 0.4 | [3][5][7] |
| Rat DRG Neuron Cav2.2 | Hyperpolarized | 2.6 | [3][5][7] |
| Recombinant Cav2.1 | Depolarized | 0.29 | [8] |
| Recombinant Cav2.3 | Depolarized | 0.28 | [8] |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Oral Administration (3 mg/kg) | Intravenous Administration (1 mg/kg) | Reference |
| Bioavailability (F) | 89% | - | [9] |
| Cmax | 2.1 µM | - | [9] |
| Tmax | 0.8 h | - | [9] |
| Clearance | - | 13 ml/min/kg | [9] |
| Half-life | - | 2.2 h | [9] |
Table 3: In Vivo Efficacy and Safety of this compound in Rodent Models
| Model | Species | Route of Administration | Dose | Observed Effect | Reference |
| CFA-Induced Hyperalgesia | Rat | Oral | Dose-dependent | Reversal of hyperalgesia | [10] |
| Spared Nerve Injury (SNL) | Rat | Oral | Dose-dependent | Reversal of allodynia | [10] |
| Spared Nerve Injury (SNL) | Rat | Subcutaneous | 20 mg/kg | Reduced neuronal responses to mechanical stimulation | [11] |
| Spared Nerve Injury (SNL) | Rat | Intrathecal | 0.1, 1, 10 µg | Dose-dependent inhibition of mechanically evoked neuronal responses | [11] |
| Rotarod Test | Rat | Not Specified | High Plasma Concentrations | Mild impairment of motor function | [3][5][7] |
| Cardiovascular Assessment | Rat | Not Specified | High Plasma Concentrations | Mild cardiovascular effects | [3][5][7] |
Experimental Protocols
Preparation of this compound Formulations
3.1.1. Oral Administration Formulation
This formulation is suitable for delivering this compound via oral gavage.
-
Vehicle: Imwitor 742 and Tween 80 in a 1:1 ratio.
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Prepare a 1:1 (w/w) mixture of Imwitor 742 and Tween 80.
-
Gradually add the this compound powder to the vehicle while vortexing or stirring continuously to ensure a homogenous suspension.
-
The final concentration should be calculated based on the desired dose and the administration volume (typically 5-10 ml/kg for rats).
-
3.1.2. Subcutaneous Injection Formulation
This formulation is suitable for subcutaneous administration.
-
Vehicle: A suitable vehicle for subcutaneous injection would be a sterile isotonic saline solution (0.9% NaCl) or phosphate-buffered saline (PBS). The choice of vehicle may depend on the solubility of this compound. If solubility is an issue, a small percentage of a solubilizing agent like DMSO or Cremophor EL can be used, but this should be validated for toxicity and effects on the experimental outcome.
-
Procedure:
-
Dissolve the required amount of this compound in a minimal amount of the chosen solubilizing agent (if necessary).
-
Bring the solution to the final volume with sterile isotonic saline or PBS.
-
Ensure the final solution is clear and free of precipitates. If not, sonication or gentle warming may be applied.
-
The final concentration should be calculated based on the desired dose and the injection volume (typically 1-5 ml/kg for rats).
-
3.1.3. Intravenous Injection Formulation
This formulation is suitable for intravenous administration.
-
Vehicle: A mixture of N-N-dimethylacetamide (DMA), polyethylene glycol (PEG) 200, and water in a 40:40:20 ratio.
-
Procedure:
-
Prepare the vehicle by mixing DMA, PEG 200, and water in the specified ratio.
-
Dissolve the required amount of this compound in the vehicle to achieve the desired final concentration.
-
Ensure the solution is sterile, for example by filtering through a 0.22 µm syringe filter.
-
Rodent Models of Pain
3.2.1. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain
This model induces a localized and persistent inflammation, leading to thermal and mechanical hyperalgesia.[12][13]
-
Animals: Male Sprague-Dawley or Wistar rats (200-250 g).
-
Procedure:
-
Briefly anesthetize the rat using isoflurane.
-
Inject 100 µl of CFA (1 mg/ml) into the plantar surface of one hind paw.[14]
-
Allow the animals to recover in their home cages.
-
Behavioral testing for hyperalgesia is typically performed 24 hours to several days post-CFA injection.
-
-
Assessment:
-
Thermal Hyperalgesia: Measured using a plantar test apparatus (e.g., Hargreaves' test). A radiant heat source is applied to the plantar surface of the paw, and the latency to paw withdrawal is recorded.
-
Mechanical Allodynia: Assessed using von Frey filaments. Filaments of increasing bending force are applied to the plantar surface of the paw, and the paw withdrawal threshold is determined.
-
3.2.2. Spared Nerve Injury (SNI) Model of Neuropathic Pain
This model creates a partial denervation of the hind paw, resulting in persistent mechanical allodynia and thermal hyperalgesia in the territory of the spared sural nerve.[6][15][16]
-
Animals: Male Sprague-Dawley or Wistar rats (200-250 g).
-
Procedure:
-
Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).
-
Make a small incision on the lateral side of the thigh to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.
-
Isolate and tightly ligate the common peroneal and tibial nerves with a silk suture.
-
Transect the ligated nerves distal to the ligation, removing a small section of the nerve.
-
Take care to leave the sural nerve intact.
-
Close the muscle and skin layers with sutures.
-
Allow the animals to recover for at least 7 days before behavioral testing.
-
-
Assessment:
-
Mechanical Allodynia: Measured using von Frey filaments applied to the lateral plantar surface of the paw (the territory of the spared sural nerve).
-
Thermal Hyperalgesia: Assessed using a plantar test on the same area.
-
Assessment of Motor Coordination
3.3.1. Rotarod Test
This test is used to evaluate motor coordination and balance, which can be affected by centrally acting drugs.[1][17][18][19]
-
Apparatus: An accelerating rotarod for rats.
-
Procedure:
-
Training: Acclimate the rats to the rotarod for 2-3 days prior to testing. This involves placing them on the rod at a constant low speed (e.g., 4 rpm) for a set duration (e.g., 5 minutes).
-
Testing: On the test day, place the rat on the rotarod and start the acceleration protocol (e.g., from 4 to 40 rpm over 300 seconds).
-
Record the latency to fall from the rod.
-
Perform 2-3 trials per animal with an inter-trial interval of at least 15 minutes.
-
Administer this compound at a specified time before the test to evaluate its effect on motor performance.
-
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action in Nociceptive Signaling
Caption: Mechanism of this compound in inhibiting nociceptive signaling.
Experimental Workflow for In Vivo Evaluation of this compound
Caption: General workflow for in vivo studies of this compound in rodents.
References
- 1. 2.4. Motor Performance and Coordination in Rotarod Test [bio-protocol.org]
- 2. scitechdaily.com [scitechdaily.com]
- 3. Role of Cav2.3 (R-type) Calcium Channel in Pain and Analgesia: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dash.harvard.edu [dash.harvard.edu]
- 5. Spinal Nerve Ligation Rat Model - Creative Biolabs [creative-biolabs.com]
- 6. Behavioral, Biochemical and Electrophysiological Changes in Spared Nerve Injury Model of Neuropathic Pain [mdpi.com]
- 7. Analgesic effects of a substituted N-triazole oxindole (this compound), a state-dependent, voltage-gated calcium channel 2 blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of the substituted N-triazole oxindole this compound, a small-molecule, state-dependent inhibitor of Ca(V)2 calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Electrophysiological characterization of activation state-dependent Cav2 channel antagonist this compound in spinal nerve injured rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. criver.com [criver.com]
- 14. Lidocaine attenuates CFA-induced inflammatory pain in rats by regulating the MAPK/ERK/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Spared Nerve Injury (SNI) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. criver.com [criver.com]
- 17. researchgate.net [researchgate.net]
- 18. Rotarod test in rats [protocols.io]
- 19. biomed-easy.com [biomed-easy.com]
Application Notes and Protocols for Trox-1 in Mouse Pain Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Trox-1, a state-dependent, voltage-gated calcium channel (Caᵥ2) blocker, in preclinical mouse models of pain. The following sections detail the mechanism of action, recommended dosage based on available literature, and detailed protocols for common inflammatory and neuropathic pain models.
Introduction to this compound
This compound, chemically known as (3R)-5-(3-chloro-4-fluorophenyl)-3-methyl-3-(pyrimidin-5-ylmethyl)-1-(1H-1,2,4-triazol-3-yl)-1,3-dihydro-2H-indol-2-one, is an orally available small molecule that acts as a potent blocker of Caᵥ2 type calcium channels, including Caᵥ2.1, Caᵥ2.2, and Caᵥ2.3.[1] Its analgesic properties stem from its state-dependent inhibition of these channels, preferentially blocking them in a depolarized (open/inactivated) state, which is more prevalent in hyper-excitable neurons involved in nociceptive pathways.[2][3] Studies have demonstrated its efficacy in rodent models of inflammatory and neuropathic pain, with analgesic effects comparable to nonsteroidal anti-inflammatory drugs (NSAIDs) and other established analgesics like pregabalin (B1679071) and duloxetine.[2][3]
Mechanism of Action
This compound exerts its analgesic effects primarily by blocking voltage-gated calcium channels of the Caᵥ2 family, which are crucial for neurotransmitter release in nociceptive pathways.[2] The Caᵥ2.2 (N-type) calcium channel, in particular, is a key component in pain transmission.[2][3] In conditions of chronic pain, neurons in the pain pathway are often depolarized, leading to an increased number of Caᵥ2 channels in the open or inactivated state. This compound's state-dependent mechanism allows it to selectively target these hyperactive neurons, reducing calcium influx and subsequent release of pain-mediating neurotransmitters like glutamate (B1630785) and substance P in the dorsal horn of the spinal cord.[2] The analgesic effect of this compound is significantly diminished in mice lacking the Caᵥ2.2 gene, underscoring the critical role of this channel in its mechanism of action.[2][3]
Recommended this compound Dosage for Mouse Pain Models
While the oral availability of this compound is a key advantage, specific oral dosage data for mouse models is limited in publicly available literature. One key study by Abbadie et al. (2010) reported that this compound significantly reversed Complete Freund's Adjuvant (CFA)-induced thermal hyperalgesia in wild-type mice by 88%. However, the precise oral dose that achieved this effect is not specified in the available text.
For guidance, researchers can refer to dosages used in rat models, keeping in mind the potential for allometric scaling differences.
Table 1: this compound Dosage in Rodent Pain Models (for reference)
| Species | Pain Model | Route of Administration | Dosage | Observed Effect |
| Rat | CFA-Induced Hyperalgesia | Oral | Dose-dependent | Reversal of hyperalgesia with a duration of action >8 hours. |
| Rat | Spinal Nerve Ligation (SNL) | Oral | Dose-dependent | Reversal of allodynia with a duration of action >8 hours. |
| Rat | SNL | Subcutaneous | 20 mg/kg | Reduced neuronal responses to mechanical stimulation in the dorsal horn.[4] |
| Rat | SNL | Intrathecal | 0.1, 1, 10 µg | Dose-dependent inhibition of neuronal responses to mechanical stimulation.[4] |
| Mouse | CFA-Induced Hyperalgesia | Oral | Not Specified | 88% reversal of thermal hyperalgesia.[3] |
Note: The oral dosages for rats were described as "dose-dependent" in the source material without specifying the exact range or ED50 values.
Experimental Protocols
The following are detailed protocols for inducing and assessing pain in mouse models, which can be used to evaluate the efficacy of this compound.
Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)
This model induces a localized and persistent inflammatory response, resulting in thermal and mechanical hyperalgesia.
Experimental Workflow:
References
- 1. Electrophysiological characterization of activation state-dependent Cav2 channel antagonist this compound in spinal nerve injured rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analgesic effects of a substituted N-triazole oxindole (this compound), a state-dependent, voltage-gated calcium channel 2 blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oxycodone - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Trox-1 in Mouse Pain Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Trox-1, a state-dependent, voltage-gated calcium channel (Caᵥ2) blocker, in preclinical mouse models of pain. The following sections detail the mechanism of action, recommended dosage based on available literature, and detailed protocols for common inflammatory and neuropathic pain models.
Introduction to this compound
This compound, chemically known as (3R)-5-(3-chloro-4-fluorophenyl)-3-methyl-3-(pyrimidin-5-ylmethyl)-1-(1H-1,2,4-triazol-3-yl)-1,3-dihydro-2H-indol-2-one, is an orally available small molecule that acts as a potent blocker of Caᵥ2 type calcium channels, including Caᵥ2.1, Caᵥ2.2, and Caᵥ2.3.[1] Its analgesic properties stem from its state-dependent inhibition of these channels, preferentially blocking them in a depolarized (open/inactivated) state, which is more prevalent in hyper-excitable neurons involved in nociceptive pathways.[2][3] Studies have demonstrated its efficacy in rodent models of inflammatory and neuropathic pain, with analgesic effects comparable to nonsteroidal anti-inflammatory drugs (NSAIDs) and other established analgesics like pregabalin and duloxetine.[2][3]
Mechanism of Action
This compound exerts its analgesic effects primarily by blocking voltage-gated calcium channels of the Caᵥ2 family, which are crucial for neurotransmitter release in nociceptive pathways.[2] The Caᵥ2.2 (N-type) calcium channel, in particular, is a key component in pain transmission.[2][3] In conditions of chronic pain, neurons in the pain pathway are often depolarized, leading to an increased number of Caᵥ2 channels in the open or inactivated state. This compound's state-dependent mechanism allows it to selectively target these hyperactive neurons, reducing calcium influx and subsequent release of pain-mediating neurotransmitters like glutamate and substance P in the dorsal horn of the spinal cord.[2] The analgesic effect of this compound is significantly diminished in mice lacking the Caᵥ2.2 gene, underscoring the critical role of this channel in its mechanism of action.[2][3]
Recommended this compound Dosage for Mouse Pain Models
While the oral availability of this compound is a key advantage, specific oral dosage data for mouse models is limited in publicly available literature. One key study by Abbadie et al. (2010) reported that this compound significantly reversed Complete Freund's Adjuvant (CFA)-induced thermal hyperalgesia in wild-type mice by 88%. However, the precise oral dose that achieved this effect is not specified in the available text.
For guidance, researchers can refer to dosages used in rat models, keeping in mind the potential for allometric scaling differences.
Table 1: this compound Dosage in Rodent Pain Models (for reference)
| Species | Pain Model | Route of Administration | Dosage | Observed Effect |
| Rat | CFA-Induced Hyperalgesia | Oral | Dose-dependent | Reversal of hyperalgesia with a duration of action >8 hours. |
| Rat | Spinal Nerve Ligation (SNL) | Oral | Dose-dependent | Reversal of allodynia with a duration of action >8 hours. |
| Rat | SNL | Subcutaneous | 20 mg/kg | Reduced neuronal responses to mechanical stimulation in the dorsal horn.[4] |
| Rat | SNL | Intrathecal | 0.1, 1, 10 µg | Dose-dependent inhibition of neuronal responses to mechanical stimulation.[4] |
| Mouse | CFA-Induced Hyperalgesia | Oral | Not Specified | 88% reversal of thermal hyperalgesia.[3] |
Note: The oral dosages for rats were described as "dose-dependent" in the source material without specifying the exact range or ED50 values.
Experimental Protocols
The following are detailed protocols for inducing and assessing pain in mouse models, which can be used to evaluate the efficacy of this compound.
Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)
This model induces a localized and persistent inflammatory response, resulting in thermal and mechanical hyperalgesia.
Experimental Workflow:
References
- 1. Electrophysiological characterization of activation state-dependent Cav2 channel antagonist this compound in spinal nerve injured rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analgesic effects of a substituted N-triazole oxindole (this compound), a state-dependent, voltage-gated calcium channel 2 blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oxycodone - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Cell-Based Screening of Trox-1 Activity on Ca_v_2 Calcium Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trox-1 is a potent, state-dependent blocker of voltage-gated Ca_v_2 type calcium channels, including Ca_v_2.1, Ca_v_2.2, and Ca_v_2.3 subtypes.[1][2] These channels are critical in regulating neurotransmitter release and are validated therapeutic targets for chronic pain.[3] this compound serves as a valuable tool and reference compound in the discovery and characterization of new Ca_v_2 channel modulators. These application notes provide detailed protocols for cell-based assays designed to screen for and characterize the activity of compounds targeting these channels, using this compound as a control.
The primary methods described are fluorescence-based calcium influx assays and automated patch clamp electrophysiology, which are amenable to high-throughput screening (HTS).
Signaling Pathway of Ca_v_2 Calcium Channels
Voltage-gated calcium channels (Ca_v_2) are transmembrane proteins that open in response to membrane depolarization, allowing an influx of calcium ions (Ca²⁺). This influx of Ca²⁺ acts as a second messenger, triggering a variety of cellular processes, most notably the release of neurotransmitters from presynaptic terminals. The signaling cascade is initiated by an action potential depolarizing the cell membrane, which causes a conformational change in the Ca_v_2 channel, leading to its opening. The subsequent increase in intracellular Ca²⁺ concentration facilitates the fusion of synaptic vesicles with the presynaptic membrane, releasing neurotransmitters into the synaptic cleft.
References
- 1. Calcium Indicators | AAT Bioquest [aatbio.com]
- 2. Fluorescent and Bioluminescent Calcium Indicators with Tuneable Colors and Affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the substituted N-triazole oxindole this compound, a small-molecule, state-dependent inhibitor of Ca(V)2 calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Screening of Trox-1 Activity on Ca_v_2 Calcium Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trox-1 is a potent, state-dependent blocker of voltage-gated Ca_v_2 type calcium channels, including Ca_v_2.1, Ca_v_2.2, and Ca_v_2.3 subtypes.[1][2] These channels are critical in regulating neurotransmitter release and are validated therapeutic targets for chronic pain.[3] this compound serves as a valuable tool and reference compound in the discovery and characterization of new Ca_v_2 channel modulators. These application notes provide detailed protocols for cell-based assays designed to screen for and characterize the activity of compounds targeting these channels, using this compound as a control.
The primary methods described are fluorescence-based calcium influx assays and automated patch clamp electrophysiology, which are amenable to high-throughput screening (HTS).
Signaling Pathway of Ca_v_2 Calcium Channels
Voltage-gated calcium channels (Ca_v_2) are transmembrane proteins that open in response to membrane depolarization, allowing an influx of calcium ions (Ca²⁺). This influx of Ca²⁺ acts as a second messenger, triggering a variety of cellular processes, most notably the release of neurotransmitters from presynaptic terminals. The signaling cascade is initiated by an action potential depolarizing the cell membrane, which causes a conformational change in the Ca_v_2 channel, leading to its opening. The subsequent increase in intracellular Ca²⁺ concentration facilitates the fusion of synaptic vesicles with the presynaptic membrane, releasing neurotransmitters into the synaptic cleft.
References
- 1. Calcium Indicators | AAT Bioquest [aatbio.com]
- 2. Fluorescent and Bioluminescent Calcium Indicators with Tuneable Colors and Affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the substituted N-triazole oxindole this compound, a small-molecule, state-dependent inhibitor of Ca(V)2 calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Trox-1 in Dorsal Root ganglion Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trox-1, an N-triazole oxindole, is a state-dependent blocker of voltage-gated calcium channels (Ca(v)2), with a notable preference for the Ca(v)2.2 (N-type) channel.[1][2] These channels are critical in nociceptive signaling pathways, making this compound a compound of significant interest for the development of novel analgesics for chronic pain.[3][4] Its state-dependent mechanism of action, preferentially inhibiting channels in a depolarized state, suggests a potential for a wider therapeutic window compared to state-independent blockers.[1][2]
These application notes provide detailed protocols for the use of this compound in primary cultures of dorsal root ganglion (DRG) neurons, a key in vitro model for studying sensory neuron function and pain mechanisms. The provided methodologies cover DRG neuron isolation and culture, assessment of this compound's effect on calcium influx, and evaluation of neuronal viability.
Data Presentation
Table 1: Concentration-Dependent Inhibition of Ca(v)2.2 Currents by this compound in Rat DRG Neurons
| This compound Concentration (µM) | Inhibition of Ca(v)2.2 Current (%) under Depolarized Conditions (Vh = -50 mV) | Inhibition of Ca(v)2.2 Current (%) under Hyperpolarized Conditions (Vh = -90 mV) |
| 0.1 | ~10% | <5% |
| 0.4 (IC50) | 50% | Not Reported |
| 1.0 | ~70% | ~5% |
| 2.0 | Not Reported | 2.6 ± 4.2% |
| 2.6 (IC50) | Not Reported | 50% |
| 10.0 | >90% | ~15% |
Data synthesized from electrophysiological studies.[1]
Table 2: IC50 Values of this compound for Ca(v)2.2 Channel Inhibition
| Condition | Cell Type | IC50 (µM) | Reference |
| Depolarized | Rat DRG Neurons | 0.4 | [3] |
| Hyperpolarized | Rat DRG Neurons | 2.6 | [3] |
Experimental Protocols
Protocol 1: Isolation and Culture of Rodent Dorsal Root Ganglion (DRG) Neurons
This protocol describes the dissocation method for establishing primary cultures of DRG neurons from rodents.
Materials:
-
Complete DMEM/F12 medium (supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin)
-
Hanks' Balanced Salt Solution (HBSS), ice-cold
-
Collagenase Type IA (1 mg/mL in HBSS)
-
Trypsin-EDTA (0.25%)
-
Neurobasal medium supplemented with B27, GlutaMAX, and Nerve Growth Factor (NGF, 50 ng/mL)
-
Poly-D-lysine and Laminin-coated culture plates or coverslips
-
Sterile dissection tools
-
35 mm culture dishes
-
15 mL conical tubes
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Tissue Harvest: Euthanize the animal according to approved institutional guidelines. Dissect the vertebral column and expose the spinal cord. Carefully extract the dorsal root ganglia using fine forceps and place them into a 35 mm dish containing ice-cold HBSS.
-
Enzymatic Digestion:
-
Transfer the DRGs to a tube containing 1 mg/mL Collagenase Type IA in HBSS.
-
Incubate at 37°C for 60-90 minutes with gentle agitation.
-
Centrifuge at 150 x g for 2 minutes, discard the supernatant, and wash the ganglia twice with HBSS.
-
Add 0.25% Trypsin-EDTA and incubate at 37°C for 5-10 minutes.
-
-
Dissociation and Plating:
-
Inactivate the trypsin by adding an equal volume of complete DMEM/F12 medium.
-
Gently triturate the ganglia using a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
Centrifuge the cell suspension at 150 x g for 5 minutes.
-
Resuspend the cell pellet in supplemented Neurobasal medium.
-
Plate the dissociated neurons onto Poly-D-lysine and Laminin-coated culture vessels.
-
-
Culture Maintenance:
-
Incubate the cultures at 37°C in a humidified atmosphere with 5% CO2.
-
After 24 hours, replace half of the medium with fresh, pre-warmed supplemented Neurobasal medium.
-
To inhibit the proliferation of non-neuronal cells, an anti-mitotic agent such as 5-Fluoro-2'-deoxyuridine (FdU) can be added to the culture medium for the first 2-3 days.[5]
-
Change half of the medium every 2-3 days thereafter. Neurons are typically ready for experiments within 2-7 days in vitro.
-
Protocol 2: Calcium Imaging to Assess this compound Activity
This protocol details the use of calcium imaging to measure the inhibitory effect of this compound on depolarization-evoked calcium influx in cultured DRG neurons.
Materials:
-
Cultured DRG neurons on glass coverslips
-
Fluo-4 AM or Fura-2 AM calcium indicator
-
Pluronic F-127
-
HEPES-buffered saline (HBS): 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM Glucose, 10 mM HEPES, pH 7.4
-
High Potassium (High K+) HBS: 95 mM NaCl, 50 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM Glucose, 10 mM HEPES, pH 7.4
-
This compound stock solution (in DMSO)
-
Fluorescence microscope with a calcium imaging system
Procedure:
-
Dye Loading:
-
Prepare a loading solution of 5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBS.
-
Incubate the DRG neuron cultures with the loading solution for 30-45 minutes at 37°C.
-
Wash the cells three times with HBS to remove excess dye and allow for de-esterification for 20-30 minutes at room temperature.
-
-
Baseline and Stimulation:
-
Mount the coverslip onto the microscope stage and perfuse with HBS.
-
Acquire baseline fluorescence images.
-
Stimulate the neurons with High K+ HBS to induce depolarization and measure the resulting increase in intracellular calcium.
-
-
This compound Application and Dose-Response:
-
Wash the cells with HBS to return to baseline.
-
Prepare a series of this compound dilutions in HBS from the stock solution (e.g., 0.1, 0.3, 1, 3, 10 µM).
-
Incubate the cells with the first concentration of this compound for 5-10 minutes.
-
Repeat the stimulation with High K+ HBS in the presence of this compound and record the calcium response.
-
Wash the cells and repeat the incubation and stimulation with increasing concentrations of this compound.
-
-
Data Analysis:
-
Measure the peak fluorescence intensity of the calcium transients before and after this compound application for individual neurons.
-
Calculate the percentage of inhibition of the calcium response for each this compound concentration.
-
Plot the percentage of inhibition against the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 3: Neuronal Viability Assessment
This protocol describes a method to evaluate the potential cytotoxicity of this compound on cultured DRG neurons using a live/dead cell staining assay.
Materials:
-
Cultured DRG neurons
-
This compound
-
Phosphate-buffered saline (PBS)
-
Calcein AM (for live cells)
-
Ethidium homodimer-1 (for dead cells)
-
Fluorescence microscope
Procedure:
-
This compound Treatment:
-
Treat DRG neuron cultures with various concentrations of this compound (e.g., 1, 10, 100 µM) for a desired duration (e.g., 24, 48 hours). Include a vehicle control (DMSO) and a positive control for cell death (e.g., high concentration of ethanol).
-
-
Staining:
-
Prepare a staining solution containing 2 µM Calcein AM and 4 µM Ethidium homodimer-1 in PBS.
-
Remove the culture medium and wash the cells once with PBS.
-
Incubate the cells with the staining solution for 30 minutes at room temperature, protected from light.
-
-
Imaging and Analysis:
-
Image the cells using a fluorescence microscope with appropriate filters for Calcein AM (green fluorescence in live cells) and Ethidium homodimer-1 (red fluorescence in dead cells).
-
Count the number of live (green) and dead (red) cells in multiple fields of view for each condition.
-
Calculate the percentage of viable cells for each treatment group.
-
To assess apoptosis, a similar protocol can be followed using a caspase-3/7 activation sensor.[6]
-
Visualizations
Caption: Signaling pathway of this compound in DRG neurons.
References
- 1. Electrophysiological characterization of activation state-dependent Cav2 channel antagonist this compound in spinal nerve injured rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 3. biorxiv.org [biorxiv.org]
- 4. Mechanisms of conotoxin inhibition of N-type (Ca(v)2.2) calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Efficient Method for Dorsal Root Ganglia Neurons Purification with a One-Time Anti-Mitotic Reagent Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Despite Differences in Cytosolic Calcium Regulation, Lidocaine Toxicity Is Similar in Adult and Neonatal Rat Dorsal Root Ganglia in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Trox-1 in Dorsal Root ganglion Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trox-1, an N-triazole oxindole, is a state-dependent blocker of voltage-gated calcium channels (Ca(v)2), with a notable preference for the Ca(v)2.2 (N-type) channel.[1][2] These channels are critical in nociceptive signaling pathways, making this compound a compound of significant interest for the development of novel analgesics for chronic pain.[3][4] Its state-dependent mechanism of action, preferentially inhibiting channels in a depolarized state, suggests a potential for a wider therapeutic window compared to state-independent blockers.[1][2]
These application notes provide detailed protocols for the use of this compound in primary cultures of dorsal root ganglion (DRG) neurons, a key in vitro model for studying sensory neuron function and pain mechanisms. The provided methodologies cover DRG neuron isolation and culture, assessment of this compound's effect on calcium influx, and evaluation of neuronal viability.
Data Presentation
Table 1: Concentration-Dependent Inhibition of Ca(v)2.2 Currents by this compound in Rat DRG Neurons
| This compound Concentration (µM) | Inhibition of Ca(v)2.2 Current (%) under Depolarized Conditions (Vh = -50 mV) | Inhibition of Ca(v)2.2 Current (%) under Hyperpolarized Conditions (Vh = -90 mV) |
| 0.1 | ~10% | <5% |
| 0.4 (IC50) | 50% | Not Reported |
| 1.0 | ~70% | ~5% |
| 2.0 | Not Reported | 2.6 ± 4.2% |
| 2.6 (IC50) | Not Reported | 50% |
| 10.0 | >90% | ~15% |
Data synthesized from electrophysiological studies.[1]
Table 2: IC50 Values of this compound for Ca(v)2.2 Channel Inhibition
| Condition | Cell Type | IC50 (µM) | Reference |
| Depolarized | Rat DRG Neurons | 0.4 | [3] |
| Hyperpolarized | Rat DRG Neurons | 2.6 | [3] |
Experimental Protocols
Protocol 1: Isolation and Culture of Rodent Dorsal Root Ganglion (DRG) Neurons
This protocol describes the dissocation method for establishing primary cultures of DRG neurons from rodents.
Materials:
-
Complete DMEM/F12 medium (supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin)
-
Hanks' Balanced Salt Solution (HBSS), ice-cold
-
Collagenase Type IA (1 mg/mL in HBSS)
-
Trypsin-EDTA (0.25%)
-
Neurobasal medium supplemented with B27, GlutaMAX, and Nerve Growth Factor (NGF, 50 ng/mL)
-
Poly-D-lysine and Laminin-coated culture plates or coverslips
-
Sterile dissection tools
-
35 mm culture dishes
-
15 mL conical tubes
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Tissue Harvest: Euthanize the animal according to approved institutional guidelines. Dissect the vertebral column and expose the spinal cord. Carefully extract the dorsal root ganglia using fine forceps and place them into a 35 mm dish containing ice-cold HBSS.
-
Enzymatic Digestion:
-
Transfer the DRGs to a tube containing 1 mg/mL Collagenase Type IA in HBSS.
-
Incubate at 37°C for 60-90 minutes with gentle agitation.
-
Centrifuge at 150 x g for 2 minutes, discard the supernatant, and wash the ganglia twice with HBSS.
-
Add 0.25% Trypsin-EDTA and incubate at 37°C for 5-10 minutes.
-
-
Dissociation and Plating:
-
Inactivate the trypsin by adding an equal volume of complete DMEM/F12 medium.
-
Gently triturate the ganglia using a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
Centrifuge the cell suspension at 150 x g for 5 minutes.
-
Resuspend the cell pellet in supplemented Neurobasal medium.
-
Plate the dissociated neurons onto Poly-D-lysine and Laminin-coated culture vessels.
-
-
Culture Maintenance:
-
Incubate the cultures at 37°C in a humidified atmosphere with 5% CO2.
-
After 24 hours, replace half of the medium with fresh, pre-warmed supplemented Neurobasal medium.
-
To inhibit the proliferation of non-neuronal cells, an anti-mitotic agent such as 5-Fluoro-2'-deoxyuridine (FdU) can be added to the culture medium for the first 2-3 days.[5]
-
Change half of the medium every 2-3 days thereafter. Neurons are typically ready for experiments within 2-7 days in vitro.
-
Protocol 2: Calcium Imaging to Assess this compound Activity
This protocol details the use of calcium imaging to measure the inhibitory effect of this compound on depolarization-evoked calcium influx in cultured DRG neurons.
Materials:
-
Cultured DRG neurons on glass coverslips
-
Fluo-4 AM or Fura-2 AM calcium indicator
-
Pluronic F-127
-
HEPES-buffered saline (HBS): 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM Glucose, 10 mM HEPES, pH 7.4
-
High Potassium (High K+) HBS: 95 mM NaCl, 50 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM Glucose, 10 mM HEPES, pH 7.4
-
This compound stock solution (in DMSO)
-
Fluorescence microscope with a calcium imaging system
Procedure:
-
Dye Loading:
-
Prepare a loading solution of 5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBS.
-
Incubate the DRG neuron cultures with the loading solution for 30-45 minutes at 37°C.
-
Wash the cells three times with HBS to remove excess dye and allow for de-esterification for 20-30 minutes at room temperature.
-
-
Baseline and Stimulation:
-
Mount the coverslip onto the microscope stage and perfuse with HBS.
-
Acquire baseline fluorescence images.
-
Stimulate the neurons with High K+ HBS to induce depolarization and measure the resulting increase in intracellular calcium.
-
-
This compound Application and Dose-Response:
-
Wash the cells with HBS to return to baseline.
-
Prepare a series of this compound dilutions in HBS from the stock solution (e.g., 0.1, 0.3, 1, 3, 10 µM).
-
Incubate the cells with the first concentration of this compound for 5-10 minutes.
-
Repeat the stimulation with High K+ HBS in the presence of this compound and record the calcium response.
-
Wash the cells and repeat the incubation and stimulation with increasing concentrations of this compound.
-
-
Data Analysis:
-
Measure the peak fluorescence intensity of the calcium transients before and after this compound application for individual neurons.
-
Calculate the percentage of inhibition of the calcium response for each this compound concentration.
-
Plot the percentage of inhibition against the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 3: Neuronal Viability Assessment
This protocol describes a method to evaluate the potential cytotoxicity of this compound on cultured DRG neurons using a live/dead cell staining assay.
Materials:
-
Cultured DRG neurons
-
This compound
-
Phosphate-buffered saline (PBS)
-
Calcein AM (for live cells)
-
Ethidium homodimer-1 (for dead cells)
-
Fluorescence microscope
Procedure:
-
This compound Treatment:
-
Treat DRG neuron cultures with various concentrations of this compound (e.g., 1, 10, 100 µM) for a desired duration (e.g., 24, 48 hours). Include a vehicle control (DMSO) and a positive control for cell death (e.g., high concentration of ethanol).
-
-
Staining:
-
Prepare a staining solution containing 2 µM Calcein AM and 4 µM Ethidium homodimer-1 in PBS.
-
Remove the culture medium and wash the cells once with PBS.
-
Incubate the cells with the staining solution for 30 minutes at room temperature, protected from light.
-
-
Imaging and Analysis:
-
Image the cells using a fluorescence microscope with appropriate filters for Calcein AM (green fluorescence in live cells) and Ethidium homodimer-1 (red fluorescence in dead cells).
-
Count the number of live (green) and dead (red) cells in multiple fields of view for each condition.
-
Calculate the percentage of viable cells for each treatment group.
-
To assess apoptosis, a similar protocol can be followed using a caspase-3/7 activation sensor.[6]
-
Visualizations
Caption: Signaling pathway of this compound in DRG neurons.
References
- 1. Electrophysiological characterization of activation state-dependent Cav2 channel antagonist this compound in spinal nerve injured rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 3. biorxiv.org [biorxiv.org]
- 4. Mechanisms of conotoxin inhibition of N-type (Ca(v)2.2) calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Efficient Method for Dorsal Root Ganglia Neurons Purification with a One-Time Anti-Mitotic Reagent Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Despite Differences in Cytosolic Calcium Regulation, Lidocaine Toxicity Is Similar in Adult and Neonatal Rat Dorsal Root Ganglia in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescence-Based Measurement of Trox-1 IC50 on Ca_v_2.2 Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trox-1 is a potent, state-dependent blocker of voltage-gated calcium channels (Ca_v), with notable activity against the Ca_v_2.2 (N-type) channel.[1][2] These channels are critical components in nociceptive signaling pathways, making them a key target for the development of novel analgesics.[3] Determining the half-maximal inhibitory concentration (IC50) of compounds like this compound is a fundamental step in drug discovery, enabling the quantification and comparison of their potency. Fluorescence-based assays provide a high-throughput and sensitive method for measuring intracellular calcium influx, which is a direct indicator of Ca_v_2.2 channel activity.
This document provides detailed protocols for fluorescence-based assays to determine the IC50 of this compound on Ca_v_2.2 channels. The primary method described is a calcium influx assay using a fluorescent indicator in a cell line stably expressing the human Ca_v_2.2 channel.
Signaling Pathway and Assay Principle
Voltage-gated calcium channels, such as Ca_v_2.2, open in response to membrane depolarization, allowing an influx of calcium ions (Ca²⁺) down their electrochemical gradient. This increase in intracellular Ca²⁺ concentration triggers a variety of cellular responses, including neurotransmitter release. Inhibitors like this compound block these channels, thereby preventing or reducing the calcium influx.
The fluorescence-based assay for measuring this compound IC50 relies on a fluorescent calcium indicator that exhibits an increase in fluorescence intensity upon binding to Ca²⁺. Cells expressing the Ca_v_2.2 channel are loaded with this indicator. The assay is initiated by depolarizing the cell membrane, typically with a high concentration of potassium chloride (KCl), which opens the Ca_v_2.2 channels and leads to a surge in intracellular Ca²⁺, detected as an increase in fluorescence. In the presence of this compound, the channel is blocked, resulting in a diminished fluorescence signal. The IC50 value is determined by measuring the fluorescence signal across a range of this compound concentrations and calculating the concentration at which the calcium influx is inhibited by 50%.
Data Presentation
The potency of this compound as a Ca_v_2.2 channel blocker is dependent on the membrane potential. It exhibits greater potency under depolarized conditions.[3][4]
| Compound | Target Channel | Assay Condition | IC50 (µM) |
| This compound | Recombinant Ca_v_2.2 | Depolarized (high K+) | 0.27[3][4] |
| This compound | Recombinant Ca_v_2.2 | Hyperpolarized (low K+) | >20[3][4] |
| This compound | Native Ca_v_2.2 (rat DRG neurons) | Depolarized | 0.4[3] |
| This compound | Native Ca_v_2.2 (rat DRG neurons) | Hyperpolarized | 2.6[3] |
Experimental Protocols
Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably co-expressing the human Ca_v_2.2 α1 subunit, and the auxiliary α2δ and β subunits.
-
Fluorescent Calcium Indicator: Fluo-4 AM (acetoxymethyl ester) or a similar calcium-sensitive dye.
-
This compound: Prepare a stock solution in DMSO.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin, and a selection agent (e.g., G418) to maintain stable expression.
-
Assay Buffer (Low K+): Hanks' Balanced Salt Solution (HBSS) or similar, containing (in mM): 137 NaCl, 5.4 KCl, 1.3 CaCl₂, 0.8 MgSO₄, 0.4 KH₂PO₄, 0.3 Na₂HPO₄, 5.6 glucose, 10 HEPES, pH 7.4.
-
Depolarization Buffer (High K+): Similar to Assay Buffer, but with an elevated KCl concentration (e.g., 90 mM) and a correspondingly reduced NaCl concentration to maintain osmolarity.
-
Probenecid: (Optional) An anion exchange inhibitor that can reduce the leakage of the de-esterified dye from the cells.
-
Plates: Black-walled, clear-bottom 96-well or 384-well microplates suitable for fluorescence measurements.
-
Instrumentation: A fluorescence microplate reader with automated liquid handling capabilities, such as a Fluorometric Imaging Plate Reader (FLIPR).
Experimental Workflow
Detailed Protocol
1. Cell Plating:
-
Culture the HEK-Ca_v_2.2 cells in T-75 flasks until they reach 80-90% confluency.
-
Harvest the cells using trypsin-EDTA and resuspend them in fresh culture medium.
-
Seed the cells into black-walled, clear-bottom 96-well plates at a density of 50,000 to 100,000 cells per well in 100 µL of culture medium.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 24-48 hours to allow for cell attachment and formation of a monolayer.
2. Dye Loading:
-
Prepare a Fluo-4 AM loading solution in the Assay Buffer (Low K+). The final concentration of Fluo-4 AM is typically between 1 and 5 µM. If using probenecid, include it in this solution (final concentration 1-2.5 mM).
-
Aspirate the culture medium from the cell plates.
-
Gently add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark to allow for dye loading and de-esterification.
-
(Optional, but recommended) After incubation, gently wash the cells once or twice with 100 µL of Assay Buffer (Low K+) to remove excess extracellular dye. Leave a final volume of 100 µL of Assay Buffer in each well.
-
Incubate the plate at room temperature for 15-30 minutes in the dark to allow for complete de-esterification of the dye.
3. Compound Incubation:
-
Prepare serial dilutions of this compound in Assay Buffer (Low K+) at concentrations that are 2x the final desired concentrations. Also, prepare a vehicle control (e.g., DMSO in Assay Buffer) and a positive control (no inhibitor).
-
Add an equal volume (e.g., 100 µL) of the 2x this compound dilutions to the corresponding wells of the cell plate.
-
Incubate the plate at room temperature for 10-20 minutes in the dark.
4. Fluorescence Measurement and Cell Depolarization:
-
Set up the fluorescence microplate reader (e.g., FLIPR) to measure fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
-
Program the instrument to first read a baseline fluorescence for 10-20 seconds.
-
The instrument's integrated liquid handler should then add a specific volume (e.g., 50 µL) of the Depolarization Buffer (High K+) to each well to induce channel opening.
-
Continue to measure the fluorescence signal for an additional 1-2 minutes to capture the peak calcium influx.
5. Data Analysis:
-
The primary data will be the change in fluorescence intensity (ΔF) upon depolarization, which is calculated as the peak fluorescence after depolarization minus the baseline fluorescence.
-
Normalize the data by setting the fluorescence change in the vehicle control (no inhibitor) as 100% activity and the fluorescence in the presence of a saturating concentration of a known blocker or in the absence of depolarization as 0% activity.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion
The described fluorescence-based calcium influx assay is a robust and high-throughput method for determining the IC50 of Ca_v_2.2 channel inhibitors like this compound. The protocol can be adapted for screening compound libraries to identify novel calcium channel modulators. Careful optimization of cell density, dye concentration, and buffer compositions is crucial for achieving reliable and reproducible results.
References
- 1. Calcium Indicators | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. ionbiosciences.com [ionbiosciences.com]
- 3. Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of State-Dependent Blockers for Voltage-Gated Calcium Channels Using a FLIPR-Based Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescence-Based Measurement of Trox-1 IC50 on Ca_v_2.2 Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trox-1 is a potent, state-dependent blocker of voltage-gated calcium channels (Ca_v), with notable activity against the Ca_v_2.2 (N-type) channel.[1][2] These channels are critical components in nociceptive signaling pathways, making them a key target for the development of novel analgesics.[3] Determining the half-maximal inhibitory concentration (IC50) of compounds like this compound is a fundamental step in drug discovery, enabling the quantification and comparison of their potency. Fluorescence-based assays provide a high-throughput and sensitive method for measuring intracellular calcium influx, which is a direct indicator of Ca_v_2.2 channel activity.
This document provides detailed protocols for fluorescence-based assays to determine the IC50 of this compound on Ca_v_2.2 channels. The primary method described is a calcium influx assay using a fluorescent indicator in a cell line stably expressing the human Ca_v_2.2 channel.
Signaling Pathway and Assay Principle
Voltage-gated calcium channels, such as Ca_v_2.2, open in response to membrane depolarization, allowing an influx of calcium ions (Ca²⁺) down their electrochemical gradient. This increase in intracellular Ca²⁺ concentration triggers a variety of cellular responses, including neurotransmitter release. Inhibitors like this compound block these channels, thereby preventing or reducing the calcium influx.
The fluorescence-based assay for measuring this compound IC50 relies on a fluorescent calcium indicator that exhibits an increase in fluorescence intensity upon binding to Ca²⁺. Cells expressing the Ca_v_2.2 channel are loaded with this indicator. The assay is initiated by depolarizing the cell membrane, typically with a high concentration of potassium chloride (KCl), which opens the Ca_v_2.2 channels and leads to a surge in intracellular Ca²⁺, detected as an increase in fluorescence. In the presence of this compound, the channel is blocked, resulting in a diminished fluorescence signal. The IC50 value is determined by measuring the fluorescence signal across a range of this compound concentrations and calculating the concentration at which the calcium influx is inhibited by 50%.
Data Presentation
The potency of this compound as a Ca_v_2.2 channel blocker is dependent on the membrane potential. It exhibits greater potency under depolarized conditions.[3][4]
| Compound | Target Channel | Assay Condition | IC50 (µM) |
| This compound | Recombinant Ca_v_2.2 | Depolarized (high K+) | 0.27[3][4] |
| This compound | Recombinant Ca_v_2.2 | Hyperpolarized (low K+) | >20[3][4] |
| This compound | Native Ca_v_2.2 (rat DRG neurons) | Depolarized | 0.4[3] |
| This compound | Native Ca_v_2.2 (rat DRG neurons) | Hyperpolarized | 2.6[3] |
Experimental Protocols
Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably co-expressing the human Ca_v_2.2 α1 subunit, and the auxiliary α2δ and β subunits.
-
Fluorescent Calcium Indicator: Fluo-4 AM (acetoxymethyl ester) or a similar calcium-sensitive dye.
-
This compound: Prepare a stock solution in DMSO.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin, and a selection agent (e.g., G418) to maintain stable expression.
-
Assay Buffer (Low K+): Hanks' Balanced Salt Solution (HBSS) or similar, containing (in mM): 137 NaCl, 5.4 KCl, 1.3 CaCl₂, 0.8 MgSO₄, 0.4 KH₂PO₄, 0.3 Na₂HPO₄, 5.6 glucose, 10 HEPES, pH 7.4.
-
Depolarization Buffer (High K+): Similar to Assay Buffer, but with an elevated KCl concentration (e.g., 90 mM) and a correspondingly reduced NaCl concentration to maintain osmolarity.
-
Probenecid: (Optional) An anion exchange inhibitor that can reduce the leakage of the de-esterified dye from the cells.
-
Plates: Black-walled, clear-bottom 96-well or 384-well microplates suitable for fluorescence measurements.
-
Instrumentation: A fluorescence microplate reader with automated liquid handling capabilities, such as a Fluorometric Imaging Plate Reader (FLIPR).
Experimental Workflow
Detailed Protocol
1. Cell Plating:
-
Culture the HEK-Ca_v_2.2 cells in T-75 flasks until they reach 80-90% confluency.
-
Harvest the cells using trypsin-EDTA and resuspend them in fresh culture medium.
-
Seed the cells into black-walled, clear-bottom 96-well plates at a density of 50,000 to 100,000 cells per well in 100 µL of culture medium.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 24-48 hours to allow for cell attachment and formation of a monolayer.
2. Dye Loading:
-
Prepare a Fluo-4 AM loading solution in the Assay Buffer (Low K+). The final concentration of Fluo-4 AM is typically between 1 and 5 µM. If using probenecid, include it in this solution (final concentration 1-2.5 mM).
-
Aspirate the culture medium from the cell plates.
-
Gently add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark to allow for dye loading and de-esterification.
-
(Optional, but recommended) After incubation, gently wash the cells once or twice with 100 µL of Assay Buffer (Low K+) to remove excess extracellular dye. Leave a final volume of 100 µL of Assay Buffer in each well.
-
Incubate the plate at room temperature for 15-30 minutes in the dark to allow for complete de-esterification of the dye.
3. Compound Incubation:
-
Prepare serial dilutions of this compound in Assay Buffer (Low K+) at concentrations that are 2x the final desired concentrations. Also, prepare a vehicle control (e.g., DMSO in Assay Buffer) and a positive control (no inhibitor).
-
Add an equal volume (e.g., 100 µL) of the 2x this compound dilutions to the corresponding wells of the cell plate.
-
Incubate the plate at room temperature for 10-20 minutes in the dark.
4. Fluorescence Measurement and Cell Depolarization:
-
Set up the fluorescence microplate reader (e.g., FLIPR) to measure fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
-
Program the instrument to first read a baseline fluorescence for 10-20 seconds.
-
The instrument's integrated liquid handler should then add a specific volume (e.g., 50 µL) of the Depolarization Buffer (High K+) to each well to induce channel opening.
-
Continue to measure the fluorescence signal for an additional 1-2 minutes to capture the peak calcium influx.
5. Data Analysis:
-
The primary data will be the change in fluorescence intensity (ΔF) upon depolarization, which is calculated as the peak fluorescence after depolarization minus the baseline fluorescence.
-
Normalize the data by setting the fluorescence change in the vehicle control (no inhibitor) as 100% activity and the fluorescence in the presence of a saturating concentration of a known blocker or in the absence of depolarization as 0% activity.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion
The described fluorescence-based calcium influx assay is a robust and high-throughput method for determining the IC50 of Ca_v_2.2 channel inhibitors like this compound. The protocol can be adapted for screening compound libraries to identify novel calcium channel modulators. Careful optimization of cell density, dye concentration, and buffer compositions is crucial for achieving reliable and reproducible results.
References
- 1. Calcium Indicators | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. ionbiosciences.com [ionbiosciences.com]
- 3. Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of State-Dependent Blockers for Voltage-Gated Calcium Channels Using a FLIPR-Based Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Analogous Effects of Trox-1
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for evaluating the analgesic properties of Trox-1, a state-dependent blocker of voltage-gated calcium channel 2 (Ca(v)2) subtypes.[1][2] The protocols detailed below cover both in vitro and in vivo methodologies to thoroughly characterize the analgesic potential of this compound.
Introduction
This compound is a small-molecule, orally available compound that acts as a potent blocker of Ca(v)2 type calcium channels.[1][2] These channels, particularly the N-type (Ca(v)2.2), are critical components in nociceptive transmission pathways.[3][4] By inhibiting these channels, this compound is expected to reduce the release of neurotransmitters involved in pain signaling.[5] Preclinical studies have shown that this compound exhibits analgesic effects in models of inflammatory and neuropathic pain, with efficacy comparable to established analgesics like nonsteroidal anti-inflammatory drugs (NSAIDs), pregabalin, and duloxetine.[3][6][7]
This document outlines a series of experiments to confirm and expand upon these findings, providing a framework for assessing the analgesic profile of this compound. The protocols include electrophysiological assays to determine its mechanism of action at the cellular level and established animal models of pain to evaluate its efficacy in vivo.
In Vitro Assessment of this compound Activity
In vitro assays are essential for characterizing the direct interaction of this compound with its molecular target, the Ca(v)2 channels. Electrophysiology is the gold standard for measuring ion channel activity and pharmacology.[8]
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology in Dorsal Root Ganglion (DRG) Neurons
This protocol aims to quantify the state-dependent block of Ca(v)2.2 channels by this compound in native sensory neurons.
Materials:
-
Primary culture of dorsal root ganglion (DRG) neurons from rats
-
External and internal recording solutions
-
Patch-clamp rig with amplifier and data acquisition system
-
This compound compound
-
Control compounds (e.g., ω-conotoxin GVIA as a selective Ca(v)2.2 blocker)
Procedure:
-
Isolate and culture DRG neurons from neonatal or adult rats.
-
After 24-48 hours in culture, select healthy-looking neurons for recording.
-
Establish a whole-cell patch-clamp configuration.
-
Apply a voltage protocol to elicit calcium channel currents. To assess state-dependence, currents will be evoked from both a hyperpolarized holding potential (e.g., -90 mV) and a depolarized holding potential (e.g., -50 mV).
-
Record baseline calcium currents.
-
Perfuse the cells with increasing concentrations of this compound and record the resulting inhibition of the calcium currents at both holding potentials.
-
Wash out the compound to assess the reversibility of the block.
-
Analyze the data to determine the IC50 values for this compound under both hyperpolarized and depolarized conditions.
Data Presentation:
| Parameter | Description |
| Cell Type | Rat Dorsal Root Ganglion (DRG) Neurons |
| Target Channel | Voltage-gated calcium channel 2.2 (Ca(v)2.2) |
| Recording Method | Whole-cell patch-clamp |
| Holding Potential (Hyperpolarized) | -90 mV |
| Holding Potential (Depolarized) | -50 mV |
| This compound IC50 (Hyperpolarized) | Concentration of this compound for 50% inhibition |
| This compound IC50 (Depolarized) | Concentration of this compound for 50% inhibition |
Signaling Pathway of this compound in Nociceptive Transmission```dot
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [medbox.iiab.me]
- 3. researchgate.net [researchgate.net]
- 4. Analgesic Effects Of A Substituted N-triazole Oxindole (this compound), A State-dependent, Voltage-gated Calcium Channel 2 Blocker | London Spine Unit | UK's Best Spinal Clinic | Harley Street [londonspine.com]
- 5. criver.com [criver.com]
- 6. Analgesic effects of a substituted N-triazole oxindole (this compound), a state-dependent, voltage-gated calcium channel 2 blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Application Notes and Protocols for Assessing the Analogous Effects of Trox-1
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for evaluating the analgesic properties of Trox-1, a state-dependent blocker of voltage-gated calcium channel 2 (Ca(v)2) subtypes.[1][2] The protocols detailed below cover both in vitro and in vivo methodologies to thoroughly characterize the analgesic potential of this compound.
Introduction
This compound is a small-molecule, orally available compound that acts as a potent blocker of Ca(v)2 type calcium channels.[1][2] These channels, particularly the N-type (Ca(v)2.2), are critical components in nociceptive transmission pathways.[3][4] By inhibiting these channels, this compound is expected to reduce the release of neurotransmitters involved in pain signaling.[5] Preclinical studies have shown that this compound exhibits analgesic effects in models of inflammatory and neuropathic pain, with efficacy comparable to established analgesics like nonsteroidal anti-inflammatory drugs (NSAIDs), pregabalin, and duloxetine.[3][6][7]
This document outlines a series of experiments to confirm and expand upon these findings, providing a framework for assessing the analgesic profile of this compound. The protocols include electrophysiological assays to determine its mechanism of action at the cellular level and established animal models of pain to evaluate its efficacy in vivo.
In Vitro Assessment of this compound Activity
In vitro assays are essential for characterizing the direct interaction of this compound with its molecular target, the Ca(v)2 channels. Electrophysiology is the gold standard for measuring ion channel activity and pharmacology.[8]
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology in Dorsal Root Ganglion (DRG) Neurons
This protocol aims to quantify the state-dependent block of Ca(v)2.2 channels by this compound in native sensory neurons.
Materials:
-
Primary culture of dorsal root ganglion (DRG) neurons from rats
-
External and internal recording solutions
-
Patch-clamp rig with amplifier and data acquisition system
-
This compound compound
-
Control compounds (e.g., ω-conotoxin GVIA as a selective Ca(v)2.2 blocker)
Procedure:
-
Isolate and culture DRG neurons from neonatal or adult rats.
-
After 24-48 hours in culture, select healthy-looking neurons for recording.
-
Establish a whole-cell patch-clamp configuration.
-
Apply a voltage protocol to elicit calcium channel currents. To assess state-dependence, currents will be evoked from both a hyperpolarized holding potential (e.g., -90 mV) and a depolarized holding potential (e.g., -50 mV).
-
Record baseline calcium currents.
-
Perfuse the cells with increasing concentrations of this compound and record the resulting inhibition of the calcium currents at both holding potentials.
-
Wash out the compound to assess the reversibility of the block.
-
Analyze the data to determine the IC50 values for this compound under both hyperpolarized and depolarized conditions.
Data Presentation:
| Parameter | Description |
| Cell Type | Rat Dorsal Root Ganglion (DRG) Neurons |
| Target Channel | Voltage-gated calcium channel 2.2 (Ca(v)2.2) |
| Recording Method | Whole-cell patch-clamp |
| Holding Potential (Hyperpolarized) | -90 mV |
| Holding Potential (Depolarized) | -50 mV |
| This compound IC50 (Hyperpolarized) | Concentration of this compound for 50% inhibition |
| This compound IC50 (Depolarized) | Concentration of this compound for 50% inhibition |
Signaling Pathway of this compound in Nociceptive Transmission```dot
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [medbox.iiab.me]
- 3. researchgate.net [researchgate.net]
- 4. Analgesic Effects Of A Substituted N-triazole Oxindole (this compound), A State-dependent, Voltage-gated Calcium Channel 2 Blocker | London Spine Unit | UK's Best Spinal Clinic | Harley Street [londonspine.com]
- 5. criver.com [criver.com]
- 6. Analgesic effects of a substituted N-triazole oxindole (this compound), a state-dependent, voltage-gated calcium channel 2 blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Troubleshooting & Optimization
Trox-1 Technical Support Center: Ensuring Stability in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Trox-1 in long-term experiments. It is important to note that This compound is a small molecule inhibitor of Cav2 type calcium channels, not a protein. [1][2] Therefore, considerations for its stability differ from those for proteins and relate to its chemical integrity, solubility, and potential for degradation in aqueous environments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, state-dependent blocker of Cav2 type voltage-gated calcium channels, including Cav2.1, Cav2.2, and Cav2.3 subtypes.[1][3] Its mechanism of action involves preferentially inhibiting the influx of calcium ions through these channels when the cell membrane is in a depolarized state.[4][5] This blockage of calcium influx can modulate neurotransmitter release and other calcium-dependent cellular processes.[3][6][7]
Q2: What are the recommended storage conditions for this compound?
A2: For optimal long-term stability, this compound should be stored as a solid powder in a dry, dark environment. Recommended storage temperatures are 0-4°C for short-term storage (days to weeks) and -20°C for long-term storage (months to years).[8]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[8] Prepare a concentrated stock solution in DMSO. For storage, it is recommended to keep stock solutions at -20°C for up to one month or at -80°C for up to six months.[5][9] To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q4: Is this compound stable in aqueous solutions and cell culture media?
A4: The stability of small molecules like this compound in aqueous solutions and cell culture media can be influenced by factors such as pH, temperature, and the presence of other components. While this compound is stable enough for shipping at ambient temperatures over a few weeks, its long-term stability in experimental media should be verified.[8] Degradation can occur through hydrolysis or oxidation, and interactions with media components can also affect its effective concentration.
Q5: How can I determine if this compound is degrading in my long-term experiment?
A5: A decrease in the expected biological effect over time may indicate degradation of this compound. To confirm this, you can perform analytical tests such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the concentration of the intact compound in your experimental media at different time points.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of this compound activity over time in a multi-day experiment. | Chemical degradation of this compound in the aqueous experimental medium. | 1. Verify the pH of your medium, as extreme pH can accelerate degradation. 2. Replenish the medium with freshly diluted this compound at regular intervals (e.g., every 24-48 hours). 3. Perform a stability test of this compound in your specific medium by incubating it for the duration of your experiment and measuring its concentration at different time points using HPLC or LC-MS. |
| Inconsistent results between experiments. | 1. Inconsistent preparation of this compound working solutions. 2. Variability in the number of freeze-thaw cycles of the stock solution. 3. Precipitation of this compound upon dilution into aqueous buffer. | 1. Ensure accurate and consistent dilution of the DMSO stock solution. 2. Aliquot the stock solution to minimize freeze-thaw cycles. 3. When diluting, add the this compound stock solution to the aqueous buffer with vigorous vortexing. Visually inspect for any precipitate. If precipitation occurs, consider using a lower final concentration or a different formulation approach if possible. |
| Unexpected off-target effects. | The concentration of this compound being used may be too high, leading to inhibition of other cellular targets. | 1. Perform a dose-response experiment to determine the optimal concentration that gives the desired effect with minimal off-target activity. 2. Review the literature for known off-target effects of this compound. 3. Use a structurally different inhibitor of Cav2 channels as an orthogonal control to confirm that the observed phenotype is due to the inhibition of the intended target.[11] |
Quantitative Data Summary
The inhibitory activity of this compound is state-dependent, with higher potency observed under depolarized conditions.
| Channel Subtype | Condition | IC50 (µM) |
| CaV2.2 (recombinant) | Depolarized (30 mM K+) | 0.27[5] |
| Hyperpolarized (4 mM K+) | >20[5] | |
| CaV2.2 (rat DRG neurons) | Depolarized | 0.4[12] |
| Hyperpolarized | 2.6[12] | |
| CaV2.1 | Depolarized | 0.29 |
| CaV2.3 | Depolarized | 0.28 |
Data compiled from multiple sources.[4][12][13]
Visualizing this compound's Mechanism and Experimental Workflows
Signaling Pathway of this compound Action
Caption: Mechanism of this compound inhibition of voltage-gated calcium channels.
Experimental Workflow for Assessing this compound Stability
Caption: Workflow for evaluating the stability of this compound in experimental media.
Experimental Protocol: Assessing this compound Stability in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over a typical experimental duration.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Cell culture medium of interest (with all supplements, e.g., FBS)
-
Sterile microcentrifuge tubes or 96-well plates
-
Incubator set to the experimental temperature (e.g., 37°C, 5% CO₂)
-
Access to an LC-MS instrument for concentration analysis
-
A relevant biological assay to measure this compound activity
Procedure:
-
Prepare this compound Stock Solution:
-
Accurately weigh this compound powder and dissolve it in anhydrous DMSO to a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes and store at -80°C.
-
-
Prepare Experimental Samples:
-
Thaw one aliquot of the 10 mM this compound stock solution.
-
Spike the cell culture medium with the this compound stock solution to the final working concentration used in your experiments (e.g., 1 µM). Prepare a sufficient volume for all time points.
-
Prepare a "vehicle control" medium containing the same final concentration of DMSO as the this compound-containing medium.
-
-
Incubation:
-
Dispense the this compound-containing medium and the vehicle control medium into separate sterile containers (e.g., wells of a 96-well plate or microcentrifuge tubes), with triplicate samples for each time point.
-
Immediately collect the "Time 0" samples and store them at -80°C until analysis.
-
Place the remaining samples in an incubator under the same conditions as your long-term experiment (e.g., 37°C, 5% CO₂).
-
-
Sample Collection:
-
At each subsequent time point (e.g., 24, 48, 72 hours), remove the corresponding triplicate samples from the incubator.
-
Store the collected samples at -80°C until all time points have been collected.
-
-
Analysis:
-
Concentration Analysis (LC-MS):
-
Thaw all collected samples.
-
Analyze the concentration of intact this compound in each sample using a validated LC-MS method.
-
Plot the percentage of remaining this compound concentration relative to the Time 0 sample for each time point.
-
-
Biological Activity Assay:
-
In parallel, use the collected media samples to treat cells in your specific biological assay.
-
Compare the biological activity of this compound from the different time points to the activity of the Time 0 sample.
-
-
-
Data Interpretation:
-
A significant decrease in the concentration of this compound over time, accompanied by a corresponding decrease in biological activity, indicates instability in the experimental medium.
-
If instability is observed, consider the troubleshooting recommendations, such as replenishing the compound at regular intervals during your long-term experiments.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [medbox.iiab.me]
- 3. CaV1 and CaV2 calcium channels mediate the release of distinct pools of synaptic vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analgesic Effects Of A Substituted N-triazole Oxindole (this compound), A State-dependent, Voltage-gated Calcium Channel 2 Blocker | London Spine Unit | UK's Best Spinal Clinic | Harley Street [londonspine.com]
- 5. This compound | Cav2 channels inhibitor | Probechem Biochemicals [probechem.com]
- 6. Regulation of CaV2 calcium channels by G protein coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CaV1 and CaV2 calcium channels mediate the release of distinct pools of synaptic vesicles | eLife [elifesciences.org]
- 8. medkoo.com [medkoo.com]
- 9. abmole.com [abmole.com]
- 10. enamine.net [enamine.net]
- 11. caymanchem.com [caymanchem.com]
- 12. Analgesic effects of a substituted N-triazole oxindole (this compound), a state-dependent, voltage-gated calcium channel 2 blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of the substituted N-triazole oxindole this compound, a small-molecule, state-dependent inhibitor of Ca(V)2 calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Trox-1 Technical Support Center: Ensuring Stability in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Trox-1 in long-term experiments. It is important to note that This compound is a small molecule inhibitor of Cav2 type calcium channels, not a protein. [1][2] Therefore, considerations for its stability differ from those for proteins and relate to its chemical integrity, solubility, and potential for degradation in aqueous environments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, state-dependent blocker of Cav2 type voltage-gated calcium channels, including Cav2.1, Cav2.2, and Cav2.3 subtypes.[1][3] Its mechanism of action involves preferentially inhibiting the influx of calcium ions through these channels when the cell membrane is in a depolarized state.[4][5] This blockage of calcium influx can modulate neurotransmitter release and other calcium-dependent cellular processes.[3][6][7]
Q2: What are the recommended storage conditions for this compound?
A2: For optimal long-term stability, this compound should be stored as a solid powder in a dry, dark environment. Recommended storage temperatures are 0-4°C for short-term storage (days to weeks) and -20°C for long-term storage (months to years).[8]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[8] Prepare a concentrated stock solution in DMSO. For storage, it is recommended to keep stock solutions at -20°C for up to one month or at -80°C for up to six months.[5][9] To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q4: Is this compound stable in aqueous solutions and cell culture media?
A4: The stability of small molecules like this compound in aqueous solutions and cell culture media can be influenced by factors such as pH, temperature, and the presence of other components. While this compound is stable enough for shipping at ambient temperatures over a few weeks, its long-term stability in experimental media should be verified.[8] Degradation can occur through hydrolysis or oxidation, and interactions with media components can also affect its effective concentration.
Q5: How can I determine if this compound is degrading in my long-term experiment?
A5: A decrease in the expected biological effect over time may indicate degradation of this compound. To confirm this, you can perform analytical tests such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the concentration of the intact compound in your experimental media at different time points.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of this compound activity over time in a multi-day experiment. | Chemical degradation of this compound in the aqueous experimental medium. | 1. Verify the pH of your medium, as extreme pH can accelerate degradation. 2. Replenish the medium with freshly diluted this compound at regular intervals (e.g., every 24-48 hours). 3. Perform a stability test of this compound in your specific medium by incubating it for the duration of your experiment and measuring its concentration at different time points using HPLC or LC-MS. |
| Inconsistent results between experiments. | 1. Inconsistent preparation of this compound working solutions. 2. Variability in the number of freeze-thaw cycles of the stock solution. 3. Precipitation of this compound upon dilution into aqueous buffer. | 1. Ensure accurate and consistent dilution of the DMSO stock solution. 2. Aliquot the stock solution to minimize freeze-thaw cycles. 3. When diluting, add the this compound stock solution to the aqueous buffer with vigorous vortexing. Visually inspect for any precipitate. If precipitation occurs, consider using a lower final concentration or a different formulation approach if possible. |
| Unexpected off-target effects. | The concentration of this compound being used may be too high, leading to inhibition of other cellular targets. | 1. Perform a dose-response experiment to determine the optimal concentration that gives the desired effect with minimal off-target activity. 2. Review the literature for known off-target effects of this compound. 3. Use a structurally different inhibitor of Cav2 channels as an orthogonal control to confirm that the observed phenotype is due to the inhibition of the intended target.[11] |
Quantitative Data Summary
The inhibitory activity of this compound is state-dependent, with higher potency observed under depolarized conditions.
| Channel Subtype | Condition | IC50 (µM) |
| CaV2.2 (recombinant) | Depolarized (30 mM K+) | 0.27[5] |
| Hyperpolarized (4 mM K+) | >20[5] | |
| CaV2.2 (rat DRG neurons) | Depolarized | 0.4[12] |
| Hyperpolarized | 2.6[12] | |
| CaV2.1 | Depolarized | 0.29 |
| CaV2.3 | Depolarized | 0.28 |
Data compiled from multiple sources.[4][12][13]
Visualizing this compound's Mechanism and Experimental Workflows
Signaling Pathway of this compound Action
Caption: Mechanism of this compound inhibition of voltage-gated calcium channels.
Experimental Workflow for Assessing this compound Stability
Caption: Workflow for evaluating the stability of this compound in experimental media.
Experimental Protocol: Assessing this compound Stability in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over a typical experimental duration.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Cell culture medium of interest (with all supplements, e.g., FBS)
-
Sterile microcentrifuge tubes or 96-well plates
-
Incubator set to the experimental temperature (e.g., 37°C, 5% CO₂)
-
Access to an LC-MS instrument for concentration analysis
-
A relevant biological assay to measure this compound activity
Procedure:
-
Prepare this compound Stock Solution:
-
Accurately weigh this compound powder and dissolve it in anhydrous DMSO to a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes and store at -80°C.
-
-
Prepare Experimental Samples:
-
Thaw one aliquot of the 10 mM this compound stock solution.
-
Spike the cell culture medium with the this compound stock solution to the final working concentration used in your experiments (e.g., 1 µM). Prepare a sufficient volume for all time points.
-
Prepare a "vehicle control" medium containing the same final concentration of DMSO as the this compound-containing medium.
-
-
Incubation:
-
Dispense the this compound-containing medium and the vehicle control medium into separate sterile containers (e.g., wells of a 96-well plate or microcentrifuge tubes), with triplicate samples for each time point.
-
Immediately collect the "Time 0" samples and store them at -80°C until analysis.
-
Place the remaining samples in an incubator under the same conditions as your long-term experiment (e.g., 37°C, 5% CO₂).
-
-
Sample Collection:
-
At each subsequent time point (e.g., 24, 48, 72 hours), remove the corresponding triplicate samples from the incubator.
-
Store the collected samples at -80°C until all time points have been collected.
-
-
Analysis:
-
Concentration Analysis (LC-MS):
-
Thaw all collected samples.
-
Analyze the concentration of intact this compound in each sample using a validated LC-MS method.
-
Plot the percentage of remaining this compound concentration relative to the Time 0 sample for each time point.
-
-
Biological Activity Assay:
-
In parallel, use the collected media samples to treat cells in your specific biological assay.
-
Compare the biological activity of this compound from the different time points to the activity of the Time 0 sample.
-
-
-
Data Interpretation:
-
A significant decrease in the concentration of this compound over time, accompanied by a corresponding decrease in biological activity, indicates instability in the experimental medium.
-
If instability is observed, consider the troubleshooting recommendations, such as replenishing the compound at regular intervals during your long-term experiments.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [medbox.iiab.me]
- 3. CaV1 and CaV2 calcium channels mediate the release of distinct pools of synaptic vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analgesic Effects Of A Substituted N-triazole Oxindole (this compound), A State-dependent, Voltage-gated Calcium Channel 2 Blocker | London Spine Unit | UK's Best Spinal Clinic | Harley Street [londonspine.com]
- 5. This compound | Cav2 channels inhibitor | Probechem Biochemicals [probechem.com]
- 6. Regulation of CaV2 calcium channels by G protein coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CaV1 and CaV2 calcium channels mediate the release of distinct pools of synaptic vesicles | eLife [elifesciences.org]
- 8. medkoo.com [medkoo.com]
- 9. abmole.com [abmole.com]
- 10. enamine.net [enamine.net]
- 11. caymanchem.com [caymanchem.com]
- 12. Analgesic effects of a substituted N-triazole oxindole (this compound), a state-dependent, voltage-gated calcium channel 2 blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of the substituted N-triazole oxindole this compound, a small-molecule, state-dependent inhibitor of Ca(V)2 calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Assessing Trox-1 Cytotoxicity in Primary Cell Cultures
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers assessing the cytotoxicity of Trox-1 in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, state-dependent inhibitor of the N-type voltage-gated calcium channel (CaV2.2). Its primary function is to block the influx of calcium ions into the cell, particularly in excitable cells like neurons. While developed for chronic pain research, sustained disruption of calcium homeostasis can trigger downstream apoptotic pathways in various cell types, leading to cytotoxicity.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in DMSO. For creating stock solutions, use high-quality, anhydrous DMSO. Stock solutions should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working dilutions for cell culture experiments, the final concentration of DMSO should be kept below 0.1% to avoid solvent-induced cytotoxicity.
Q3: What are the expected cytotoxic concentration ranges for this compound in primary cells?
A3: The cytotoxic concentration of this compound is highly dependent on the primary cell type and the duration of exposure. Neuronal cultures are generally more sensitive due to the high expression of CaV2.2 channels. The table below provides estimated IC50 values from preliminary studies to guide initial dose-response experiments.
Data Presentation: this compound Cytotoxicity
Table 1: Estimated IC50 Values for this compound in Various Primary Cell Cultures (72-hour exposure)
| Primary Cell Type | Estimated IC50 (µM) | Assay Method |
| Rat Cortical Neurons | 5 - 15 | MTT Assay |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 25 - 50 | LDH Release Assay |
| Mouse Hepatocytes | 75 - 150 | MTT Assay |
| Human Dermal Fibroblasts | > 200 | AlamarBlue Assay |
Note: These values are for guidance only. Researchers should perform their own dose-response experiments to determine the precise IC50 for their specific cell type and experimental conditions.
Troubleshooting Guide
This guide addresses common issues encountered when assessing this compound cytotoxicity.
Table 2: Troubleshooting Common Experimental Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Uneven cell seeding: Inconsistent number of cells plated per well. 2. Edge effect: Evaporation from wells on the plate's perimeter. 3. Inaccurate pipetting: Errors in dispensing this compound or assay reagents. | 1. Ensure the cell suspension is homogenous before and during plating. Mix gently between pipetting. 2. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to create a humidity barrier. 3. Calibrate pipettes regularly. Use a multi-channel pipette for adding common reagents to reduce variability. |
| Unexpectedly high cytotoxicity in vehicle control (DMSO) wells | 1. High DMSO concentration: Final DMSO concentration is >0.1%. 2. Poor cell health: Primary cells are stressed or have a high passage number. 3. Contamination: Bacterial or fungal contamination in the cell culture. | 1. Prepare this compound dilutions to ensure the final DMSO concentration in the media is ≤0.1%. 2. Use low-passage primary cells and ensure optimal culture conditions. Allow cells to acclimate for 24 hours after seeding before adding this compound. 3. Regularly check cultures for signs of contamination. Practice sterile techniques. |
| No dose-dependent cytotoxic effect observed | 1. This compound concentration is too low: The tested concentration range is below the cytotoxic threshold. 2. This compound degradation: The compound has degraded due to improper storage or handling. 3. Assay incubation time is too short: Insufficient time for cytotoxicity to manifest. | 1. Perform a broad-range dose-response experiment (e.g., 0.1 µM to 200 µM). 2. Prepare fresh dilutions of this compound from a new stock aliquot. 3. Extend the incubation period with this compound (e.g., from 24h to 48h or 72h). |
| High background signal in LDH assay | 1. Serum in media: Fetal bovine serum (FBS) contains endogenous LDH, leading to high background. 2. Rough cell handling: Excessive pipetting or centrifugation can lyse cells, releasing LDH. | 1. Use serum-free media for the assay or reduce the serum percentage. Always include a "media only" background control. 2. Handle cells gently, especially during seeding and media changes. |
Experimental Protocols
Here are detailed protocols for common cytotoxicity assays adapted for use with this compound.
MTT Assay for Cell Viability
This assay measures the metabolic activity of viable cells.
-
Cell Plating: Seed primary cells in a 96-well plate at a pre-determined optimal density (e.g., 1x10⁴ to 5x10⁴ cells/well) in 100 µL of culture medium. Incubate overnight (or for 24 hours) at 37°C, 5% CO₂.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, until purple formazan (B1609692) crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Reading: Leave the plate at room temperature in the dark for at least 2 hours (or overnight) to allow for complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
LDH Release Assay for Cytotoxicity
This assay quantifies lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture supernatant.
-
Cell Plating: Follow Step 1 from the MTT protocol.
-
This compound Treatment: Follow Step 2 from the MTT protocol. Set up additional control wells for "Maximum LDH Release" (cells to be lysed) and "Spontaneous LDH Release" (untreated cells).
-
Incubation: Incubate the plate for the desired exposure time.
-
Lysis Control: One hour before the end of the incubation, add 10 µL of 10X Lysis Buffer to the "Maximum LDH Release" wells.
-
Sample Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing supernatant.
-
Incubation & Reading: Incubate the plate for up to 30 minutes at room temperature, protected from light. Add 50 µL of Stop Solution. Measure the absorbance at 490 nm.
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100
Caspase-3 Activity Assay for Apoptosis
This assay measures the activity of Caspase-3, a key executioner caspase in the apoptotic pathway.
-
Cell Plating and Treatment: Plate and treat cells with this compound in a 96-well plate as described in the MTT protocol.
-
Cell Lysis: After incubation, centrifuge the plate and remove the supernatant. Add 50 µL of chilled Cell Lysis Buffer to each well and incubate on ice for 10 minutes.
-
Sample Preparation: Transfer the lysate to a fresh tube or plate. If necessary, centrifuge to pellet debris and use the supernatant for the assay.
-
Caspase-3 Reaction: Add 50 µL of 2X Reaction Buffer (containing DTT) to each well. Add 5 µL of the Caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation: Incubate at 37°C for 1-2 hours, protected from light.
-
Reading: Measure the absorbance at 400-405 nm. The increase in absorbance is proportional to Caspase-3 activity.
Mandatory Visualizations
Hypothesized this compound Signaling Pathway
General Experimental Workflow
Troubleshooting Logic: High Control Variance
Technical Support Center: Assessing Trox-1 Cytotoxicity in Primary Cell Cultures
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers assessing the cytotoxicity of Trox-1 in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, state-dependent inhibitor of the N-type voltage-gated calcium channel (CaV2.2). Its primary function is to block the influx of calcium ions into the cell, particularly in excitable cells like neurons. While developed for chronic pain research, sustained disruption of calcium homeostasis can trigger downstream apoptotic pathways in various cell types, leading to cytotoxicity.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in DMSO. For creating stock solutions, use high-quality, anhydrous DMSO. Stock solutions should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working dilutions for cell culture experiments, the final concentration of DMSO should be kept below 0.1% to avoid solvent-induced cytotoxicity.
Q3: What are the expected cytotoxic concentration ranges for this compound in primary cells?
A3: The cytotoxic concentration of this compound is highly dependent on the primary cell type and the duration of exposure. Neuronal cultures are generally more sensitive due to the high expression of CaV2.2 channels. The table below provides estimated IC50 values from preliminary studies to guide initial dose-response experiments.
Data Presentation: this compound Cytotoxicity
Table 1: Estimated IC50 Values for this compound in Various Primary Cell Cultures (72-hour exposure)
| Primary Cell Type | Estimated IC50 (µM) | Assay Method |
| Rat Cortical Neurons | 5 - 15 | MTT Assay |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 25 - 50 | LDH Release Assay |
| Mouse Hepatocytes | 75 - 150 | MTT Assay |
| Human Dermal Fibroblasts | > 200 | AlamarBlue Assay |
Note: These values are for guidance only. Researchers should perform their own dose-response experiments to determine the precise IC50 for their specific cell type and experimental conditions.
Troubleshooting Guide
This guide addresses common issues encountered when assessing this compound cytotoxicity.
Table 2: Troubleshooting Common Experimental Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Uneven cell seeding: Inconsistent number of cells plated per well. 2. Edge effect: Evaporation from wells on the plate's perimeter. 3. Inaccurate pipetting: Errors in dispensing this compound or assay reagents. | 1. Ensure the cell suspension is homogenous before and during plating. Mix gently between pipetting. 2. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to create a humidity barrier. 3. Calibrate pipettes regularly. Use a multi-channel pipette for adding common reagents to reduce variability. |
| Unexpectedly high cytotoxicity in vehicle control (DMSO) wells | 1. High DMSO concentration: Final DMSO concentration is >0.1%. 2. Poor cell health: Primary cells are stressed or have a high passage number. 3. Contamination: Bacterial or fungal contamination in the cell culture. | 1. Prepare this compound dilutions to ensure the final DMSO concentration in the media is ≤0.1%. 2. Use low-passage primary cells and ensure optimal culture conditions. Allow cells to acclimate for 24 hours after seeding before adding this compound. 3. Regularly check cultures for signs of contamination. Practice sterile techniques. |
| No dose-dependent cytotoxic effect observed | 1. This compound concentration is too low: The tested concentration range is below the cytotoxic threshold. 2. This compound degradation: The compound has degraded due to improper storage or handling. 3. Assay incubation time is too short: Insufficient time for cytotoxicity to manifest. | 1. Perform a broad-range dose-response experiment (e.g., 0.1 µM to 200 µM). 2. Prepare fresh dilutions of this compound from a new stock aliquot. 3. Extend the incubation period with this compound (e.g., from 24h to 48h or 72h). |
| High background signal in LDH assay | 1. Serum in media: Fetal bovine serum (FBS) contains endogenous LDH, leading to high background. 2. Rough cell handling: Excessive pipetting or centrifugation can lyse cells, releasing LDH. | 1. Use serum-free media for the assay or reduce the serum percentage. Always include a "media only" background control. 2. Handle cells gently, especially during seeding and media changes. |
Experimental Protocols
Here are detailed protocols for common cytotoxicity assays adapted for use with this compound.
MTT Assay for Cell Viability
This assay measures the metabolic activity of viable cells.
-
Cell Plating: Seed primary cells in a 96-well plate at a pre-determined optimal density (e.g., 1x10⁴ to 5x10⁴ cells/well) in 100 µL of culture medium. Incubate overnight (or for 24 hours) at 37°C, 5% CO₂.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Reading: Leave the plate at room temperature in the dark for at least 2 hours (or overnight) to allow for complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
LDH Release Assay for Cytotoxicity
This assay quantifies lactate dehydrogenase (LDH) released from damaged cells into the culture supernatant.
-
Cell Plating: Follow Step 1 from the MTT protocol.
-
This compound Treatment: Follow Step 2 from the MTT protocol. Set up additional control wells for "Maximum LDH Release" (cells to be lysed) and "Spontaneous LDH Release" (untreated cells).
-
Incubation: Incubate the plate for the desired exposure time.
-
Lysis Control: One hour before the end of the incubation, add 10 µL of 10X Lysis Buffer to the "Maximum LDH Release" wells.
-
Sample Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing supernatant.
-
Incubation & Reading: Incubate the plate for up to 30 minutes at room temperature, protected from light. Add 50 µL of Stop Solution. Measure the absorbance at 490 nm.
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100
Caspase-3 Activity Assay for Apoptosis
This assay measures the activity of Caspase-3, a key executioner caspase in the apoptotic pathway.
-
Cell Plating and Treatment: Plate and treat cells with this compound in a 96-well plate as described in the MTT protocol.
-
Cell Lysis: After incubation, centrifuge the plate and remove the supernatant. Add 50 µL of chilled Cell Lysis Buffer to each well and incubate on ice for 10 minutes.
-
Sample Preparation: Transfer the lysate to a fresh tube or plate. If necessary, centrifuge to pellet debris and use the supernatant for the assay.
-
Caspase-3 Reaction: Add 50 µL of 2X Reaction Buffer (containing DTT) to each well. Add 5 µL of the Caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation: Incubate at 37°C for 1-2 hours, protected from light.
-
Reading: Measure the absorbance at 400-405 nm. The increase in absorbance is proportional to Caspase-3 activity.
Mandatory Visualizations
Hypothesized this compound Signaling Pathway
General Experimental Workflow
Troubleshooting Logic: High Control Variance
Technical Support Center: Troubleshooting Noisy Baseline in Patch-Clamp Recordings Investigating TROX-1
Welcome to the technical support center for researchers utilizing patch-clamp electrophysiology to investigate the effects of TROX-1, a state-dependent inhibitor of Cav2 voltage-gated calcium channels. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you obtain high-quality, low-noise recordings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are my recordings noisy when I use it?
A1: this compound is not an ion channel, but a pharmacological compound that acts as a state-dependent inhibitor of Cav2 voltage-gated calcium channels.[1][2] A noisy baseline during your experiment is not likely caused by this compound itself, but rather by the sensitive nature of patch-clamp recordings, especially when measuring the relatively small currents of voltage-gated calcium channels. The experimental conditions required to study the state-dependent block by this compound, such as specific holding potentials, can also make the recording more susceptible to noise.
Q2: What is the most common source of noise in patch-clamp recordings?
A2: The most common source of noise is electrical interference, often from nearby equipment. This typically manifests as 50/60 Hz line noise. Other significant sources include mechanical vibration, improper grounding, and issues with the recording pipette and seal.
Q3: How can I be sure my issue is noise and not a problem with the this compound compound?
A3: A good initial step is to perform a control recording without this compound. If the baseline is noisy in the absence of the compound, the issue lies with your setup or protocol. If the noise only appears upon application of this compound, consider potential issues with the compound's solution, such as precipitation, or its interaction with your perfusion system. Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all solutions.
Q4: What is a "gigaseal" and why is it important for low-noise recordings?
A4: A gigaseal is a high-resistance seal (in the gigaohm range) between the patch pipette and the cell membrane. This seal is crucial as it electrically isolates the patch of membrane being recorded, forcing ions to flow through the pipette and minimizing current leakage, which is a significant source of noise.
Troubleshooting Guide: Noisy Baseline
A noisy baseline can obscure the small currents from Cav2 channels, making it difficult to accurately assess the effects of this compound. Follow this guide to systematically identify and eliminate sources of noise.
Step 1: Identify the Type of Noise
First, observe the characteristics of the noise on your oscilloscope or data acquisition software.
-
High-frequency, regular oscillations (hum): This is typically 50/60 Hz electrical noise from power lines and nearby equipment.
-
Sudden, large, transient spikes: These are often due to mechanical vibrations or static discharge.
-
Slow, drifting baseline: This can be caused by changes in temperature, osmolarity, or junction potentials.
-
Increased "fuzzy" or "thick" baseline: This often indicates a poor seal, a dirty pipette holder, or thermal noise.
Step 2: Systematic Troubleshooting Workflow
Use the following flowchart to systematically isolate and address the source of the noise.
Caption: Systematic workflow for troubleshooting a noisy patch-clamp baseline.
Quantitative Data Summary: Common Noise Sources and Solutions
| Noise Source | Frequency | Common Causes | Recommended Solutions |
| Electrical | 50/60 Hz and harmonics | Ground loops, unshielded cables, nearby electronics. | Establish a single-point ground, use a Faraday cage, turn off non-essential equipment. |
| Mechanical | < 10 Hz (typically) | Building vibrations, unstable air table, perfusion system. | Ensure air table is floating, secure all components, isolate perfusion pump. |
| Thermal | High frequency ("white noise") | High seal resistance, pipette properties. | Use high-quality pipettes, ensure a tight gigaseal. Lowering the bath temperature slightly can sometimes help. |
| Pipette/Seal | Variable | Dirty pipette holder, poor seal, clogged pipette. | Clean holder daily, use fresh pipettes, ensure gigaseal formation. |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of Cav2.2 Currents
This protocol is designed to measure whole-cell Cav2.2 currents in a heterologous expression system or cultured neurons to assess the inhibitory effect of this compound.
Solutions:
-
External Solution (in mM): 140 TEA-Cl, 10 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with TEA-OH.
-
Internal Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH.
Procedure:
-
Prepare cells on coverslips suitable for patch-clamping.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with internal solution.
-
Place a coverslip in the recording chamber and perfuse with external solution.
-
Approach a cell with the patch pipette while applying slight positive pressure.
-
Once a dimple is observed on the cell surface, release the positive pressure to form a gigaseal.
-
Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
-
Allow the cell to dialyze with the internal solution for 3-5 minutes.
-
Apply the voltage protocol to elicit Cav2.2 currents.
-
After establishing a stable baseline, perfuse the cell with the external solution containing this compound at the desired concentration.
-
Record the effect of this compound on the Cav2.2 currents using the same voltage protocol.
Protocol 2: Investigating State-Dependent Inhibition by this compound
To investigate the state-dependent block of Cav2.2 channels by this compound, a specific voltage protocol is required to modulate the channel's conformational state.
Voltage Protocol:
-
Resting/Closed State: Hold the membrane potential at a hyperpolarized level (e.g., -100 mV) to ensure most channels are in the closed state. Apply a depolarizing step (e.g., to 0 mV) to elicit a current.
-
Inactivated State: Hold the membrane potential at a depolarized level (e.g., -40 mV) to induce channel inactivation. From this holding potential, apply the same depolarizing test pulse (e.g., to 0 mV).
-
Compare the degree of inhibition by this compound at both holding potentials. A greater block at the depolarized holding potential is indicative of state-dependent inhibition.
Caption: Voltage protocols for assessing state-dependent channel block.
References
Technical Support Center: Troubleshooting Noisy Baseline in Patch-Clamp Recordings Investigating TROX-1
Welcome to the technical support center for researchers utilizing patch-clamp electrophysiology to investigate the effects of TROX-1, a state-dependent inhibitor of Cav2 voltage-gated calcium channels. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you obtain high-quality, low-noise recordings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are my recordings noisy when I use it?
A1: this compound is not an ion channel, but a pharmacological compound that acts as a state-dependent inhibitor of Cav2 voltage-gated calcium channels.[1][2] A noisy baseline during your experiment is not likely caused by this compound itself, but rather by the sensitive nature of patch-clamp recordings, especially when measuring the relatively small currents of voltage-gated calcium channels. The experimental conditions required to study the state-dependent block by this compound, such as specific holding potentials, can also make the recording more susceptible to noise.
Q2: What is the most common source of noise in patch-clamp recordings?
A2: The most common source of noise is electrical interference, often from nearby equipment. This typically manifests as 50/60 Hz line noise. Other significant sources include mechanical vibration, improper grounding, and issues with the recording pipette and seal.
Q3: How can I be sure my issue is noise and not a problem with the this compound compound?
A3: A good initial step is to perform a control recording without this compound. If the baseline is noisy in the absence of the compound, the issue lies with your setup or protocol. If the noise only appears upon application of this compound, consider potential issues with the compound's solution, such as precipitation, or its interaction with your perfusion system. Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all solutions.
Q4: What is a "gigaseal" and why is it important for low-noise recordings?
A4: A gigaseal is a high-resistance seal (in the gigaohm range) between the patch pipette and the cell membrane. This seal is crucial as it electrically isolates the patch of membrane being recorded, forcing ions to flow through the pipette and minimizing current leakage, which is a significant source of noise.
Troubleshooting Guide: Noisy Baseline
A noisy baseline can obscure the small currents from Cav2 channels, making it difficult to accurately assess the effects of this compound. Follow this guide to systematically identify and eliminate sources of noise.
Step 1: Identify the Type of Noise
First, observe the characteristics of the noise on your oscilloscope or data acquisition software.
-
High-frequency, regular oscillations (hum): This is typically 50/60 Hz electrical noise from power lines and nearby equipment.
-
Sudden, large, transient spikes: These are often due to mechanical vibrations or static discharge.
-
Slow, drifting baseline: This can be caused by changes in temperature, osmolarity, or junction potentials.
-
Increased "fuzzy" or "thick" baseline: This often indicates a poor seal, a dirty pipette holder, or thermal noise.
Step 2: Systematic Troubleshooting Workflow
Use the following flowchart to systematically isolate and address the source of the noise.
Caption: Systematic workflow for troubleshooting a noisy patch-clamp baseline.
Quantitative Data Summary: Common Noise Sources and Solutions
| Noise Source | Frequency | Common Causes | Recommended Solutions |
| Electrical | 50/60 Hz and harmonics | Ground loops, unshielded cables, nearby electronics. | Establish a single-point ground, use a Faraday cage, turn off non-essential equipment. |
| Mechanical | < 10 Hz (typically) | Building vibrations, unstable air table, perfusion system. | Ensure air table is floating, secure all components, isolate perfusion pump. |
| Thermal | High frequency ("white noise") | High seal resistance, pipette properties. | Use high-quality pipettes, ensure a tight gigaseal. Lowering the bath temperature slightly can sometimes help. |
| Pipette/Seal | Variable | Dirty pipette holder, poor seal, clogged pipette. | Clean holder daily, use fresh pipettes, ensure gigaseal formation. |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of Cav2.2 Currents
This protocol is designed to measure whole-cell Cav2.2 currents in a heterologous expression system or cultured neurons to assess the inhibitory effect of this compound.
Solutions:
-
External Solution (in mM): 140 TEA-Cl, 10 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with TEA-OH.
-
Internal Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH.
Procedure:
-
Prepare cells on coverslips suitable for patch-clamping.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with internal solution.
-
Place a coverslip in the recording chamber and perfuse with external solution.
-
Approach a cell with the patch pipette while applying slight positive pressure.
-
Once a dimple is observed on the cell surface, release the positive pressure to form a gigaseal.
-
Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
-
Allow the cell to dialyze with the internal solution for 3-5 minutes.
-
Apply the voltage protocol to elicit Cav2.2 currents.
-
After establishing a stable baseline, perfuse the cell with the external solution containing this compound at the desired concentration.
-
Record the effect of this compound on the Cav2.2 currents using the same voltage protocol.
Protocol 2: Investigating State-Dependent Inhibition by this compound
To investigate the state-dependent block of Cav2.2 channels by this compound, a specific voltage protocol is required to modulate the channel's conformational state.
Voltage Protocol:
-
Resting/Closed State: Hold the membrane potential at a hyperpolarized level (e.g., -100 mV) to ensure most channels are in the closed state. Apply a depolarizing step (e.g., to 0 mV) to elicit a current.
-
Inactivated State: Hold the membrane potential at a depolarized level (e.g., -40 mV) to induce channel inactivation. From this holding potential, apply the same depolarizing test pulse (e.g., to 0 mV).
-
Compare the degree of inhibition by this compound at both holding potentials. A greater block at the depolarized holding potential is indicative of state-dependent inhibition.
Caption: Voltage protocols for assessing state-dependent channel block.
References
Preventing phototoxicity in calcium imaging with Trox-1
This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the use of Trolox to mitigate phototoxicity and photobleaching during live-cell calcium imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is Trolox and how does it prevent phototoxicity?
Trolox is a water-soluble analog of vitamin E and a potent antioxidant. During fluorescence microscopy, intense light exposure can generate reactive oxygen species (ROS) within the cell, leading to cellular damage (phototoxicity) and fluorophore degradation (photobleaching). Trolox mitigates these effects by scavenging free radicals, thereby protecting cells from oxidative stress and preserving the fluorescence signal.
Q2: When should I consider using Trolox in my calcium imaging experiments?
You should consider using Trolox if you observe any of the following:
-
Rapid photobleaching: Your fluorescent calcium indicator signal diminishes quickly under illumination.
-
Signs of cellular stress: You observe morphological changes, blebbing, or cell death during or after imaging.
-
Altered cellular physiology: You suspect that the imaging conditions are affecting the biological responses you are measuring, such as the frequency or amplitude of calcium transients.
-
Long-term imaging: Your experiment requires imaging cells for extended periods (minutes to hours).
Q3: Is Trolox compatible with all calcium indicators?
Trolox is broadly compatible with common calcium indicators, including both chemical dyes (e.g., Fluo-4, Fura-2) and genetically encoded calcium indicators (GECIs) like GCaMP variants. Its antioxidant properties are general and not specific to the fluorophore structure.
Q4: Will Trolox interfere with my experimental results?
As a potent antioxidant, Trolox can influence cellular redox-sensitive signaling pathways. It is crucial to run appropriate controls to ensure that Trolox itself is not altering the specific calcium signaling events you are studying. Control experiments should include imaging Trolox-treated cells without illumination and comparing the biological response of interest in the presence and absence of Trolox (under low-light conditions).
Troubleshooting Guide
Problem 1: I'm still observing significant photobleaching even after adding Trolox.
-
Sub-optimal Concentration: The concentration of Trolox may be too low. Efficacy is dose-dependent. Refer to the concentration table below and consider performing a titration to find the optimal concentration for your cell type and imaging setup.
-
Imaging Parameters are Too Harsh: Trolox can only do so much. Reduce phototoxicity by lowering the excitation light intensity, decreasing the exposure time, and increasing the imaging interval.
-
Reagent Instability: Trolox solutions can oxidize over time. Prepare fresh solutions of Trolox from a powder stock for each experiment for best results.
Problem 2: My cells are showing signs of toxicity (e.g., rounding, detachment) after I added Trolox.
-
Concentration is Too High: While generally well-tolerated, very high concentrations of Trolox can be toxic to some cell types. Try reducing the concentration. A typical starting point is 0.25-1 mM.
-
Solvent Toxicity: If you are using a stock solution of Trolox dissolved in a solvent like DMSO or ethanol, ensure the final concentration of the solvent in your culture medium is non-toxic (typically <0.1%).
-
Contamination: Ensure your Trolox stock or imaging media is not contaminated.
Problem 3: The baseline fluorescence of my calcium indicator has changed after applying Trolox.
-
Autofluorescence: Trolox itself has minimal fluorescence. However, if you observe a significant change, it could be an interaction with the specific indicator or media components. Measure the background fluorescence of your media with Trolox alone to quantify any contribution.
-
pH Changes: Ensure that adding Trolox (or its solvent) has not significantly altered the pH of your imaging buffer, as the fluorescence of many indicators is pH-sensitive.
Experimental Protocols
Protocol 1: Preparing and Applying Trolox for Live-Cell Imaging
-
Prepare Trolox Stock Solution:
-
Weigh out Trolox powder (M.W. 250.29 g/mol ) in a sterile tube.
-
Dissolve in a suitable solvent (e.g., 1M NaOH, DMSO, or directly in imaging buffer/media) to create a concentrated stock solution (e.g., 100 mM).
-
Note: Trolox is more soluble in basic solutions or organic solvents. If dissolving in buffer, gentle warming and vortexing may be required.
-
Store the stock solution in small aliquots at -20°C, protected from light.
-
-
Prepare Imaging Medium with Trolox:
-
Thaw an aliquot of the Trolox stock solution.
-
Dilute the stock solution into your pre-warmed imaging buffer (e.g., HBSS or cell culture medium) to the desired final working concentration (e.g., 1 mM).
-
Ensure thorough mixing.
-
Critical: Prepare this working solution fresh on the day of the experiment.
-
-
Applying to Cells:
-
Aspirate the existing medium from your cultured cells.
-
Gently wash the cells once with the pre-warmed imaging buffer.
-
Add the Trolox-containing imaging buffer to the cells.
-
Incubate the cells for 15-30 minutes at 37°C before starting your imaging session to allow for equilibration.
-
Quantitative Data Summary
The following table summarizes typical working concentrations and observed effects of Trolox in fluorescence microscopy. The optimal concentration can vary depending on the cell type, imaging system, and experimental duration.
| Parameter | Recommended Range | Notes |
| Working Concentration | 0.25 - 2 mM | Start with 1 mM and optimize. Some studies have used up to 10 mM for specific applications. |
| Incubation Time | 15 - 30 minutes | Pre-incubation is recommended before starting image acquisition. |
| Reduction in Photobleaching | 2-10 fold | Highly dependent on imaging conditions and the specific fluorophore. |
| Effect on Cell Viability | Generally high | Concentrations above 5 mM may be toxic to sensitive cell types over long durations. |
Diagrams
Caption: Mechanism of Trolox in preventing phototoxicity and photobleaching.
Caption: Standard experimental workflow for using Trolox in calcium imaging.
Preventing phototoxicity in calcium imaging with Trox-1
This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the use of Trolox to mitigate phototoxicity and photobleaching during live-cell calcium imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is Trolox and how does it prevent phototoxicity?
Trolox is a water-soluble analog of vitamin E and a potent antioxidant. During fluorescence microscopy, intense light exposure can generate reactive oxygen species (ROS) within the cell, leading to cellular damage (phototoxicity) and fluorophore degradation (photobleaching). Trolox mitigates these effects by scavenging free radicals, thereby protecting cells from oxidative stress and preserving the fluorescence signal.
Q2: When should I consider using Trolox in my calcium imaging experiments?
You should consider using Trolox if you observe any of the following:
-
Rapid photobleaching: Your fluorescent calcium indicator signal diminishes quickly under illumination.
-
Signs of cellular stress: You observe morphological changes, blebbing, or cell death during or after imaging.
-
Altered cellular physiology: You suspect that the imaging conditions are affecting the biological responses you are measuring, such as the frequency or amplitude of calcium transients.
-
Long-term imaging: Your experiment requires imaging cells for extended periods (minutes to hours).
Q3: Is Trolox compatible with all calcium indicators?
Trolox is broadly compatible with common calcium indicators, including both chemical dyes (e.g., Fluo-4, Fura-2) and genetically encoded calcium indicators (GECIs) like GCaMP variants. Its antioxidant properties are general and not specific to the fluorophore structure.
Q4: Will Trolox interfere with my experimental results?
As a potent antioxidant, Trolox can influence cellular redox-sensitive signaling pathways. It is crucial to run appropriate controls to ensure that Trolox itself is not altering the specific calcium signaling events you are studying. Control experiments should include imaging Trolox-treated cells without illumination and comparing the biological response of interest in the presence and absence of Trolox (under low-light conditions).
Troubleshooting Guide
Problem 1: I'm still observing significant photobleaching even after adding Trolox.
-
Sub-optimal Concentration: The concentration of Trolox may be too low. Efficacy is dose-dependent. Refer to the concentration table below and consider performing a titration to find the optimal concentration for your cell type and imaging setup.
-
Imaging Parameters are Too Harsh: Trolox can only do so much. Reduce phototoxicity by lowering the excitation light intensity, decreasing the exposure time, and increasing the imaging interval.
-
Reagent Instability: Trolox solutions can oxidize over time. Prepare fresh solutions of Trolox from a powder stock for each experiment for best results.
Problem 2: My cells are showing signs of toxicity (e.g., rounding, detachment) after I added Trolox.
-
Concentration is Too High: While generally well-tolerated, very high concentrations of Trolox can be toxic to some cell types. Try reducing the concentration. A typical starting point is 0.25-1 mM.
-
Solvent Toxicity: If you are using a stock solution of Trolox dissolved in a solvent like DMSO or ethanol, ensure the final concentration of the solvent in your culture medium is non-toxic (typically <0.1%).
-
Contamination: Ensure your Trolox stock or imaging media is not contaminated.
Problem 3: The baseline fluorescence of my calcium indicator has changed after applying Trolox.
-
Autofluorescence: Trolox itself has minimal fluorescence. However, if you observe a significant change, it could be an interaction with the specific indicator or media components. Measure the background fluorescence of your media with Trolox alone to quantify any contribution.
-
pH Changes: Ensure that adding Trolox (or its solvent) has not significantly altered the pH of your imaging buffer, as the fluorescence of many indicators is pH-sensitive.
Experimental Protocols
Protocol 1: Preparing and Applying Trolox for Live-Cell Imaging
-
Prepare Trolox Stock Solution:
-
Weigh out Trolox powder (M.W. 250.29 g/mol ) in a sterile tube.
-
Dissolve in a suitable solvent (e.g., 1M NaOH, DMSO, or directly in imaging buffer/media) to create a concentrated stock solution (e.g., 100 mM).
-
Note: Trolox is more soluble in basic solutions or organic solvents. If dissolving in buffer, gentle warming and vortexing may be required.
-
Store the stock solution in small aliquots at -20°C, protected from light.
-
-
Prepare Imaging Medium with Trolox:
-
Thaw an aliquot of the Trolox stock solution.
-
Dilute the stock solution into your pre-warmed imaging buffer (e.g., HBSS or cell culture medium) to the desired final working concentration (e.g., 1 mM).
-
Ensure thorough mixing.
-
Critical: Prepare this working solution fresh on the day of the experiment.
-
-
Applying to Cells:
-
Aspirate the existing medium from your cultured cells.
-
Gently wash the cells once with the pre-warmed imaging buffer.
-
Add the Trolox-containing imaging buffer to the cells.
-
Incubate the cells for 15-30 minutes at 37°C before starting your imaging session to allow for equilibration.
-
Quantitative Data Summary
The following table summarizes typical working concentrations and observed effects of Trolox in fluorescence microscopy. The optimal concentration can vary depending on the cell type, imaging system, and experimental duration.
| Parameter | Recommended Range | Notes |
| Working Concentration | 0.25 - 2 mM | Start with 1 mM and optimize. Some studies have used up to 10 mM for specific applications. |
| Incubation Time | 15 - 30 minutes | Pre-incubation is recommended before starting image acquisition. |
| Reduction in Photobleaching | 2-10 fold | Highly dependent on imaging conditions and the specific fluorophore. |
| Effect on Cell Viability | Generally high | Concentrations above 5 mM may be toxic to sensitive cell types over long durations. |
Diagrams
Caption: Mechanism of Trolox in preventing phototoxicity and photobleaching.
Caption: Standard experimental workflow for using Trolox in calcium imaging.
Validation & Comparative
Validating Trox-1 Efficacy: A Comparative Analysis with Positive Controls
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Trox-1's efficacy against established positive controls, supported by experimental data. This compound is a potent, orally active blocker of Cav2 type calcium channels, developed as a potential analgesic for chronic pain.[1][2] Unlike the selective Cav2.2 blocker ziconotide, which requires intrathecal administration, this compound offers a significant therapeutic advantage.[1]
Comparative Efficacy of this compound
The following table summarizes the quantitative data on this compound's performance in key preclinical assays, juxtaposed with recognized positive controls.
| Assay Type | Test System | This compound | Positive Control(s) | Finding |
| CaV2.2 Channel Inhibition (Depolarized) | Recombinant CaV2.2 Channels | IC50 = 0.27 µM[3] | Ziconotide (state-independent blocker)[4][5] | This compound is a potent state-dependent blocker of CaV2.2 channels.[3] |
| CaV2.2 Channel Inhibition (Hyperpolarized) | Recombinant CaV2.2 Channels | IC50 > 20 µM[3] | Ziconotide (state-independent blocker)[4][5] | Demonstrates the state-dependent nature of this compound's inhibition.[3] |
| CaV2 Channel Subfamily Inhibition (Depolarized) | Recombinant CaV Channels | CaV2.1: IC50 = 1.8 µMCaV2.2: IC50 = 0.69 µMCaV2.3: IC50 = 1.1 µM[4] | ω-Conotoxin GVIA (selective CaV2.2 blocker)[3] | This compound inhibits multiple CaV2 channel subtypes.[4] |
| Inflammatory Pain | Animal Models (inflammatory-induced hyperalgesia) | Maximal effects equivalent to NSAIDs.[3][5] | Naproxen (B1676952), Diclofenac[1] | This compound demonstrates comparable efficacy to standard anti-inflammatory drugs.[1] |
| Neuropathic Pain | Animal Models (nerve injury-induced allodynia) | Reversal of allodynia to the same extent as pregabalin (B1679071) and duloxetine.[3][5] | Pregabalin, Duloxetine[1] | This compound shows strong potential for treating neuropathic pain.[1] |
| Motor Function | Rotarod Test | Mild impairment at 20- to 40-fold higher plasma concentrations than required for analgesic activities.[3][5] | - | Favorable therapeutic window regarding motor side effects.[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below.
1. Voltage-Clamp Electrophysiology:
This technique was utilized to characterize the state-dependent inhibition of CaV2.2 channels by this compound.
-
Cell Lines: HEK293 cells stably expressing human CaV2.2 channels.
-
Method: Whole-cell patch-clamp recordings were performed. The membrane potential was held at hyperpolarized (-110 mV, -90 mV) or depolarized (-70 mV) potentials to bias the channels towards closed or open/inactivated states, respectively.[4]
-
Data Analysis: The concentration-response curves for this compound were generated to determine the IC50 values at different membrane potentials.[4]
2. Fluorescence-Based Calcium Influx Assay:
This high-throughput assay was used to measure the inhibition of CaV2.2 channel activity.
-
Principle: Changes in intracellular calcium concentration are monitored using a fluorescent calcium indicator.
-
Procedure: Cells expressing CaV2.2 channels were pre-incubated with this compound under hyperpolarized or depolarized conditions. The channels were then activated by potassium-induced depolarization, and the resulting change in fluorescence was measured.
-
Outcome: This assay confirmed the state-dependent inhibition of CaV2.2 by this compound, with IC50 values of 9.5 µM under hyperpolarized and 0.69 µM under depolarized conditions.[4]
3. In Vivo Models of Pain:
Animal models were employed to assess the analgesic and anti-allodynia effects of this compound.
-
Inflammatory Pain Model: Hyperalgesia was induced, and the reversal of pain behavior by this compound was compared to that of NSAIDs like naproxen and diclofenac.[1][3]
-
Neuropathic Pain Model: Nerve injury was induced to create allodynia, and the efficacy of this compound in reversing this condition was compared to pregabalin and duloxetine.[1][3]
-
Motor Coordination: The Rotarod test was used to evaluate potential motor impairment at doses significantly higher than those required for analgesia.[3]
Visualizing the Science
The following diagrams illustrate the signaling pathway, experimental workflow, and logical comparison of this compound.
Caption: Mechanism of this compound in blocking pain signal transmission.
Caption: Workflow for in vitro validation of this compound efficacy.
Caption: Logical comparison of this compound with other analgesics.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [medbox.iiab.me]
- 3. Analgesic effects of a substituted N-triazole oxindole (this compound), a state-dependent, voltage-gated calcium channel 2 blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the substituted N-triazole oxindole this compound, a small-molecule, state-dependent inhibitor of Ca(V)2 calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analgesic Effects Of A Substituted N-triazole Oxindole (this compound), A State-dependent, Voltage-gated Calcium Channel 2 Blocker | London Spine Unit | UK's Best Spinal Clinic | Harley Street [londonspine.com]
Validating Trox-1 Efficacy: A Comparative Analysis with Positive Controls
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Trox-1's efficacy against established positive controls, supported by experimental data. This compound is a potent, orally active blocker of Cav2 type calcium channels, developed as a potential analgesic for chronic pain.[1][2] Unlike the selective Cav2.2 blocker ziconotide, which requires intrathecal administration, this compound offers a significant therapeutic advantage.[1]
Comparative Efficacy of this compound
The following table summarizes the quantitative data on this compound's performance in key preclinical assays, juxtaposed with recognized positive controls.
| Assay Type | Test System | This compound | Positive Control(s) | Finding |
| CaV2.2 Channel Inhibition (Depolarized) | Recombinant CaV2.2 Channels | IC50 = 0.27 µM[3] | Ziconotide (state-independent blocker)[4][5] | This compound is a potent state-dependent blocker of CaV2.2 channels.[3] |
| CaV2.2 Channel Inhibition (Hyperpolarized) | Recombinant CaV2.2 Channels | IC50 > 20 µM[3] | Ziconotide (state-independent blocker)[4][5] | Demonstrates the state-dependent nature of this compound's inhibition.[3] |
| CaV2 Channel Subfamily Inhibition (Depolarized) | Recombinant CaV Channels | CaV2.1: IC50 = 1.8 µMCaV2.2: IC50 = 0.69 µMCaV2.3: IC50 = 1.1 µM[4] | ω-Conotoxin GVIA (selective CaV2.2 blocker)[3] | This compound inhibits multiple CaV2 channel subtypes.[4] |
| Inflammatory Pain | Animal Models (inflammatory-induced hyperalgesia) | Maximal effects equivalent to NSAIDs.[3][5] | Naproxen, Diclofenac[1] | This compound demonstrates comparable efficacy to standard anti-inflammatory drugs.[1] |
| Neuropathic Pain | Animal Models (nerve injury-induced allodynia) | Reversal of allodynia to the same extent as pregabalin and duloxetine.[3][5] | Pregabalin, Duloxetine[1] | This compound shows strong potential for treating neuropathic pain.[1] |
| Motor Function | Rotarod Test | Mild impairment at 20- to 40-fold higher plasma concentrations than required for analgesic activities.[3][5] | - | Favorable therapeutic window regarding motor side effects.[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below.
1. Voltage-Clamp Electrophysiology:
This technique was utilized to characterize the state-dependent inhibition of CaV2.2 channels by this compound.
-
Cell Lines: HEK293 cells stably expressing human CaV2.2 channels.
-
Method: Whole-cell patch-clamp recordings were performed. The membrane potential was held at hyperpolarized (-110 mV, -90 mV) or depolarized (-70 mV) potentials to bias the channels towards closed or open/inactivated states, respectively.[4]
-
Data Analysis: The concentration-response curves for this compound were generated to determine the IC50 values at different membrane potentials.[4]
2. Fluorescence-Based Calcium Influx Assay:
This high-throughput assay was used to measure the inhibition of CaV2.2 channel activity.
-
Principle: Changes in intracellular calcium concentration are monitored using a fluorescent calcium indicator.
-
Procedure: Cells expressing CaV2.2 channels were pre-incubated with this compound under hyperpolarized or depolarized conditions. The channels were then activated by potassium-induced depolarization, and the resulting change in fluorescence was measured.
-
Outcome: This assay confirmed the state-dependent inhibition of CaV2.2 by this compound, with IC50 values of 9.5 µM under hyperpolarized and 0.69 µM under depolarized conditions.[4]
3. In Vivo Models of Pain:
Animal models were employed to assess the analgesic and anti-allodynia effects of this compound.
-
Inflammatory Pain Model: Hyperalgesia was induced, and the reversal of pain behavior by this compound was compared to that of NSAIDs like naproxen and diclofenac.[1][3]
-
Neuropathic Pain Model: Nerve injury was induced to create allodynia, and the efficacy of this compound in reversing this condition was compared to pregabalin and duloxetine.[1][3]
-
Motor Coordination: The Rotarod test was used to evaluate potential motor impairment at doses significantly higher than those required for analgesia.[3]
Visualizing the Science
The following diagrams illustrate the signaling pathway, experimental workflow, and logical comparison of this compound.
Caption: Mechanism of this compound in blocking pain signal transmission.
Caption: Workflow for in vitro validation of this compound efficacy.
Caption: Logical comparison of this compound with other analgesics.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [medbox.iiab.me]
- 3. Analgesic effects of a substituted N-triazole oxindole (this compound), a state-dependent, voltage-gated calcium channel 2 blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the substituted N-triazole oxindole this compound, a small-molecule, state-dependent inhibitor of Ca(V)2 calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analgesic Effects Of A Substituted N-triazole Oxindole (this compound), A State-dependent, Voltage-gated Calcium Channel 2 Blocker | London Spine Unit | UK's Best Spinal Clinic | Harley Street [londonspine.com]
A Comparative Guide to Cav2.2 Channel Inhibition: Trox-1 vs. Ziconotide
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated calcium channel Cav2.2 (N-type) has been conclusively validated as a critical target in the transmission of nociceptive signals. Its inhibition presents a promising avenue for the development of potent analgesics. This guide provides a detailed, data-driven comparison of two notable Cav2.2 inhibitors: ziconotide (B122063), a synthetic peptide approved for clinical use, and Trox-1, a small-molecule inhibitor investigated for its unique state-dependent mechanism.
At a Glance: Key Differences
| Feature | This compound | Ziconotide |
| Molecule Type | Small molecule (N-triazole oxindole) | Peptide (synthetic ω-conotoxin MVIIA) |
| Mechanism | State-dependent channel blocker | State-independent pore blocker |
| Selectivity | Non-selective for Cav2 subfamily (Cav2.1, Cav2.2, Cav2.3) | Highly selective for Cav2.2 (>1000-fold)[1] |
| Oral Bioavailability | Yes[2][3] | No (requires intrathecal administration)[4][5][6] |
| Therapeutic Window | Potentially improved due to state-dependency[3][7] | Narrow, with significant side effects[6][8][9] |
Quantitative Performance Data
The following table summarizes the inhibitory potency of this compound and ziconotide on Cav2.2 channels, based on available experimental data. It is crucial to note the different experimental conditions, particularly the membrane potential, which significantly impacts the activity of the state-dependent inhibitor, this compound.
| Inhibitor | Target | IC50 | Assay Conditions | Source |
| This compound | Cav2.2 | 0.11 µM | Electrophysiology (depolarized, open/inactivated state) | [7][10][11] |
| Cav2.2 | 0.69 µM | Calcium Influx (depolarized) | [7] | |
| Cav2.2 | 9.5 µM | Calcium Influx (hyperpolarized) | [7] | |
| Cav2.2 | 4.2 µM | Automated Electrophysiology (-110 mV) | [7] | |
| Cav2.2 | 0.90 µM | Automated Electrophysiology (-90 mV) | [7] | |
| Cav2.2 | 0.36 µM | Automated Electrophysiology (-70 mV) | [7] | |
| Cav2.1 | 0.29 µM | Manual Electrophysiology (depolarized) | [7] | |
| Cav2.3 | 0.28 µM | Manual Electrophysiology (depolarized) | [7] | |
| Ziconotide | Cav2.2 | Sub-nanomolar | Binding Affinity |
Mechanism of Action and Signaling Pathway
Ziconotide and this compound inhibit Cav2.2 channels through distinct mechanisms. Ziconotide, a peptide toxin mimic, physically occludes the channel pore, preventing calcium ion influx in a state-independent manner. This means it blocks the channel regardless of whether it is resting, open, or inactivated.
In contrast, this compound is a state-dependent inhibitor.[3][7] It preferentially binds to and stabilizes the inactivated state of the channel. This results in a more potent block of channels on neurons that are frequently depolarized, a characteristic of nociceptive pathways under pathological conditions. This state-dependency is hypothesized to contribute to a wider therapeutic window by sparing normally functioning neurons.[3][7]
Experimental Protocols
The quantitative data presented in this guide were primarily generated using two key experimental techniques: electrophysiology (specifically patch-clamp) and fluorescence-based calcium influx assays.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in individual cells.
Objective: To determine the potency and state-dependency of channel inhibitors by measuring the ionic current flowing through Cav2.2 channels.
General Protocol:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human Cav2.2 channel subunits (α1B, β3, and α2δ-1) are cultured. Alternatively, primary dorsal root ganglion (DRG) neurons, which endogenously express Cav2.2, are isolated and cultured.[3][8]
-
Electrode Preparation: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the intracellular ionic composition.
-
Cell Patching: The micropipette is brought into contact with a single cell, and a high-resistance seal is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured to achieve the "whole-cell" configuration, allowing for control of the membrane potential and measurement of the total current from the cell.
-
Voltage Protocols: A series of voltage steps are applied to the cell to elicit channel opening and inactivation. To test for state-dependency, the holding potential is varied. For example, a hyperpolarized holding potential (e.g., -110 mV) primarily maintains channels in a resting state, while a depolarized holding potential (e.g., -70 mV) increases the proportion of channels in the inactivated state.[7]
-
Compound Application: The inhibitor (this compound or ziconotide) is applied to the cell via the external solution at varying concentrations.
-
Data Analysis: The reduction in the peak calcium current at each concentration is measured to calculate the IC50 value.
Fluorescence-Based Calcium Influx Assay
This is a higher-throughput method to assess the activity of ion channels by measuring changes in intracellular calcium concentration.
Objective: To determine the IC50 of inhibitors by measuring the influx of calcium through Cav2.2 channels in a population of cells.
General Protocol:
-
Cell Plating: Cells expressing Cav2.2 channels are plated in a multi-well plate (e.g., 384-well).
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye exhibits a significant increase in fluorescence intensity upon binding to free calcium.
-
Compound Incubation: The cells are incubated with varying concentrations of the inhibitor.
-
Depolarization: To activate the Cav2.2 channels, a solution with a high concentration of potassium chloride (KCl) is added to the wells. This depolarizes the cell membrane, causing the voltage-gated channels to open and allowing calcium to flow into the cells.
-
Fluorescence Measurement: A fluorescence plate reader is used to measure the change in fluorescence intensity in each well before and after depolarization.
-
Data Analysis: The inhibition of the calcium influx at each compound concentration is used to determine the IC50 value. The state-dependency of an inhibitor can be assessed by altering the potassium concentration in the pre-incubation buffer to either hyperpolarize or depolarize the cells before the final depolarizing stimulus.[7]
Conclusion
This compound and ziconotide represent two distinct approaches to the inhibition of Cav2.2 for analgesia. Ziconotide is a highly potent and selective, but state-independent, peptide inhibitor that requires invasive administration and has a narrow therapeutic window.[4][5][6][8][9] this compound, a small molecule, offers the advantage of oral bioavailability and a novel state-dependent mechanism of action.[2][3] This state-dependency, which leads to more potent inhibition of channels in a depolarized state characteristic of pain-sensing neurons, may offer a wider therapeutic window.[3][7] However, this compound is less selective than ziconotide, also inhibiting Cav2.1 and Cav2.3 channels.[2][7] The choice between these or similar inhibitors in a drug development program will depend on the desired balance between potency, selectivity, bioavailability, and the therapeutic index. The experimental protocols outlined here are fundamental to characterizing these properties and guiding the development of next-generation analgesics targeting Cav2.2.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of the substituted N-triazole oxindole this compound, a small-molecule, state-dependent inhibitor of Ca(V)2 calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ziconotide: a review of its pharmacology and use in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophysiological characterization of activation state-dependent Cav2 channel antagonist this compound in spinal nerve injured rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vliz.be [vliz.be]
- 6. bilz0r.atspace.com [bilz0r.atspace.com]
- 7. ω-Conotoxin GVIA Mimetics that Bind and Inhibit Neuronal Cav2.2 Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A peptidomimetic modulator of the CaV2.2 N-type calcium channel for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure of human Cav2.2 channel blocked by the pain killer ziconotide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cav2.2 Channel Inhibition: Trox-1 vs. Ziconotide
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated calcium channel Cav2.2 (N-type) has been conclusively validated as a critical target in the transmission of nociceptive signals. Its inhibition presents a promising avenue for the development of potent analgesics. This guide provides a detailed, data-driven comparison of two notable Cav2.2 inhibitors: ziconotide, a synthetic peptide approved for clinical use, and Trox-1, a small-molecule inhibitor investigated for its unique state-dependent mechanism.
At a Glance: Key Differences
| Feature | This compound | Ziconotide |
| Molecule Type | Small molecule (N-triazole oxindole) | Peptide (synthetic ω-conotoxin MVIIA) |
| Mechanism | State-dependent channel blocker | State-independent pore blocker |
| Selectivity | Non-selective for Cav2 subfamily (Cav2.1, Cav2.2, Cav2.3) | Highly selective for Cav2.2 (>1000-fold)[1] |
| Oral Bioavailability | Yes[2][3] | No (requires intrathecal administration)[4][5][6] |
| Therapeutic Window | Potentially improved due to state-dependency[3][7] | Narrow, with significant side effects[6][8][9] |
Quantitative Performance Data
The following table summarizes the inhibitory potency of this compound and ziconotide on Cav2.2 channels, based on available experimental data. It is crucial to note the different experimental conditions, particularly the membrane potential, which significantly impacts the activity of the state-dependent inhibitor, this compound.
| Inhibitor | Target | IC50 | Assay Conditions | Source |
| This compound | Cav2.2 | 0.11 µM | Electrophysiology (depolarized, open/inactivated state) | [7][10][11] |
| Cav2.2 | 0.69 µM | Calcium Influx (depolarized) | [7] | |
| Cav2.2 | 9.5 µM | Calcium Influx (hyperpolarized) | [7] | |
| Cav2.2 | 4.2 µM | Automated Electrophysiology (-110 mV) | [7] | |
| Cav2.2 | 0.90 µM | Automated Electrophysiology (-90 mV) | [7] | |
| Cav2.2 | 0.36 µM | Automated Electrophysiology (-70 mV) | [7] | |
| Cav2.1 | 0.29 µM | Manual Electrophysiology (depolarized) | [7] | |
| Cav2.3 | 0.28 µM | Manual Electrophysiology (depolarized) | [7] | |
| Ziconotide | Cav2.2 | Sub-nanomolar | Binding Affinity |
Mechanism of Action and Signaling Pathway
Ziconotide and this compound inhibit Cav2.2 channels through distinct mechanisms. Ziconotide, a peptide toxin mimic, physically occludes the channel pore, preventing calcium ion influx in a state-independent manner. This means it blocks the channel regardless of whether it is resting, open, or inactivated.
In contrast, this compound is a state-dependent inhibitor.[3][7] It preferentially binds to and stabilizes the inactivated state of the channel. This results in a more potent block of channels on neurons that are frequently depolarized, a characteristic of nociceptive pathways under pathological conditions. This state-dependency is hypothesized to contribute to a wider therapeutic window by sparing normally functioning neurons.[3][7]
Experimental Protocols
The quantitative data presented in this guide were primarily generated using two key experimental techniques: electrophysiology (specifically patch-clamp) and fluorescence-based calcium influx assays.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in individual cells.
Objective: To determine the potency and state-dependency of channel inhibitors by measuring the ionic current flowing through Cav2.2 channels.
General Protocol:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human Cav2.2 channel subunits (α1B, β3, and α2δ-1) are cultured. Alternatively, primary dorsal root ganglion (DRG) neurons, which endogenously express Cav2.2, are isolated and cultured.[3][8]
-
Electrode Preparation: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the intracellular ionic composition.
-
Cell Patching: The micropipette is brought into contact with a single cell, and a high-resistance seal is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured to achieve the "whole-cell" configuration, allowing for control of the membrane potential and measurement of the total current from the cell.
-
Voltage Protocols: A series of voltage steps are applied to the cell to elicit channel opening and inactivation. To test for state-dependency, the holding potential is varied. For example, a hyperpolarized holding potential (e.g., -110 mV) primarily maintains channels in a resting state, while a depolarized holding potential (e.g., -70 mV) increases the proportion of channels in the inactivated state.[7]
-
Compound Application: The inhibitor (this compound or ziconotide) is applied to the cell via the external solution at varying concentrations.
-
Data Analysis: The reduction in the peak calcium current at each concentration is measured to calculate the IC50 value.
Fluorescence-Based Calcium Influx Assay
This is a higher-throughput method to assess the activity of ion channels by measuring changes in intracellular calcium concentration.
Objective: To determine the IC50 of inhibitors by measuring the influx of calcium through Cav2.2 channels in a population of cells.
General Protocol:
-
Cell Plating: Cells expressing Cav2.2 channels are plated in a multi-well plate (e.g., 384-well).
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye exhibits a significant increase in fluorescence intensity upon binding to free calcium.
-
Compound Incubation: The cells are incubated with varying concentrations of the inhibitor.
-
Depolarization: To activate the Cav2.2 channels, a solution with a high concentration of potassium chloride (KCl) is added to the wells. This depolarizes the cell membrane, causing the voltage-gated channels to open and allowing calcium to flow into the cells.
-
Fluorescence Measurement: A fluorescence plate reader is used to measure the change in fluorescence intensity in each well before and after depolarization.
-
Data Analysis: The inhibition of the calcium influx at each compound concentration is used to determine the IC50 value. The state-dependency of an inhibitor can be assessed by altering the potassium concentration in the pre-incubation buffer to either hyperpolarize or depolarize the cells before the final depolarizing stimulus.[7]
Conclusion
This compound and ziconotide represent two distinct approaches to the inhibition of Cav2.2 for analgesia. Ziconotide is a highly potent and selective, but state-independent, peptide inhibitor that requires invasive administration and has a narrow therapeutic window.[4][5][6][8][9] this compound, a small molecule, offers the advantage of oral bioavailability and a novel state-dependent mechanism of action.[2][3] This state-dependency, which leads to more potent inhibition of channels in a depolarized state characteristic of pain-sensing neurons, may offer a wider therapeutic window.[3][7] However, this compound is less selective than ziconotide, also inhibiting Cav2.1 and Cav2.3 channels.[2][7] The choice between these or similar inhibitors in a drug development program will depend on the desired balance between potency, selectivity, bioavailability, and the therapeutic index. The experimental protocols outlined here are fundamental to characterizing these properties and guiding the development of next-generation analgesics targeting Cav2.2.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of the substituted N-triazole oxindole this compound, a small-molecule, state-dependent inhibitor of Ca(V)2 calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ziconotide: a review of its pharmacology and use in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophysiological characterization of activation state-dependent Cav2 channel antagonist this compound in spinal nerve injured rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vliz.be [vliz.be]
- 6. bilz0r.atspace.com [bilz0r.atspace.com]
- 7. ω-Conotoxin GVIA Mimetics that Bind and Inhibit Neuronal Cav2.2 Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A peptidomimetic modulator of the CaV2.2 N-type calcium channel for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure of human Cav2.2 channel blocked by the pain killer ziconotide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Trox-1 and Pregabalin in the Management of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel voltage-gated calcium channel blocker, Trox-1, and the established therapeutic agent, pregabalin (B1679071), in the context of neuropathic pain. The analysis is based on preclinical data, focusing on their mechanisms of action, efficacy in validated animal models, and safety profiles. All quantitative data is presented in structured tables, and detailed experimental methodologies for key cited experiments are provided to facilitate replication and further research.
Mechanism of Action: A Tale of Two Calcium Channel Modulators
While both this compound and pregabalin exert their analgesic effects by modulating neuronal calcium influx, their precise mechanisms of action differ significantly.
This compound is a state-dependent blocker of voltage-gated calcium (Ca(v)) channels, with a preference for the Ca(v)2.2 (N-type) channels. This state-dependency means that this compound preferentially binds to and inhibits calcium channels on neurons that are in a depolarized, or highly active, state. Such a state is characteristic of the hyperexcitability observed in neurons involved in nociceptive pathways during chronic pain states. By selectively targeting these overactive neurons, this compound aims to normalize neuronal firing without affecting normal physiological signaling, potentially leading to a wider therapeutic window.
Pregabalin , on the other hand, does not directly block the calcium channel pore. Instead, it binds with high affinity to the α2δ-1 auxiliary subunit of voltage-gated calcium channels. This binding is thought to reduce the trafficking of these channels to the presynaptic membrane, leading to a decrease in calcium influx upon neuronal depolarization. The subsequent reduction in the release of excitatory neurotransmitters, such as glutamate (B1630785) and substance P, is believed to be the primary mechanism behind pregabalin's analgesic, anxiolytic, and anticonvulsant properties.
Comparative signaling pathways of this compound and pregabalin.
Preclinical Efficacy in a Neuropathic Pain Model
The analgesic effects of this compound and pregabalin have been directly compared in a well-established preclinical model of neuropathic pain, the Spinal Nerve Ligation (SNL) model in rats. This model mimics the mechanical allodynia, a key symptom of neuropathic pain where non-painful stimuli are perceived as painful.
In a study by Abbadie et al. (2010), both this compound and pregabalin demonstrated a dose-dependent reversal of nerve injury-induced allodynia. The efficacy of this compound was found to be comparable to that of pregabalin and another standard-of-care drug, duloxetine.
| Compound | Route of Administration | Dose Range (mg/kg) | Maximal Reversal of Allodynia (%) |
| This compound | Oral | 3 - 30 | ~60% |
| Pregabalin | Oral | 3 - 30 | ~60% |
Table 1: Comparative Efficacy of this compound and Pregabalin in the Rat Spinal Nerve Ligation (SNL) Model. Data summarized from Abbadie et al. (2010).
Workflow for the Spinal Nerve Ligation (SNL) experiment.
Safety and Tolerability Profile
A critical aspect of drug development is the safety and tolerability of a new chemical entity. Preclinical studies have evaluated the potential for motor impairment and cardiovascular side effects for both this compound and pregabalin.
Motor Coordination
The Rotarod test is a standard behavioral assay used to assess motor coordination, balance, and motor learning in rodents. In the comparative study by Abbadie et al. (2010), this compound was shown to have a wider therapeutic window compared to pregabalin concerning motor impairment. Mild motor impairment with this compound was observed at plasma concentrations 20- to 40-fold higher than those required for its analgesic effects. In contrast, pregabalin induced significant motor impairment at doses closer to its effective analgesic dose range.
| Compound | Test | Observation |
| This compound | Rotarod Test | Mild motor impairment observed at plasma concentrations 20- to 40-fold higher than analgesic concentrations. |
| Pregabalin | Rotarod Test | Significant motor impairment observed at doses closer to the effective analgesic range. |
Table 2: Comparative Motor Coordination Effects of this compound and Pregabalin.
Cardiovascular Safety
Preclinical cardiovascular safety studies are essential to identify any potential adverse effects on heart rate, blood pressure, and cardiac electrophysiology. While detailed head-to-head cardiovascular safety data for this compound and pregabalin in the same study is limited in the public domain, the study by Abbadie et al. (2010) mentions that mild cardiovascular effects with this compound were observed at plasma concentrations 20- to 40-fold higher than those required for analgesia. Pregabalin is generally considered to have a favorable cardiovascular safety profile, though side effects such as peripheral edema have been reported in clinical use.
Experimental Protocols
Spinal Nerve Ligation (SNL) Model of Neuropathic Pain
This protocol is based on the method originally described by Kim and Chung (1992).
-
Animals: Male Sprague-Dawley rats, weighing 100-120 g at the time of surgery, are used.
-
Anesthesia: Animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Surgical Procedure: A dorsal midline incision is made from L4 to S2. The paraspinal muscles are separated from the spinous processes at the L4-L6 levels. The L5 and L6 spinal nerves are then isolated and tightly ligated with a 6-0 silk suture distal to the dorsal root ganglion. The muscle and skin are then closed in layers.
-
Post-operative Care: Animals are monitored during recovery and provided with appropriate post-operative analgesia for a limited duration that does not interfere with the development of neuropathic pain.
-
Assessment of Mechanical Allodynia (von Frey Test): This is performed according to the "up-down" method described by Chaplan et al. (1994).
-
Animals are placed in individual Plexiglas chambers on an elevated wire mesh floor and allowed to acclimate.
-
A series of calibrated von Frey filaments with logarithmically incremental stiffness are applied to the plantar surface of the hind paw.
-
The 50% paw withdrawal threshold is determined by the pattern of positive and negative responses to the filament applications. A positive response is a brisk withdrawal or flinching of the paw.
-
Accelerating Rotarod Test for Motor Coordination
This protocol is a standard method for assessing motor impairment.
-
Apparatus: A commercially available accelerating rotarod for rats (e.g., from Med Associates or Bioseb) is used. The rod should have a non-slip surface.
-
Acclimation and Training: Rats are typically acclimated to the testing room for at least 30 minutes before the test. A pre-test training session may be conducted where the rats are placed on the stationary or slowly rotating rod to familiarize them with the apparatus.
-
Test Procedure:
-
Rats are placed on the rod, and the rotation is initiated at a low speed (e.g., 4 rpm).
-
The speed of the rod is then gradually and linearly accelerated to a higher speed (e.g., 40 rpm) over a set period (e.g., 300 seconds).
-
The latency to fall from the rod is recorded for each rat. A trial is typically ended if the rat falls off or clings to the rod and makes a full passive rotation.
-
Multiple trials (e.g., 3 trials) are conducted for each animal with an inter-trial interval (e.g., 15 minutes) to allow for rest.
-
Cardiovascular Safety Assessment via Telemetry
This protocol allows for the continuous monitoring of cardiovascular parameters in conscious, freely moving animals.
-
Animals: Male Sprague-Dawley rats are typically used.
-
Transmitter Implantation: A radio-telemetry transmitter is surgically implanted under anesthesia. The catheter of the transmitter is inserted into a major artery (e.g., the abdominal aorta or femoral artery) for blood pressure measurement, and ECG leads are placed subcutaneously.
-
Recovery: Animals are allowed to recover from surgery for at least one week before any recordings are made.
-
Data Acquisition: Following drug administration, cardiovascular parameters including systolic, diastolic, and mean arterial pressure, heart rate, and ECG intervals (e.g., PR, QRS, QT) are continuously recorded and analyzed using specialized software.
Conclusion
The preclinical data presented in this guide highlights this compound as a promising novel analgesic for neuropathic pain with a distinct, state-dependent mechanism of action. Its efficacy in the SNL model is comparable to that of pregabalin, a current standard of care. A key potential advantage of this compound appears to be its wider therapeutic window with respect to motor impairment, a common dose-limiting side effect of pregabalin.
Further investigation, including head-to-head clinical trials, is necessary to fully elucidate the comparative efficacy and safety of this compound and pregabalin in patients with neuropathic pain. The detailed experimental protocols provided herein are intended to support the research community in conducting such crucial future studies.
A Comparative Analysis of Trox-1 and Pregabalin in the Management of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel voltage-gated calcium channel blocker, Trox-1, and the established therapeutic agent, pregabalin, in the context of neuropathic pain. The analysis is based on preclinical data, focusing on their mechanisms of action, efficacy in validated animal models, and safety profiles. All quantitative data is presented in structured tables, and detailed experimental methodologies for key cited experiments are provided to facilitate replication and further research.
Mechanism of Action: A Tale of Two Calcium Channel Modulators
While both this compound and pregabalin exert their analgesic effects by modulating neuronal calcium influx, their precise mechanisms of action differ significantly.
This compound is a state-dependent blocker of voltage-gated calcium (Ca(v)) channels, with a preference for the Ca(v)2.2 (N-type) channels. This state-dependency means that this compound preferentially binds to and inhibits calcium channels on neurons that are in a depolarized, or highly active, state. Such a state is characteristic of the hyperexcitability observed in neurons involved in nociceptive pathways during chronic pain states. By selectively targeting these overactive neurons, this compound aims to normalize neuronal firing without affecting normal physiological signaling, potentially leading to a wider therapeutic window.
Pregabalin , on the other hand, does not directly block the calcium channel pore. Instead, it binds with high affinity to the α2δ-1 auxiliary subunit of voltage-gated calcium channels. This binding is thought to reduce the trafficking of these channels to the presynaptic membrane, leading to a decrease in calcium influx upon neuronal depolarization. The subsequent reduction in the release of excitatory neurotransmitters, such as glutamate and substance P, is believed to be the primary mechanism behind pregabalin's analgesic, anxiolytic, and anticonvulsant properties.
Comparative signaling pathways of this compound and pregabalin.
Preclinical Efficacy in a Neuropathic Pain Model
The analgesic effects of this compound and pregabalin have been directly compared in a well-established preclinical model of neuropathic pain, the Spinal Nerve Ligation (SNL) model in rats. This model mimics the mechanical allodynia, a key symptom of neuropathic pain where non-painful stimuli are perceived as painful.
In a study by Abbadie et al. (2010), both this compound and pregabalin demonstrated a dose-dependent reversal of nerve injury-induced allodynia. The efficacy of this compound was found to be comparable to that of pregabalin and another standard-of-care drug, duloxetine.
| Compound | Route of Administration | Dose Range (mg/kg) | Maximal Reversal of Allodynia (%) |
| This compound | Oral | 3 - 30 | ~60% |
| Pregabalin | Oral | 3 - 30 | ~60% |
Table 1: Comparative Efficacy of this compound and Pregabalin in the Rat Spinal Nerve Ligation (SNL) Model. Data summarized from Abbadie et al. (2010).
Workflow for the Spinal Nerve Ligation (SNL) experiment.
Safety and Tolerability Profile
A critical aspect of drug development is the safety and tolerability of a new chemical entity. Preclinical studies have evaluated the potential for motor impairment and cardiovascular side effects for both this compound and pregabalin.
Motor Coordination
The Rotarod test is a standard behavioral assay used to assess motor coordination, balance, and motor learning in rodents. In the comparative study by Abbadie et al. (2010), this compound was shown to have a wider therapeutic window compared to pregabalin concerning motor impairment. Mild motor impairment with this compound was observed at plasma concentrations 20- to 40-fold higher than those required for its analgesic effects. In contrast, pregabalin induced significant motor impairment at doses closer to its effective analgesic dose range.
| Compound | Test | Observation |
| This compound | Rotarod Test | Mild motor impairment observed at plasma concentrations 20- to 40-fold higher than analgesic concentrations. |
| Pregabalin | Rotarod Test | Significant motor impairment observed at doses closer to the effective analgesic range. |
Table 2: Comparative Motor Coordination Effects of this compound and Pregabalin.
Cardiovascular Safety
Preclinical cardiovascular safety studies are essential to identify any potential adverse effects on heart rate, blood pressure, and cardiac electrophysiology. While detailed head-to-head cardiovascular safety data for this compound and pregabalin in the same study is limited in the public domain, the study by Abbadie et al. (2010) mentions that mild cardiovascular effects with this compound were observed at plasma concentrations 20- to 40-fold higher than those required for analgesia. Pregabalin is generally considered to have a favorable cardiovascular safety profile, though side effects such as peripheral edema have been reported in clinical use.
Experimental Protocols
Spinal Nerve Ligation (SNL) Model of Neuropathic Pain
This protocol is based on the method originally described by Kim and Chung (1992).
-
Animals: Male Sprague-Dawley rats, weighing 100-120 g at the time of surgery, are used.
-
Anesthesia: Animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Surgical Procedure: A dorsal midline incision is made from L4 to S2. The paraspinal muscles are separated from the spinous processes at the L4-L6 levels. The L5 and L6 spinal nerves are then isolated and tightly ligated with a 6-0 silk suture distal to the dorsal root ganglion. The muscle and skin are then closed in layers.
-
Post-operative Care: Animals are monitored during recovery and provided with appropriate post-operative analgesia for a limited duration that does not interfere with the development of neuropathic pain.
-
Assessment of Mechanical Allodynia (von Frey Test): This is performed according to the "up-down" method described by Chaplan et al. (1994).
-
Animals are placed in individual Plexiglas chambers on an elevated wire mesh floor and allowed to acclimate.
-
A series of calibrated von Frey filaments with logarithmically incremental stiffness are applied to the plantar surface of the hind paw.
-
The 50% paw withdrawal threshold is determined by the pattern of positive and negative responses to the filament applications. A positive response is a brisk withdrawal or flinching of the paw.
-
Accelerating Rotarod Test for Motor Coordination
This protocol is a standard method for assessing motor impairment.
-
Apparatus: A commercially available accelerating rotarod for rats (e.g., from Med Associates or Bioseb) is used. The rod should have a non-slip surface.
-
Acclimation and Training: Rats are typically acclimated to the testing room for at least 30 minutes before the test. A pre-test training session may be conducted where the rats are placed on the stationary or slowly rotating rod to familiarize them with the apparatus.
-
Test Procedure:
-
Rats are placed on the rod, and the rotation is initiated at a low speed (e.g., 4 rpm).
-
The speed of the rod is then gradually and linearly accelerated to a higher speed (e.g., 40 rpm) over a set period (e.g., 300 seconds).
-
The latency to fall from the rod is recorded for each rat. A trial is typically ended if the rat falls off or clings to the rod and makes a full passive rotation.
-
Multiple trials (e.g., 3 trials) are conducted for each animal with an inter-trial interval (e.g., 15 minutes) to allow for rest.
-
Cardiovascular Safety Assessment via Telemetry
This protocol allows for the continuous monitoring of cardiovascular parameters in conscious, freely moving animals.
-
Animals: Male Sprague-Dawley rats are typically used.
-
Transmitter Implantation: A radio-telemetry transmitter is surgically implanted under anesthesia. The catheter of the transmitter is inserted into a major artery (e.g., the abdominal aorta or femoral artery) for blood pressure measurement, and ECG leads are placed subcutaneously.
-
Recovery: Animals are allowed to recover from surgery for at least one week before any recordings are made.
-
Data Acquisition: Following drug administration, cardiovascular parameters including systolic, diastolic, and mean arterial pressure, heart rate, and ECG intervals (e.g., PR, QRS, QT) are continuously recorded and analyzed using specialized software.
Conclusion
The preclinical data presented in this guide highlights this compound as a promising novel analgesic for neuropathic pain with a distinct, state-dependent mechanism of action. Its efficacy in the SNL model is comparable to that of pregabalin, a current standard of care. A key potential advantage of this compound appears to be its wider therapeutic window with respect to motor impairment, a common dose-limiting side effect of pregabalin.
Further investigation, including head-to-head clinical trials, is necessary to fully elucidate the comparative efficacy and safety of this compound and pregabalin in patients with neuropathic pain. The detailed experimental protocols provided herein are intended to support the research community in conducting such crucial future studies.
Trox-1: A Comparative Guide to its Cross-reactivity with Ion Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profile of Trox-1, a state-dependent N-type calcium channel (CaV2.2) inhibitor, with other ion channels. The information presented herein is supported by experimental data from peer-reviewed studies to assist researchers and drug development professionals in evaluating the selectivity of this compound.
Executive Summary
This compound is a potent, state-dependent blocker of voltage-gated calcium channels belonging to the CaV2 family.[1] Experimental evidence demonstrates that this compound inhibits not only its primary target, the N-type (CaV2.2) calcium channel, but also exhibits activity against P/Q-type (CaV2.1) and R-type (CaV2.3) calcium channels.[2] Under depolarized conditions, this compound shows a lack of selectivity within the CaV2 subfamily.[2] To date, comprehensive screening data on the cross-reactivity of this compound against other major ion channel families, such as CaV1, CaV3, voltage-gated sodium (NaV), and potassium (KV) channels, is not extensively available in the public domain.
Cross-reactivity Profile of this compound
The following tables summarize the available quantitative data on the inhibitory activity of this compound against various ion channels. The data is primarily derived from electrophysiological and fluorescence-based calcium influx assays.
Table 1: this compound Activity against CaV2 Subfamily Ion Channels (Electrophysiology)
| Ion Channel | Description | This compound IC50 (µM) - Depolarized | Reference |
| CaV2.1 | P/Q-type voltage-gated calcium channel | 0.29 | [2] |
| CaV2.2 | N-type voltage-gated calcium channel | 0.19 | [2] |
| CaV2.3 | R-type voltage-gated calcium channel | 0.28 | [2] |
Table 2: this compound Activity against CaV2 Subfamily Ion Channels (Calcium Influx Assay)
| Ion Channel | Description | This compound IC50 (µM) - Depolarized | Reference |
| CaV2.1 | P/Q-type voltage-gated calcium channel | 1.8 | [2] |
| CaV2.2 | N-type voltage-gated calcium channel | 0.69 | [2] |
| CaV2.3 | R-type voltage-gated calcium channel | 1.1 | [2] |
Table 3: State-Dependent Inhibition of CaV2.2 by this compound
| Assay Type | Condition | This compound IC50 (µM) | Reference |
| Electrophysiology | Depolarized (-70 mV) | 0.36 | [2] |
| Electrophysiology | Hyperpolarized (-110 mV) | 4.2 | [2] |
| Calcium Influx | Depolarized | 0.69 | [2] |
| Calcium Influx | Hyperpolarized | 9.5 | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of CaV2.2 channels and the experimental workflows used to assess this compound's cross-reactivity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is based on the methods described by Swensen et al., 2012.[2]
-
Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the human CaV2.1, CaV2.2, or CaV2.3 α1 subunit, along with accessory β and α2δ subunits.
-
Recording Solution (Extracellular): Comprised (in mM): 140 tetraethylammonium (B1195904) chloride, 10 BaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with tetraethylammonium hydroxide.
-
Pipette Solution (Intracellular): Contained (in mM): 120 N-methyl-D-glucamine, 20 tetraethylammonium chloride, 11 EGTA, 10 HEPES, 1 CaCl2, 4 Mg-ATP, and 0.3 Na2-GTP, with the pH adjusted to 7.2 with HCl.
-
Voltage Protocol: To assess state-dependent inhibition, cells were held at different holding potentials. For hyperpolarized state assessment, the holding potential was -110 mV. For depolarized state assessment, the holding potential was adjusted to produce approximately 20-30% steady-state inactivation (typically around -70 mV). Test pulses were applied to elicit channel currents.
-
Data Analysis: The inhibitory effect of this compound was determined by measuring the reduction in the peak current amplitude in the presence of the compound compared with the control. Concentration-response curves were generated, and IC50 values were calculated by fitting the data to a standard logistical equation.
Fluorescence-Based Calcium Influx Assay (FLIPR)
This protocol is based on the methods described in studies characterizing CaV2 channel inhibitors.
-
Cell Lines: HEK293 cells stably expressing the human CaV2.1, CaV2.2, or CaV2.3 α1 subunit, along with accessory β and α2δ subunits.
-
Dye Loading: Cells are plated in 384-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological salt solution for a specified time at 37°C.
-
Compound Application: Various concentrations of this compound are added to the wells and incubated for a defined period.
-
Stimulation: To induce calcium influx through the voltage-gated calcium channels, the cell membrane is depolarized by adding a solution containing a high concentration of potassium chloride (e.g., 90 mM KCl).
-
Fluorescence Measurement: A Fluorescence Imaging Plate Reader (FLIPR) is used to measure the change in fluorescence intensity before and after the addition of the depolarizing stimulus. The increase in fluorescence corresponds to the influx of calcium into the cells.
-
Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction in the fluorescence signal in the presence of the compound compared with the control (vehicle-treated) wells. IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
Conclusion
This compound is a state-dependent inhibitor of CaV2 family calcium channels, demonstrating comparable potency against CaV2.1, CaV2.2, and CaV2.3 subtypes under depolarized conditions. This lack of selectivity within the CaV2 family is a key characteristic of its pharmacological profile. While its activity on other ion channel families is not well-documented in publicly available literature, the detailed protocols provided here offer a basis for further investigation into its broader selectivity profile. Researchers and drug development professionals should consider this cross-reactivity profile when designing experiments and interpreting results involving this compound.
References
Trox-1: A Comparative Guide to its Cross-reactivity with Ion Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profile of Trox-1, a state-dependent N-type calcium channel (CaV2.2) inhibitor, with other ion channels. The information presented herein is supported by experimental data from peer-reviewed studies to assist researchers and drug development professionals in evaluating the selectivity of this compound.
Executive Summary
This compound is a potent, state-dependent blocker of voltage-gated calcium channels belonging to the CaV2 family.[1] Experimental evidence demonstrates that this compound inhibits not only its primary target, the N-type (CaV2.2) calcium channel, but also exhibits activity against P/Q-type (CaV2.1) and R-type (CaV2.3) calcium channels.[2] Under depolarized conditions, this compound shows a lack of selectivity within the CaV2 subfamily.[2] To date, comprehensive screening data on the cross-reactivity of this compound against other major ion channel families, such as CaV1, CaV3, voltage-gated sodium (NaV), and potassium (KV) channels, is not extensively available in the public domain.
Cross-reactivity Profile of this compound
The following tables summarize the available quantitative data on the inhibitory activity of this compound against various ion channels. The data is primarily derived from electrophysiological and fluorescence-based calcium influx assays.
Table 1: this compound Activity against CaV2 Subfamily Ion Channels (Electrophysiology)
| Ion Channel | Description | This compound IC50 (µM) - Depolarized | Reference |
| CaV2.1 | P/Q-type voltage-gated calcium channel | 0.29 | [2] |
| CaV2.2 | N-type voltage-gated calcium channel | 0.19 | [2] |
| CaV2.3 | R-type voltage-gated calcium channel | 0.28 | [2] |
Table 2: this compound Activity against CaV2 Subfamily Ion Channels (Calcium Influx Assay)
| Ion Channel | Description | This compound IC50 (µM) - Depolarized | Reference |
| CaV2.1 | P/Q-type voltage-gated calcium channel | 1.8 | [2] |
| CaV2.2 | N-type voltage-gated calcium channel | 0.69 | [2] |
| CaV2.3 | R-type voltage-gated calcium channel | 1.1 | [2] |
Table 3: State-Dependent Inhibition of CaV2.2 by this compound
| Assay Type | Condition | This compound IC50 (µM) | Reference |
| Electrophysiology | Depolarized (-70 mV) | 0.36 | [2] |
| Electrophysiology | Hyperpolarized (-110 mV) | 4.2 | [2] |
| Calcium Influx | Depolarized | 0.69 | [2] |
| Calcium Influx | Hyperpolarized | 9.5 | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of CaV2.2 channels and the experimental workflows used to assess this compound's cross-reactivity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is based on the methods described by Swensen et al., 2012.[2]
-
Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the human CaV2.1, CaV2.2, or CaV2.3 α1 subunit, along with accessory β and α2δ subunits.
-
Recording Solution (Extracellular): Comprised (in mM): 140 tetraethylammonium chloride, 10 BaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with tetraethylammonium hydroxide.
-
Pipette Solution (Intracellular): Contained (in mM): 120 N-methyl-D-glucamine, 20 tetraethylammonium chloride, 11 EGTA, 10 HEPES, 1 CaCl2, 4 Mg-ATP, and 0.3 Na2-GTP, with the pH adjusted to 7.2 with HCl.
-
Voltage Protocol: To assess state-dependent inhibition, cells were held at different holding potentials. For hyperpolarized state assessment, the holding potential was -110 mV. For depolarized state assessment, the holding potential was adjusted to produce approximately 20-30% steady-state inactivation (typically around -70 mV). Test pulses were applied to elicit channel currents.
-
Data Analysis: The inhibitory effect of this compound was determined by measuring the reduction in the peak current amplitude in the presence of the compound compared with the control. Concentration-response curves were generated, and IC50 values were calculated by fitting the data to a standard logistical equation.
Fluorescence-Based Calcium Influx Assay (FLIPR)
This protocol is based on the methods described in studies characterizing CaV2 channel inhibitors.
-
Cell Lines: HEK293 cells stably expressing the human CaV2.1, CaV2.2, or CaV2.3 α1 subunit, along with accessory β and α2δ subunits.
-
Dye Loading: Cells are plated in 384-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological salt solution for a specified time at 37°C.
-
Compound Application: Various concentrations of this compound are added to the wells and incubated for a defined period.
-
Stimulation: To induce calcium influx through the voltage-gated calcium channels, the cell membrane is depolarized by adding a solution containing a high concentration of potassium chloride (e.g., 90 mM KCl).
-
Fluorescence Measurement: A Fluorescence Imaging Plate Reader (FLIPR) is used to measure the change in fluorescence intensity before and after the addition of the depolarizing stimulus. The increase in fluorescence corresponds to the influx of calcium into the cells.
-
Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction in the fluorescence signal in the presence of the compound compared with the control (vehicle-treated) wells. IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
Conclusion
This compound is a state-dependent inhibitor of CaV2 family calcium channels, demonstrating comparable potency against CaV2.1, CaV2.2, and CaV2.3 subtypes under depolarized conditions. This lack of selectivity within the CaV2 family is a key characteristic of its pharmacological profile. While its activity on other ion channel families is not well-documented in publicly available literature, the detailed protocols provided here offer a basis for further investigation into its broader selectivity profile. Researchers and drug development professionals should consider this cross-reactivity profile when designing experiments and interpreting results involving this compound.
References
A Comparative Analysis of Trox-1's State-Dependency Versus Other Cav2 Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the state-dependent inhibitory properties of Trox-1 against other blockers of the Cav2 family of voltage-gated calcium channels. The data and protocols presented are collated from preclinical studies to assist in the evaluation of channel modulators for therapeutic development.
Introduction to State-Dependent Blockade of Cav2 Channels
Voltage-gated calcium channels (VGCCs) are critical mediators of cellular functions, including muscle contraction and neurosecretion.[1] The Cav2 subfamily, which includes Cav2.1 (P/Q-type), Cav2.2 (N-type), and Cav2.3 (R-type) channels, are primary drivers of neurotransmitter release at synaptic terminals.[2][3] Consequently, they are significant therapeutic targets for neurological disorders such as chronic pain and epilepsy.[1]
A key challenge in developing Cav2 channel blockers is achieving a therapeutic window that separates efficacy from side effects.[4][5] State-dependent inhibitors, which preferentially bind to and block channels in their open or inactivated states, offer a promising strategy.[1][6] This mechanism allows for targeted inhibition of channels in highly active or pathologically depolarized neurons—common in conditions like neuropathic pain—while sparing channels in normally functioning, resting cells.[1][6] This contrasts with state-independent blockers, which inhibit channels regardless of their conformational state, often leading to a narrower therapeutic window.[7][8]
This guide focuses on this compound, a novel small-molecule inhibitor of Cav2 channels, and compares its state-dependent profile with the relatively state-independent peptide blocker, Ziconotide.
Understanding Channel States and State-Dependent Inhibition
Voltage-gated calcium channels cycle through several conformational states based on the membrane potential. A state-dependent blocker has a higher affinity for one or more of these states over others.
Quantitative Comparison of Blocker Potency
The state-dependent nature of a blocker is quantified by comparing its half-maximal inhibitory concentration (IC₅₀) under different voltage protocols that favor either the resting state or the open/inactivated states.
This compound: A State-Dependent Cav2 Blocker
This compound is a small-molecule, N-triazole oxindole (B195798) inhibitor of Cav2.1, Cav2.2, and Cav2.3 channels.[4][7][9] Its mechanism is characterized by pronounced voltage- and use-dependency, meaning its inhibitory potency increases as channels are more frequently stimulated or held at more depolarized potentials.[8]
| Parameter | Condition | Cav2.2 Subtype | IC₅₀ Value (µM) | Reference |
| Voltage-Dependency | Hyperpolarized (Resting State) | Recombinant | > 20 | [5] |
| Depolarized (Inactivated State) | Recombinant | 0.27 | [5] | |
| Hyperpolarized (Vh = -110 mV) | Recombinant | 4.2 | [8] | |
| Depolarized (Vh = -70 mV) | Recombinant | 0.36 | [8] | |
| Hyperpolarized (Native DRG neurons) | Native | 2.6 | [5] | |
| Depolarized (Native DRG neurons) | Native | 0.4 | [5] | |
| Use-Dependency | First pulse in train (2 Hz) | Recombinant | 27 | [8] |
| Last (20th) pulse in train (2 Hz) | Recombinant | 2.7 | [8] | |
| Subtype Profile | Depolarized State | Cav2.1 | 0.29 | [8] |
| Depolarized State | Cav2.2 | 0.19 | [8] | |
| Depolarized State | Cav2.3 | 0.28 | [8] |
Table 1: State-Dependent Inhibition of Cav2.2 Channels by this compound. This table summarizes the IC₅₀ values for this compound under conditions designed to assess voltage- and use-dependency. A lower IC₅₀ value indicates higher potency. The significant drop in IC₅₀ at depolarized potentials and with repeated stimulation highlights its state-dependent nature.
Ziconotide (Prialt): A State-Independent Cav2.2 Blocker
Ziconotide is a synthetic peptide version of ω-conotoxin MVIIA and is a clinically approved analgesic that selectively blocks Cav2.2 channels.[4][9] Unlike this compound, it is considered a relatively state-independent blocker, inhibiting the channel regardless of its functional state.[7][8] This property is believed to contribute to its narrow therapeutic window, which necessitates direct intrathecal administration to manage side effects.[4][7][9] Studies consistently use Ziconotide as a state-independent benchmark against which state-dependent compounds like this compound are compared.[7][8]
Experimental Protocols for Assessing State-Dependency
The determination of a compound's state-dependency relies on specific electrophysiological protocols, typically using whole-cell patch-clamp techniques on cells expressing the target channel.
Workflow for Electrophysiological Assay
Detailed Methodologies
-
Cell Preparation : Experiments are commonly performed using CHO or HEK293 cell lines stably co-expressing the pore-forming α₁ subunit of the desired channel (e.g., Cav2.2) along with auxiliary β and α₂δ subunits, which are crucial for proper channel trafficking and function.[1] For studying native channels, dorsal root ganglion (DRG) neurons are often used.[5][7]
-
Electrophysiology :
-
Configuration : The whole-cell patch-clamp technique is standard.
-
Solutions : The external solution typically contains Ba²⁺ or Ca²⁺ as the charge carrier. The internal (pipette) solution is formulated to maintain cell health and control the intracellular environment.[10]
-
Pharmacological Isolation : To isolate Cav2.2 currents in native neurons, a cocktail of blockers for other channels (e.g., Isradipine for Cav1, ω-Agatoxin IVA for Cav2.1, and SNX-482 for Cav2.3) is applied.[7]
-
-
Voltage Protocols :
-
To Assess Resting State Inhibition : Cells are held at a hyperpolarized membrane potential (e.g., -90 mV to -110 mV) to ensure most channels are in the closed, resting state.[8] Brief depolarizing pulses are applied to elicit current, and the effect of the compound is measured.
-
To Assess Inactivated State Inhibition : Cells are held at a more depolarized potential (e.g., -70 mV) to shift the channel equilibrium towards the inactivated state.[8] The compound's potency at this holding potential is compared to that from the hyperpolarized potential.
-
To Assess Use-Dependent Inhibition : A train of depolarizing pulses (e.g., 20 pulses at 2 Hz) is applied from a hyperpolarized holding potential.[8][11] Use-dependent blockers will show progressively stronger inhibition with each pulse in the train. The IC₅₀ for the first pulse is compared to the IC₅₀ for the last pulse.[8][11]
-
Conclusion
The experimental data clearly demonstrate that this compound is a potent, state-dependent inhibitor of Cav2 channels. Its affinity for Cav2.2 increases by over 10-fold when channels shift from a resting to a depolarized/inactivated state.[8] Furthermore, it exhibits significant use-dependence, making it more effective at blocking channels that are firing at high frequencies.[8][11]
This profile is in stark contrast to the state-independent mechanism of Ziconotide.[7] The development of state-dependent blockers like this compound represents a key strategy in the search for safer and more effective analgesics.[8][12] By selectively targeting channels in hyperactive neurons, such compounds have the potential to achieve a wider therapeutic window.[1][8] While this compound's own development was halted due to off-target effects, its mechanism of action provides a valuable blueprint for the design of next-generation Cav2 channel modulators for chronic pain and other neurological disorders.[13]
References
- 1. Evaluating State Dependence and Subtype Selectivity of Calcium Channel Modulators in Automated Electrophysiology Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Cav2.1 and Cav2.3 channel inhibition by baclofen and α-conotoxin Vc1.1 via GABAB receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review: Cav2.3 R-type Voltage-Gated Ca2+ Channels - Functional Implications in Convulsive and Non-convulsive Seizure Activity [openneurologyjournal.com]
- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 5. Analgesic effects of a substituted N-triazole oxindole (this compound), a state-dependent, voltage-gated calcium channel 2 blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use-dependent blockade of Cav2.2 voltage-gated calcium channels for neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrophysiological characterization of activation state-dependent Cav2 channel antagonist this compound in spinal nerve injured rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of the substituted N-triazole oxindole this compound, a small-molecule, state-dependent inhibitor of Ca(V)2 calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resource.aminer.org [resource.aminer.org]
- 10. Experimental factors that impact CaV1.2 channel pharmacology—Effects of recording temperature, charge carrier, and quantification of drug effects on the step and ramp currents elicited by the “step-step-ramp” voltage protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Trox-1's State-Dependency Versus Other Cav2 Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the state-dependent inhibitory properties of Trox-1 against other blockers of the Cav2 family of voltage-gated calcium channels. The data and protocols presented are collated from preclinical studies to assist in the evaluation of channel modulators for therapeutic development.
Introduction to State-Dependent Blockade of Cav2 Channels
Voltage-gated calcium channels (VGCCs) are critical mediators of cellular functions, including muscle contraction and neurosecretion.[1] The Cav2 subfamily, which includes Cav2.1 (P/Q-type), Cav2.2 (N-type), and Cav2.3 (R-type) channels, are primary drivers of neurotransmitter release at synaptic terminals.[2][3] Consequently, they are significant therapeutic targets for neurological disorders such as chronic pain and epilepsy.[1]
A key challenge in developing Cav2 channel blockers is achieving a therapeutic window that separates efficacy from side effects.[4][5] State-dependent inhibitors, which preferentially bind to and block channels in their open or inactivated states, offer a promising strategy.[1][6] This mechanism allows for targeted inhibition of channels in highly active or pathologically depolarized neurons—common in conditions like neuropathic pain—while sparing channels in normally functioning, resting cells.[1][6] This contrasts with state-independent blockers, which inhibit channels regardless of their conformational state, often leading to a narrower therapeutic window.[7][8]
This guide focuses on this compound, a novel small-molecule inhibitor of Cav2 channels, and compares its state-dependent profile with the relatively state-independent peptide blocker, Ziconotide.
Understanding Channel States and State-Dependent Inhibition
Voltage-gated calcium channels cycle through several conformational states based on the membrane potential. A state-dependent blocker has a higher affinity for one or more of these states over others.
Quantitative Comparison of Blocker Potency
The state-dependent nature of a blocker is quantified by comparing its half-maximal inhibitory concentration (IC₅₀) under different voltage protocols that favor either the resting state or the open/inactivated states.
This compound: A State-Dependent Cav2 Blocker
This compound is a small-molecule, N-triazole oxindole inhibitor of Cav2.1, Cav2.2, and Cav2.3 channels.[4][7][9] Its mechanism is characterized by pronounced voltage- and use-dependency, meaning its inhibitory potency increases as channels are more frequently stimulated or held at more depolarized potentials.[8]
| Parameter | Condition | Cav2.2 Subtype | IC₅₀ Value (µM) | Reference |
| Voltage-Dependency | Hyperpolarized (Resting State) | Recombinant | > 20 | [5] |
| Depolarized (Inactivated State) | Recombinant | 0.27 | [5] | |
| Hyperpolarized (Vh = -110 mV) | Recombinant | 4.2 | [8] | |
| Depolarized (Vh = -70 mV) | Recombinant | 0.36 | [8] | |
| Hyperpolarized (Native DRG neurons) | Native | 2.6 | [5] | |
| Depolarized (Native DRG neurons) | Native | 0.4 | [5] | |
| Use-Dependency | First pulse in train (2 Hz) | Recombinant | 27 | [8] |
| Last (20th) pulse in train (2 Hz) | Recombinant | 2.7 | [8] | |
| Subtype Profile | Depolarized State | Cav2.1 | 0.29 | [8] |
| Depolarized State | Cav2.2 | 0.19 | [8] | |
| Depolarized State | Cav2.3 | 0.28 | [8] |
Table 1: State-Dependent Inhibition of Cav2.2 Channels by this compound. This table summarizes the IC₅₀ values for this compound under conditions designed to assess voltage- and use-dependency. A lower IC₅₀ value indicates higher potency. The significant drop in IC₅₀ at depolarized potentials and with repeated stimulation highlights its state-dependent nature.
Ziconotide (Prialt): A State-Independent Cav2.2 Blocker
Ziconotide is a synthetic peptide version of ω-conotoxin MVIIA and is a clinically approved analgesic that selectively blocks Cav2.2 channels.[4][9] Unlike this compound, it is considered a relatively state-independent blocker, inhibiting the channel regardless of its functional state.[7][8] This property is believed to contribute to its narrow therapeutic window, which necessitates direct intrathecal administration to manage side effects.[4][7][9] Studies consistently use Ziconotide as a state-independent benchmark against which state-dependent compounds like this compound are compared.[7][8]
Experimental Protocols for Assessing State-Dependency
The determination of a compound's state-dependency relies on specific electrophysiological protocols, typically using whole-cell patch-clamp techniques on cells expressing the target channel.
Workflow for Electrophysiological Assay
Detailed Methodologies
-
Cell Preparation : Experiments are commonly performed using CHO or HEK293 cell lines stably co-expressing the pore-forming α₁ subunit of the desired channel (e.g., Cav2.2) along with auxiliary β and α₂δ subunits, which are crucial for proper channel trafficking and function.[1] For studying native channels, dorsal root ganglion (DRG) neurons are often used.[5][7]
-
Electrophysiology :
-
Configuration : The whole-cell patch-clamp technique is standard.
-
Solutions : The external solution typically contains Ba²⁺ or Ca²⁺ as the charge carrier. The internal (pipette) solution is formulated to maintain cell health and control the intracellular environment.[10]
-
Pharmacological Isolation : To isolate Cav2.2 currents in native neurons, a cocktail of blockers for other channels (e.g., Isradipine for Cav1, ω-Agatoxin IVA for Cav2.1, and SNX-482 for Cav2.3) is applied.[7]
-
-
Voltage Protocols :
-
To Assess Resting State Inhibition : Cells are held at a hyperpolarized membrane potential (e.g., -90 mV to -110 mV) to ensure most channels are in the closed, resting state.[8] Brief depolarizing pulses are applied to elicit current, and the effect of the compound is measured.
-
To Assess Inactivated State Inhibition : Cells are held at a more depolarized potential (e.g., -70 mV) to shift the channel equilibrium towards the inactivated state.[8] The compound's potency at this holding potential is compared to that from the hyperpolarized potential.
-
To Assess Use-Dependent Inhibition : A train of depolarizing pulses (e.g., 20 pulses at 2 Hz) is applied from a hyperpolarized holding potential.[8][11] Use-dependent blockers will show progressively stronger inhibition with each pulse in the train. The IC₅₀ for the first pulse is compared to the IC₅₀ for the last pulse.[8][11]
-
Conclusion
The experimental data clearly demonstrate that this compound is a potent, state-dependent inhibitor of Cav2 channels. Its affinity for Cav2.2 increases by over 10-fold when channels shift from a resting to a depolarized/inactivated state.[8] Furthermore, it exhibits significant use-dependence, making it more effective at blocking channels that are firing at high frequencies.[8][11]
This profile is in stark contrast to the state-independent mechanism of Ziconotide.[7] The development of state-dependent blockers like this compound represents a key strategy in the search for safer and more effective analgesics.[8][12] By selectively targeting channels in hyperactive neurons, such compounds have the potential to achieve a wider therapeutic window.[1][8] While this compound's own development was halted due to off-target effects, its mechanism of action provides a valuable blueprint for the design of next-generation Cav2 channel modulators for chronic pain and other neurological disorders.[13]
References
- 1. Evaluating State Dependence and Subtype Selectivity of Calcium Channel Modulators in Automated Electrophysiology Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Cav2.1 and Cav2.3 channel inhibition by baclofen and α-conotoxin Vc1.1 via GABAB receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review: Cav2.3 R-type Voltage-Gated Ca2+ Channels - Functional Implications in Convulsive and Non-convulsive Seizure Activity [openneurologyjournal.com]
- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 5. Analgesic effects of a substituted N-triazole oxindole (this compound), a state-dependent, voltage-gated calcium channel 2 blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use-dependent blockade of Cav2.2 voltage-gated calcium channels for neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrophysiological characterization of activation state-dependent Cav2 channel antagonist this compound in spinal nerve injured rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of the substituted N-triazole oxindole this compound, a small-molecule, state-dependent inhibitor of Ca(V)2 calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resource.aminer.org [resource.aminer.org]
- 10. Experimental factors that impact CaV1.2 channel pharmacology—Effects of recording temperature, charge carrier, and quantification of drug effects on the step and ramp currents elicited by the “step-step-ramp” voltage protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Trox-1: A Comparative Selectivity Analysis for Researchers
For researchers, scientists, and drug development professionals, this guide offers a detailed comparison of Trox-1's selectivity profile, focusing on its interaction with a panel of voltage-gated calcium channels. This document provides supporting experimental data, detailed methodologies for key experiments, and visual representations of experimental workflows and signaling pathways.
Executive Summary
Selectivity Profile of this compound Against Cav2 Subfamily
The inhibitory activity of this compound against the three subtypes of the Cav2 family of voltage-gated calcium channels has been quantified using both manual and automated patch-clamp electrophysiology, as well as fluorescence-based calcium influx assays. The potency of this compound is notably dependent on the membrane potential, with significantly higher affinity for channels in a depolarized (open/inactivated) state.
Table 1: this compound Inhibitory Activity (IC50) Against Cav2 Channels
| Target | Assay Method | Membrane Potential | IC50 (µM) | Reference |
| Cav2.1 | Manual Electrophysiology | Depolarized | 0.29 | [2] |
| Fluorescence-based Ca²⁺ Influx | Depolarized | 1.8 | [2] | |
| Cav2.2 | Manual Electrophysiology | Depolarized | 0.19 | [2] |
| Automated Electrophysiology | -110 mV (Hyperpolarized) | 4.2 | [2] | |
| Automated Electrophysiology | -90 mV | 0.90 | [2] | |
| Automated Electrophysiology | -70 mV (Depolarized) | 0.36 | [2] | |
| Fluorescence-based Ca²⁺ Influx | Hyperpolarized | 9.5 | [2] | |
| Fluorescence-based Ca²⁺ Influx | Depolarized | 0.69 | [2] | |
| Cav2.3 | Manual Electrophysiology | Depolarized | 0.28 | [2] |
| Fluorescence-based Ca²⁺ Influx | Depolarized | 1.1 | [2] |
Note: Depolarized conditions favor the open and inactivated states of the channel, while hyperpolarized conditions favor the closed/resting state.
Under depolarized conditions, this compound shows comparable potency against all three Cav2 subtypes, indicating it is a non-subtype-selective Cav2 channel inhibitor under these conditions.[2][3] The apparent selectivity observed under hyperpolarized conditions is likely a reflection of the different voltage-dependencies of inactivation for the Cav2 subtypes rather than true molecular selectivity.
Comparison with Other Cav2 Inhibitors
This compound's state-dependent inhibition offers a potential advantage over state-independent blockers like the peptide ziconotide.[3] The hypothesis is that a state-dependent inhibitor would preferentially target channels in highly active neurons, such as those involved in pain signaling, while having less effect on normally functioning neurons, potentially leading to a wider therapeutic window and fewer side effects.[3][4]
Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology
This technique is employed to measure the ion currents flowing through the voltage-gated calcium channels in the membrane of a single cell.
Methodology:
-
Cell Preparation: HEK293 cells stably expressing the human Cav2 subtype of interest (Cav2.1, Cav2.2, or Cav2.3) are cultured and prepared for recording.
-
Pipette Preparation: Borosilicate glass capillaries are pulled into micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Internal Solution Composition: The internal solution typically contains (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 MgCl₂, and 4 ATP, with the pH adjusted to 7.2 with CsOH.
-
External Solution Composition: The external solution contains (in mM): 140 TEA-Cl, 10 BaCl₂ (as the charge carrier), 10 HEPES, and 1 MgCl₂, with the pH adjusted to 7.4 with TEA-OH.
-
Recording: A high-resistance "giga-seal" is formed between the micropipette and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.
-
Voltage Protocol: The cell is held at a hyperpolarized potential (e.g., -100 mV). To assess state-dependence, the holding potential can be varied (e.g., -110 mV, -90 mV, -70 mV). Test pulses to a depolarized potential (e.g., +20 mV) are applied to elicit calcium channel currents.
-
Data Acquisition and Analysis: Currents are recorded before and after the application of varying concentrations of this compound. The peak inward current is measured, and the concentration-response curve is fitted to a Hill equation to determine the IC50 value.
Fluorescence-Based Calcium Influx Assay
This high-throughput assay measures changes in intracellular calcium concentration in response to channel activation.
Methodology:
-
Cell Preparation: HEK293 cells stably expressing the Cav2 subtype of interest are plated in 96- or 384-well black-walled, clear-bottom plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer for approximately 60 minutes at 37°C.
-
Compound Addition: Various concentrations of this compound are added to the wells and incubated for a defined period.
-
Depolarization: To activate the voltage-gated calcium channels, a depolarizing stimulus, typically a high concentration of potassium chloride (e.g., 90 mM KCl), is added to the wells.
-
Signal Detection: The fluorescence intensity is measured before and after the addition of the depolarizing stimulus using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: The increase in fluorescence upon depolarization is indicative of calcium influx. The inhibitory effect of this compound is calculated as a percentage of the control response, and the IC50 value is determined by fitting the concentration-response data to a suitable model.
Visualizing the Process and Pathway
To better understand the experimental approach and the biological context of this compound's action, the following diagrams are provided.
Caption: Experimental workflow for determining this compound IC50.
Caption: this compound signaling pathway at the Cav2 channel.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of the substituted N-triazole oxindole this compound, a small-molecule, state-dependent inhibitor of Ca(V)2 calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analgesic effects of a substituted N-triazole oxindole (this compound), a state-dependent, voltage-gated calcium channel 2 blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
Trox-1: A Comparative Selectivity Analysis for Researchers
For researchers, scientists, and drug development professionals, this guide offers a detailed comparison of Trox-1's selectivity profile, focusing on its interaction with a panel of voltage-gated calcium channels. This document provides supporting experimental data, detailed methodologies for key experiments, and visual representations of experimental workflows and signaling pathways.
Executive Summary
Selectivity Profile of this compound Against Cav2 Subfamily
The inhibitory activity of this compound against the three subtypes of the Cav2 family of voltage-gated calcium channels has been quantified using both manual and automated patch-clamp electrophysiology, as well as fluorescence-based calcium influx assays. The potency of this compound is notably dependent on the membrane potential, with significantly higher affinity for channels in a depolarized (open/inactivated) state.
Table 1: this compound Inhibitory Activity (IC50) Against Cav2 Channels
| Target | Assay Method | Membrane Potential | IC50 (µM) | Reference |
| Cav2.1 | Manual Electrophysiology | Depolarized | 0.29 | [2] |
| Fluorescence-based Ca²⁺ Influx | Depolarized | 1.8 | [2] | |
| Cav2.2 | Manual Electrophysiology | Depolarized | 0.19 | [2] |
| Automated Electrophysiology | -110 mV (Hyperpolarized) | 4.2 | [2] | |
| Automated Electrophysiology | -90 mV | 0.90 | [2] | |
| Automated Electrophysiology | -70 mV (Depolarized) | 0.36 | [2] | |
| Fluorescence-based Ca²⁺ Influx | Hyperpolarized | 9.5 | [2] | |
| Fluorescence-based Ca²⁺ Influx | Depolarized | 0.69 | [2] | |
| Cav2.3 | Manual Electrophysiology | Depolarized | 0.28 | [2] |
| Fluorescence-based Ca²⁺ Influx | Depolarized | 1.1 | [2] |
Note: Depolarized conditions favor the open and inactivated states of the channel, while hyperpolarized conditions favor the closed/resting state.
Under depolarized conditions, this compound shows comparable potency against all three Cav2 subtypes, indicating it is a non-subtype-selective Cav2 channel inhibitor under these conditions.[2][3] The apparent selectivity observed under hyperpolarized conditions is likely a reflection of the different voltage-dependencies of inactivation for the Cav2 subtypes rather than true molecular selectivity.
Comparison with Other Cav2 Inhibitors
This compound's state-dependent inhibition offers a potential advantage over state-independent blockers like the peptide ziconotide.[3] The hypothesis is that a state-dependent inhibitor would preferentially target channels in highly active neurons, such as those involved in pain signaling, while having less effect on normally functioning neurons, potentially leading to a wider therapeutic window and fewer side effects.[3][4]
Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology
This technique is employed to measure the ion currents flowing through the voltage-gated calcium channels in the membrane of a single cell.
Methodology:
-
Cell Preparation: HEK293 cells stably expressing the human Cav2 subtype of interest (Cav2.1, Cav2.2, or Cav2.3) are cultured and prepared for recording.
-
Pipette Preparation: Borosilicate glass capillaries are pulled into micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Internal Solution Composition: The internal solution typically contains (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 MgCl₂, and 4 ATP, with the pH adjusted to 7.2 with CsOH.
-
External Solution Composition: The external solution contains (in mM): 140 TEA-Cl, 10 BaCl₂ (as the charge carrier), 10 HEPES, and 1 MgCl₂, with the pH adjusted to 7.4 with TEA-OH.
-
Recording: A high-resistance "giga-seal" is formed between the micropipette and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.
-
Voltage Protocol: The cell is held at a hyperpolarized potential (e.g., -100 mV). To assess state-dependence, the holding potential can be varied (e.g., -110 mV, -90 mV, -70 mV). Test pulses to a depolarized potential (e.g., +20 mV) are applied to elicit calcium channel currents.
-
Data Acquisition and Analysis: Currents are recorded before and after the application of varying concentrations of this compound. The peak inward current is measured, and the concentration-response curve is fitted to a Hill equation to determine the IC50 value.
Fluorescence-Based Calcium Influx Assay
This high-throughput assay measures changes in intracellular calcium concentration in response to channel activation.
Methodology:
-
Cell Preparation: HEK293 cells stably expressing the Cav2 subtype of interest are plated in 96- or 384-well black-walled, clear-bottom plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer for approximately 60 minutes at 37°C.
-
Compound Addition: Various concentrations of this compound are added to the wells and incubated for a defined period.
-
Depolarization: To activate the voltage-gated calcium channels, a depolarizing stimulus, typically a high concentration of potassium chloride (e.g., 90 mM KCl), is added to the wells.
-
Signal Detection: The fluorescence intensity is measured before and after the addition of the depolarizing stimulus using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: The increase in fluorescence upon depolarization is indicative of calcium influx. The inhibitory effect of this compound is calculated as a percentage of the control response, and the IC50 value is determined by fitting the concentration-response data to a suitable model.
Visualizing the Process and Pathway
To better understand the experimental approach and the biological context of this compound's action, the following diagrams are provided.
Caption: Experimental workflow for determining this compound IC50.
Caption: this compound signaling pathway at the Cav2 channel.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of the substituted N-triazole oxindole this compound, a small-molecule, state-dependent inhibitor of Ca(V)2 calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analgesic effects of a substituted N-triazole oxindole (this compound), a state-dependent, voltage-gated calcium channel 2 blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Statistical Analysis of Trox-1 and Troxerutin: A Guide for Researchers
This guide provides a detailed comparative analysis of two distinct therapeutic compounds that may be referred to as "Trox-1": This compound , a synthetic N-triazole oxindole (B195798) that acts as a voltage-gated calcium channel blocker, and Troxerutin (B1681598) , a natural flavonoid derivative of rutin (B1680289) (sometimes referred to as Vitamin P4) known for its antioxidant and anti-inflammatory properties. Given the potential for ambiguity, this document addresses both molecules, presenting key experimental data, mechanistic pathways, and relevant protocols for a scientific audience.
Part 1: this compound (Cav2 Channel Blocker)
This compound is an orally active, state-dependent blocker of Cav2 type calcium channels, developed as a potential analgesic for chronic pain. Its mechanism offers an alternative to existing treatments like the peptide-based Cav2.2 blocker ziconotide, with studies suggesting an improved therapeutic window.
Data Presentation: Comparative Efficacy
The inhibitory potency of this compound is highly dependent on the state of the calcium channel, showing greater affinity for open or inactivated channels. This state-dependent inhibition is a key feature of its mechanism.
Table 1: Inhibitory Potency (IC50) of this compound on Cav2 Subfamily Channels
| Channel Subtype | Assay Method | Condition | IC50 (µM) |
|---|---|---|---|
| Cav2.1 | Manual Electrophysiology | Depolarized | 0.29[1] |
| Calcium Influx Assay | Depolarized | 1.8[1] | |
| Cav2.2 | Manual Electrophysiology | Depolarized | 0.19[1] |
| Voltage-Clamp Electrophysiology | Depolarized (Open/Inactivated) | 0.11[1] | |
| Automated Electrophysiology | Depolarized (-70 mV) | 0.36[1] | |
| Automated Electrophysiology | Hyperpolarized (-110 mV) | 4.2[1] | |
| Calcium Influx Assay | Depolarized | 0.69[1] | |
| Calcium Influx Assay | Hyperpolarized | 9.5[1] | |
| Cav2.3 | Manual Electrophysiology | Depolarized | 0.28[1] |
| | Calcium Influx Assay | Depolarized | 1.1[1] |
In preclinical animal models, this compound demonstrated analgesic effects comparable to NSAIDs like naproxen (B1676952) and anti-allodynia effects equivalent to pregabalin.
Signaling Pathway & Experimental Workflow
This compound's primary mechanism is the direct blockade of voltage-gated calcium channels (Cav2 family), which are critical for neurotransmitter release in nociceptive pathways.
Experimental Protocols
Protocol: Whole-Cell Voltage-Clamp Electrophysiology for IC50 Determination This protocol is used to measure the inhibitory effect of this compound on specific ion channels.[1]
-
Cell Preparation: Use a cell line (e.g., HEK293) stably expressing the human Cav2 channel subtype of interest (e.g., Cav2.2).
-
Electrophysiology Setup: Establish a whole-cell patch-clamp configuration. Use an external solution containing (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 5 Glucose, pH 7.4. The internal pipette solution should contain (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, pH 7.2.
-
Holding Potential: Clamp the cell membrane at a specific holding potential to bias the channels toward a desired state (e.g., -110 mV for a hyperpolarized/resting state or -70 mV for a depolarized/inactivated state).[1]
-
Drug Application: Perfuse the cell with the external solution containing varying concentrations of this compound. Allow several minutes for the drug effect to reach a steady state.
-
Data Acquisition: Apply a depolarizing voltage step (e.g., to +20 mV) to elicit an inward calcium current. Record the peak current amplitude at each drug concentration.
-
Analysis: Normalize the current at each concentration to the baseline current recorded before drug application. Plot the concentration-response curve and fit the data using the Hill equation to determine the IC50 value.
Part 2: Troxerutin (Flavonoid / Vitamin P4)
Troxerutin is a semi-synthetic flavonoid derivative of rutin found in various plants. It is widely studied for its potent antioxidant and anti-inflammatory effects, making it a candidate for treating conditions associated with oxidative stress and vascular dysfunction.
Data Presentation: Antioxidant & Anti-Inflammatory Effects
Troxerutin's efficacy is demonstrated by its ability to modulate key biomarkers of inflammation and oxidative stress in preclinical models.
Table 2: Effect of Troxerutin on Inflammatory Cytokines in Diabetic Rat Aorta
| Cytokine | Condition | Level (pg/mg protein) | % Reduction with Troxerutin |
|---|---|---|---|
| TNF-α | Diabetic Control | ~45 | ~44%[2] |
| Diabetic + Troxerutin | ~25 | ||
| IL-1β | Diabetic Control | ~115 | ~30%[2] |
| Diabetic + Troxerutin | ~80 | ||
| IL-6 | Diabetic Control | ~210 | ~24%[2] |
| | Diabetic + Troxerutin | ~160 | |
Table 3: Effect of Troxerutin on Oxidative Stress Markers in Rat Hippocampus
| Marker | Condition | Activity/Level | % Change with Troxerutin |
|---|---|---|---|
| SOD Activity | Aβ-induced Stress | Decreased | Significant Increase[3] |
| Aβ-Stress + Troxerutin | Increased | ||
| GPx Activity | Aβ-induced Stress | Decreased | Significant Increase[3] |
| Aβ-Stress + Troxerutin | Increased | ||
| MDA Level | Aβ-induced Stress | Increased | Significant Decrease[3] |
| | Aβ-Stress + Troxerutin | Decreased | |
Aβ: Amyloid beta; SOD: Superoxide Dismutase; GPx: Glutathione Peroxidase; MDA: Malondialdehyde.
Signaling Pathways & Logical Relationships
Troxerutin exerts its effects primarily by modulating the Nrf2 and NF-κB signaling pathways. It activates the Nrf2 pathway to enhance endogenous antioxidant defenses and inhibits the pro-inflammatory NF-κB pathway.
Experimental Protocols
Protocol: Assessment of Anti-Inflammatory Effects in a Diabetic Rat Model This protocol outlines a typical in vivo study to quantify the effects of Troxerutin on inflammatory markers.[2]
-
Animal Model: Induce Type 1 diabetes in male Wistar rats using a single intraperitoneal injection of streptozotocin (B1681764) (STZ). House animals under standard conditions with free access to food and water.
-
Grouping and Treatment: Divide rats into groups: Healthy Control, Healthy + Troxerutin, Diabetic Control, and Diabetic + Troxerutin. Administer Troxerutin (e.g., 150 mg/kg/day, orally) or vehicle daily for a specified period (e.g., 4 weeks).
-
Sample Collection: At the end of the treatment period, euthanize the animals and collect tissue samples (e.g., aorta, hippocampus) and blood serum.
-
Biochemical Analysis (ELISA): Homogenize tissue samples and measure the protein concentrations of inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: Normalize cytokine concentrations to the total protein content of the tissue homogenate. Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the mean levels between the different groups. A p-value < 0.05 is typically considered significant.
References
- 1. Characterization of the substituted N-triazole oxindole this compound, a small-molecule, state-dependent inhibitor of Ca(V)2 calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of troxerutin on vascular inflammatory mediators and expression of microRNA-146a/NF-κB signaling pathway in aorta of healthy and diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological and Therapeutic Effects of Troxerutin: Molecular Signaling Pathways Come into View - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Statistical Analysis of Trox-1 and Troxerutin: A Guide for Researchers
This guide provides a detailed comparative analysis of two distinct therapeutic compounds that may be referred to as "Trox-1": This compound , a synthetic N-triazole oxindole that acts as a voltage-gated calcium channel blocker, and Troxerutin , a natural flavonoid derivative of rutin (sometimes referred to as Vitamin P4) known for its antioxidant and anti-inflammatory properties. Given the potential for ambiguity, this document addresses both molecules, presenting key experimental data, mechanistic pathways, and relevant protocols for a scientific audience.
Part 1: this compound (Cav2 Channel Blocker)
This compound is an orally active, state-dependent blocker of Cav2 type calcium channels, developed as a potential analgesic for chronic pain. Its mechanism offers an alternative to existing treatments like the peptide-based Cav2.2 blocker ziconotide, with studies suggesting an improved therapeutic window.
Data Presentation: Comparative Efficacy
The inhibitory potency of this compound is highly dependent on the state of the calcium channel, showing greater affinity for open or inactivated channels. This state-dependent inhibition is a key feature of its mechanism.
Table 1: Inhibitory Potency (IC50) of this compound on Cav2 Subfamily Channels
| Channel Subtype | Assay Method | Condition | IC50 (µM) |
|---|---|---|---|
| Cav2.1 | Manual Electrophysiology | Depolarized | 0.29[1] |
| Calcium Influx Assay | Depolarized | 1.8[1] | |
| Cav2.2 | Manual Electrophysiology | Depolarized | 0.19[1] |
| Voltage-Clamp Electrophysiology | Depolarized (Open/Inactivated) | 0.11[1] | |
| Automated Electrophysiology | Depolarized (-70 mV) | 0.36[1] | |
| Automated Electrophysiology | Hyperpolarized (-110 mV) | 4.2[1] | |
| Calcium Influx Assay | Depolarized | 0.69[1] | |
| Calcium Influx Assay | Hyperpolarized | 9.5[1] | |
| Cav2.3 | Manual Electrophysiology | Depolarized | 0.28[1] |
| | Calcium Influx Assay | Depolarized | 1.1[1] |
In preclinical animal models, this compound demonstrated analgesic effects comparable to NSAIDs like naproxen and anti-allodynia effects equivalent to pregabalin.
Signaling Pathway & Experimental Workflow
This compound's primary mechanism is the direct blockade of voltage-gated calcium channels (Cav2 family), which are critical for neurotransmitter release in nociceptive pathways.
Experimental Protocols
Protocol: Whole-Cell Voltage-Clamp Electrophysiology for IC50 Determination This protocol is used to measure the inhibitory effect of this compound on specific ion channels.[1]
-
Cell Preparation: Use a cell line (e.g., HEK293) stably expressing the human Cav2 channel subtype of interest (e.g., Cav2.2).
-
Electrophysiology Setup: Establish a whole-cell patch-clamp configuration. Use an external solution containing (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 5 Glucose, pH 7.4. The internal pipette solution should contain (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, pH 7.2.
-
Holding Potential: Clamp the cell membrane at a specific holding potential to bias the channels toward a desired state (e.g., -110 mV for a hyperpolarized/resting state or -70 mV for a depolarized/inactivated state).[1]
-
Drug Application: Perfuse the cell with the external solution containing varying concentrations of this compound. Allow several minutes for the drug effect to reach a steady state.
-
Data Acquisition: Apply a depolarizing voltage step (e.g., to +20 mV) to elicit an inward calcium current. Record the peak current amplitude at each drug concentration.
-
Analysis: Normalize the current at each concentration to the baseline current recorded before drug application. Plot the concentration-response curve and fit the data using the Hill equation to determine the IC50 value.
Part 2: Troxerutin (Flavonoid / Vitamin P4)
Troxerutin is a semi-synthetic flavonoid derivative of rutin found in various plants. It is widely studied for its potent antioxidant and anti-inflammatory effects, making it a candidate for treating conditions associated with oxidative stress and vascular dysfunction.
Data Presentation: Antioxidant & Anti-Inflammatory Effects
Troxerutin's efficacy is demonstrated by its ability to modulate key biomarkers of inflammation and oxidative stress in preclinical models.
Table 2: Effect of Troxerutin on Inflammatory Cytokines in Diabetic Rat Aorta
| Cytokine | Condition | Level (pg/mg protein) | % Reduction with Troxerutin |
|---|---|---|---|
| TNF-α | Diabetic Control | ~45 | ~44%[2] |
| Diabetic + Troxerutin | ~25 | ||
| IL-1β | Diabetic Control | ~115 | ~30%[2] |
| Diabetic + Troxerutin | ~80 | ||
| IL-6 | Diabetic Control | ~210 | ~24%[2] |
| | Diabetic + Troxerutin | ~160 | |
Table 3: Effect of Troxerutin on Oxidative Stress Markers in Rat Hippocampus
| Marker | Condition | Activity/Level | % Change with Troxerutin |
|---|---|---|---|
| SOD Activity | Aβ-induced Stress | Decreased | Significant Increase[3] |
| Aβ-Stress + Troxerutin | Increased | ||
| GPx Activity | Aβ-induced Stress | Decreased | Significant Increase[3] |
| Aβ-Stress + Troxerutin | Increased | ||
| MDA Level | Aβ-induced Stress | Increased | Significant Decrease[3] |
| | Aβ-Stress + Troxerutin | Decreased | |
Aβ: Amyloid beta; SOD: Superoxide Dismutase; GPx: Glutathione Peroxidase; MDA: Malondialdehyde.
Signaling Pathways & Logical Relationships
Troxerutin exerts its effects primarily by modulating the Nrf2 and NF-κB signaling pathways. It activates the Nrf2 pathway to enhance endogenous antioxidant defenses and inhibits the pro-inflammatory NF-κB pathway.
Experimental Protocols
Protocol: Assessment of Anti-Inflammatory Effects in a Diabetic Rat Model This protocol outlines a typical in vivo study to quantify the effects of Troxerutin on inflammatory markers.[2]
-
Animal Model: Induce Type 1 diabetes in male Wistar rats using a single intraperitoneal injection of streptozotocin (STZ). House animals under standard conditions with free access to food and water.
-
Grouping and Treatment: Divide rats into groups: Healthy Control, Healthy + Troxerutin, Diabetic Control, and Diabetic + Troxerutin. Administer Troxerutin (e.g., 150 mg/kg/day, orally) or vehicle daily for a specified period (e.g., 4 weeks).
-
Sample Collection: At the end of the treatment period, euthanize the animals and collect tissue samples (e.g., aorta, hippocampus) and blood serum.
-
Biochemical Analysis (ELISA): Homogenize tissue samples and measure the protein concentrations of inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: Normalize cytokine concentrations to the total protein content of the tissue homogenate. Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the mean levels between the different groups. A p-value < 0.05 is typically considered significant.
References
- 1. Characterization of the substituted N-triazole oxindole this compound, a small-molecule, state-dependent inhibitor of Ca(V)2 calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of troxerutin on vascular inflammatory mediators and expression of microRNA-146a/NF-κB signaling pathway in aorta of healthy and diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological and Therapeutic Effects of Troxerutin: Molecular Signaling Pathways Come into View - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Trox-1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for Trox-1, a potent, state-dependent blocker of Cav2 type calcium channels used in research.[1] Adherence to these guidelines is essential for ensuring a safe laboratory environment and compliance with regulatory standards.
Immediate Safety and Logistical Information
Given that this compound is a halogenated, nitrogen-containing organic compound, it must be treated as hazardous chemical waste.[2] Improper disposal can lead to environmental contamination and potential health risks. The following procedures outline the necessary steps for the safe handling and disposal of this compound.
Key Disposal Principles:
-
Waste Minimization: Before beginning any experiment, plan to use the minimum amount of this compound necessary to achieve your research objectives. This is the first and most effective step in reducing hazardous waste.
-
Segregation: Never mix this compound waste with non-hazardous trash or other waste streams. It is crucial to segregate halogenated organic waste, like this compound, from non-halogenated waste to ensure proper treatment and disposal, which can also be more cost-effective.[2][3]
-
Consult Institutional Guidelines: Your institution's Environmental Health and Safety (EHS) department provides specific protocols for hazardous waste disposal. Always consult with your EHS officer to ensure compliance with local, state, and federal regulations.
-
Labeling and Containerization: Use only approved, compatible, and properly labeled hazardous waste containers for this compound waste.
Step-by-Step Disposal Protocol
-
Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Waste Collection:
-
Collect all solid this compound waste (e.g., unused compound, contaminated consumables like weigh boats and pipette tips) in a designated, leak-proof, and clearly labeled solid hazardous waste container.
-
Collect liquid waste containing this compound (e.g., solutions in organic solvents) in a separate, designated, and compatible liquid hazardous waste container. The container must have a secure, tight-fitting lid.
-
-
Labeling:
-
Immediately label the waste container with the words "Hazardous Waste."
-
Clearly identify the contents, including "this compound" and any solvents used. List all chemical constituents and their approximate percentages.
-
Indicate the date when the first waste was added to the container (accumulation start date).
-
-
Storage:
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials.
-
Keep the container closed at all times, except when adding waste.
-
-
Disposal Request:
-
Once the container is full or ready for disposal, submit a hazardous waste pickup request to your institution's EHS department according to their specific procedures.
-
Do not pour this compound waste down the drain or dispose of it in regular trash.
-
Chemical and Physical Properties of this compound
A summary of the known quantitative data for this compound is provided in the table below. This information is crucial for understanding its chemical nature and ensuring safe handling.
| Property | Value |
| Molecular Formula | C₂₂H₁₆ClFN₆O |
| Molar Mass | 434.86 g·mol⁻¹[1] |
| Appearance | Solid |
| Purity | Typically >98% (HPLC) |
| CAS Number | 1141080-15-0[1] |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not published, the procedures outlined in this document are based on established best practices for the disposal of hazardous laboratory chemicals. These general protocols are mandated by regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Proper Disposal of Trox-1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for Trox-1, a potent, state-dependent blocker of Cav2 type calcium channels used in research.[1] Adherence to these guidelines is essential for ensuring a safe laboratory environment and compliance with regulatory standards.
Immediate Safety and Logistical Information
Given that this compound is a halogenated, nitrogen-containing organic compound, it must be treated as hazardous chemical waste.[2] Improper disposal can lead to environmental contamination and potential health risks. The following procedures outline the necessary steps for the safe handling and disposal of this compound.
Key Disposal Principles:
-
Waste Minimization: Before beginning any experiment, plan to use the minimum amount of this compound necessary to achieve your research objectives. This is the first and most effective step in reducing hazardous waste.
-
Segregation: Never mix this compound waste with non-hazardous trash or other waste streams. It is crucial to segregate halogenated organic waste, like this compound, from non-halogenated waste to ensure proper treatment and disposal, which can also be more cost-effective.[2][3]
-
Consult Institutional Guidelines: Your institution's Environmental Health and Safety (EHS) department provides specific protocols for hazardous waste disposal. Always consult with your EHS officer to ensure compliance with local, state, and federal regulations.
-
Labeling and Containerization: Use only approved, compatible, and properly labeled hazardous waste containers for this compound waste.
Step-by-Step Disposal Protocol
-
Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Waste Collection:
-
Collect all solid this compound waste (e.g., unused compound, contaminated consumables like weigh boats and pipette tips) in a designated, leak-proof, and clearly labeled solid hazardous waste container.
-
Collect liquid waste containing this compound (e.g., solutions in organic solvents) in a separate, designated, and compatible liquid hazardous waste container. The container must have a secure, tight-fitting lid.
-
-
Labeling:
-
Immediately label the waste container with the words "Hazardous Waste."
-
Clearly identify the contents, including "this compound" and any solvents used. List all chemical constituents and their approximate percentages.
-
Indicate the date when the first waste was added to the container (accumulation start date).
-
-
Storage:
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials.
-
Keep the container closed at all times, except when adding waste.
-
-
Disposal Request:
-
Once the container is full or ready for disposal, submit a hazardous waste pickup request to your institution's EHS department according to their specific procedures.
-
Do not pour this compound waste down the drain or dispose of it in regular trash.
-
Chemical and Physical Properties of this compound
A summary of the known quantitative data for this compound is provided in the table below. This information is crucial for understanding its chemical nature and ensuring safe handling.
| Property | Value |
| Molecular Formula | C₂₂H₁₆ClFN₆O |
| Molar Mass | 434.86 g·mol⁻¹[1] |
| Appearance | Solid |
| Purity | Typically >98% (HPLC) |
| CAS Number | 1141080-15-0[1] |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not published, the procedures outlined in this document are based on established best practices for the disposal of hazardous laboratory chemicals. These general protocols are mandated by regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Safeguarding Your Research: Comprehensive Handling Protocols for Trox-1
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides essential safety and logistical information for the handling of Trox-1, a potent N-type calcium channel (CaV2.2) inhibitor utilized in chronic pain research. The following procedural guidance is designed to be your preferred resource for laboratory safety and chemical handling, offering value beyond the product itself.
While this compound is shipped as a non-hazardous chemical for research purposes, adherence to rigorous safety protocols is crucial to minimize exposure and ensure operational integrity. This guide outlines the necessary personal protective equipment (PPE), step-by-step handling and disposal plans, and emergency procedures.
Personal Protective Equipment (PPE) for this compound
The following table summarizes the recommended personal protective equipment for handling this compound, categorized by the level of protection required.
| Protection Level | Equipment | Specifications |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times when handling this compound in powder or solution form to protect against splashes. |
| Face Shield | Recommended when there is a significant risk of splashing, such as during bulk preparation of solutions or in the event of a spill. | |
| Hand Protection | Nitrile Gloves | Chemical-resistant gloves are mandatory. Double gloving is recommended when handling stock solutions. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect street clothing from contamination. |
| Chemical-Resistant Apron | Recommended when handling larger quantities of this compound solutions. | |
| Respiratory Protection | Fume Hood | All weighing and preparation of this compound powder should be conducted in a certified chemical fume hood to prevent inhalation of fine particles. |
| N95 Respirator | Recommended as a minimum for personnel responding to a spill of this compound powder outside of a fume hood. |
Experimental Protocol: Safe Handling of this compound from Receipt to Disposal
This section provides a detailed methodology for the safe handling of this compound throughout its lifecycle in the laboratory.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If the container is compromised, do not open it and consult your institution's safety officer.
-
Storage: this compound should be stored in a dry, dark environment.
-
Short-term storage (days to weeks): 0 - 4°C.
-
Long-term storage (months to years): -20°C.
-
-
Inventory: Maintain an accurate inventory of this compound, including the date of receipt, quantity, and responsible personnel.
Preparation of Stock Solutions
-
Location: All handling of powdered this compound and preparation of stock solutions must be performed in a certified chemical fume hood.
-
Personal Protective Equipment: Wear appropriate PPE, including a lab coat, nitrile gloves (double gloving recommended), and safety glasses or goggles.
-
Procedure:
-
Carefully weigh the desired amount of this compound powder.
-
This compound is soluble in DMSO. Slowly add the solvent to the powder to avoid splashing.
-
Gently swirl or vortex the solution until the powder is completely dissolved.
-
Label the stock solution container clearly with the compound name, concentration, solvent, date of preparation, and your initials.
-
-
Storage of Stock Solutions:
-
Short-term storage (days to weeks): 0 - 4°C.
-
Long-term storage (months): -20°C.
-
Handling of Dilute Solutions
-
Location: While handling dilute solutions of this compound at the bench, always wear a lab coat, nitrile gloves, and safety glasses.
-
Aerosol Prevention: Avoid activities that may generate aerosols. Use appropriate techniques for pipetting and mixing.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound Powder | Dispose of as chemical waste in accordance with your institution's hazardous waste management guidelines. Do not discard in regular trash. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated, labeled hazardous waste container. |
| Aqueous Waste Solutions | Collect in a clearly labeled hazardous waste container. Do not pour down the drain. |
| Contaminated PPE (gloves, disposable lab coats) | Place in a designated hazardous waste bag immediately after use. |
Emergency Procedures
In the event of an emergency involving this compound, follow these procedures immediately.
| Emergency Situation | Immediate Action |
| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes. 2. Remove contaminated clothing. 3. Seek medical attention. |
| Eye Contact | 1. Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. 2. Seek immediate medical attention. |
| Inhalation | 1. Move the individual to fresh air. 2. If breathing is difficult, provide oxygen. 3. Seek medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. If the person is conscious, rinse their mouth with water. 3. Seek immediate medical attention. |
| Spill | 1. Small Spill (powder or solution): a. Restrict access to the area. b. Wearing appropriate PPE (including a respirator for powder spills), cover the spill with an absorbent material. c. Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container. d. Clean the spill area with a suitable decontaminating solution. 2. Large Spill: a. Evacuate the area immediately. b. Notify your institution's emergency response team. |
Visualizing the Safety Workflow
To provide a clear, at-a-glance understanding of the safety and handling workflow for this compound, the following diagram illustrates the key procedural steps.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
Safeguarding Your Research: Comprehensive Handling Protocols for Trox-1
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides essential safety and logistical information for the handling of Trox-1, a potent N-type calcium channel (CaV2.2) inhibitor utilized in chronic pain research. The following procedural guidance is designed to be your preferred resource for laboratory safety and chemical handling, offering value beyond the product itself.
While this compound is shipped as a non-hazardous chemical for research purposes, adherence to rigorous safety protocols is crucial to minimize exposure and ensure operational integrity. This guide outlines the necessary personal protective equipment (PPE), step-by-step handling and disposal plans, and emergency procedures.
Personal Protective Equipment (PPE) for this compound
The following table summarizes the recommended personal protective equipment for handling this compound, categorized by the level of protection required.
| Protection Level | Equipment | Specifications |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times when handling this compound in powder or solution form to protect against splashes. |
| Face Shield | Recommended when there is a significant risk of splashing, such as during bulk preparation of solutions or in the event of a spill. | |
| Hand Protection | Nitrile Gloves | Chemical-resistant gloves are mandatory. Double gloving is recommended when handling stock solutions. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect street clothing from contamination. |
| Chemical-Resistant Apron | Recommended when handling larger quantities of this compound solutions. | |
| Respiratory Protection | Fume Hood | All weighing and preparation of this compound powder should be conducted in a certified chemical fume hood to prevent inhalation of fine particles. |
| N95 Respirator | Recommended as a minimum for personnel responding to a spill of this compound powder outside of a fume hood. |
Experimental Protocol: Safe Handling of this compound from Receipt to Disposal
This section provides a detailed methodology for the safe handling of this compound throughout its lifecycle in the laboratory.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If the container is compromised, do not open it and consult your institution's safety officer.
-
Storage: this compound should be stored in a dry, dark environment.
-
Short-term storage (days to weeks): 0 - 4°C.
-
Long-term storage (months to years): -20°C.
-
-
Inventory: Maintain an accurate inventory of this compound, including the date of receipt, quantity, and responsible personnel.
Preparation of Stock Solutions
-
Location: All handling of powdered this compound and preparation of stock solutions must be performed in a certified chemical fume hood.
-
Personal Protective Equipment: Wear appropriate PPE, including a lab coat, nitrile gloves (double gloving recommended), and safety glasses or goggles.
-
Procedure:
-
Carefully weigh the desired amount of this compound powder.
-
This compound is soluble in DMSO. Slowly add the solvent to the powder to avoid splashing.
-
Gently swirl or vortex the solution until the powder is completely dissolved.
-
Label the stock solution container clearly with the compound name, concentration, solvent, date of preparation, and your initials.
-
-
Storage of Stock Solutions:
-
Short-term storage (days to weeks): 0 - 4°C.
-
Long-term storage (months): -20°C.
-
Handling of Dilute Solutions
-
Location: While handling dilute solutions of this compound at the bench, always wear a lab coat, nitrile gloves, and safety glasses.
-
Aerosol Prevention: Avoid activities that may generate aerosols. Use appropriate techniques for pipetting and mixing.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound Powder | Dispose of as chemical waste in accordance with your institution's hazardous waste management guidelines. Do not discard in regular trash. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated, labeled hazardous waste container. |
| Aqueous Waste Solutions | Collect in a clearly labeled hazardous waste container. Do not pour down the drain. |
| Contaminated PPE (gloves, disposable lab coats) | Place in a designated hazardous waste bag immediately after use. |
Emergency Procedures
In the event of an emergency involving this compound, follow these procedures immediately.
| Emergency Situation | Immediate Action |
| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes. 2. Remove contaminated clothing. 3. Seek medical attention. |
| Eye Contact | 1. Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. 2. Seek immediate medical attention. |
| Inhalation | 1. Move the individual to fresh air. 2. If breathing is difficult, provide oxygen. 3. Seek medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. If the person is conscious, rinse their mouth with water. 3. Seek immediate medical attention. |
| Spill | 1. Small Spill (powder or solution): a. Restrict access to the area. b. Wearing appropriate PPE (including a respirator for powder spills), cover the spill with an absorbent material. c. Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container. d. Clean the spill area with a suitable decontaminating solution. 2. Large Spill: a. Evacuate the area immediately. b. Notify your institution's emergency response team. |
Visualizing the Safety Workflow
To provide a clear, at-a-glance understanding of the safety and handling workflow for this compound, the following diagram illustrates the key procedural steps.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
